Erastin
Description
an antineoplastic agent; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN4O4/c1-3-38-27-11-7-6-10-26(27)35-29(32-25-9-5-4-8-24(25)30(35)37)21(2)33-16-18-34(19-17-33)28(36)20-39-23-14-12-22(31)13-15-23/h4-15,21H,3,16-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQFRNYHFIQEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458949 | |
| Record name | ERASTIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571203-78-6 | |
| Record name | ERASTIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erastin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERASTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJA3NS42T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Erastin: A Technical Guide to its Discovery and Mechanism of Action in Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erastin, a small molecule identified in 2003, has emerged as a pivotal tool in the study of a novel, iron-dependent form of regulated cell death termed ferroptosis. This technical guide provides a comprehensive overview of the discovery of this compound, its intricate mechanism of action, and the key experimental findings that have elucidated its function. By targeting the cystine/glutamate antiporter system Xc-, this compound initiates a cascade of events leading to glutathione (B108866) depletion, inactivation of glutathione peroxidase 4, and the subsequent accumulation of lethal lipid-based reactive oxygen species. This document delves into the molecular pathways involved, presents quantitative data from seminal studies, and outlines the experimental protocols used to unravel the mechanism of this potent ferroptosis inducer.
The Discovery of this compound: A Genotype-Selective Approach
This compound was first identified in 2003 by Dolma, Lessnick, Hahn, and Stockwell in a pioneering study that employed a high-throughput synthetic lethal screening approach.[1][2][3] The objective was to discover compounds that selectively eliminated human tumor cells engineered to express specific oncogenic mutations, in this case, oncogenic HRAS, while sparing their normal counterparts.[2] From a library of 23,550 compounds, this compound emerged as a novel molecule that demonstrated potent and selective lethality against cells expressing oncogenic RAS.[2] The name "this compound" is an acronym for "eradicator of RAS and ST-expressing cells".[1]
Crucially, the initial characterization of this compound-induced cell death revealed a departure from the classical apoptotic pathway. Key hallmarks of apoptosis, such as caspase activation and DNA fragmentation, were notably absent, suggesting a distinct mechanism of cell demise.[1] This unique, iron-dependent cell death pathway was later termed "ferroptosis" by Dixon and colleagues in 2012, with this compound being the archetypal inducer.[4]
The Core Mechanism of Action: Inhibition of System Xc- and Induction of Ferroptosis
The primary and most well-established mechanism of this compound's action is the direct inhibition of the cystine/glutamate antiporter, system Xc-.[1][4][5][6][7][8][9] This cell surface transporter, a heterodimer composed of the light chain subunit SLC7A11 and the heavy chain subunit SLC3A2, plays a critical role in maintaining the intracellular redox balance by importing cystine while exporting glutamate.[4]
The inhibition of system Xc- by this compound sets in motion a well-defined signaling cascade:
-
Cystine Starvation: this compound binding to system Xc- blocks the uptake of extracellular cystine.[4][5][6]
-
Glutathione (GSH) Depletion: Intracellular cystine is a rate-limiting precursor for the synthesis of the tripeptide antioxidant, glutathione (GSH).[4][10] The blockade of cystine import leads to a rapid depletion of the intracellular GSH pool.
-
Inactivation of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial selenoenzyme that utilizes GSH as a cofactor to detoxify lipid hydroperoxides, converting them into non-toxic lipid alcohols.[4][11][12] With the depletion of GSH, GPX4 loses its activity.
-
Accumulation of Lipid Reactive Oxygen Species (ROS): The inactivation of GPX4 leads to the unchecked accumulation of lipid-based reactive oxygen species (lipid ROS) on cellular membranes.[1][4][13]
-
Iron-Dependent Oxidative Cell Death (Ferroptosis): The excessive lipid peroxidation, in an iron-dependent manner, ultimately leads to membrane damage and cell death through ferroptosis.
This canonical pathway is the central mechanism by which this compound induces ferroptosis.
Signaling Pathways and Experimental Workflows
The Canonical this compound-Induced Ferroptosis Pathway
The central signaling pathway initiated by this compound is a linear cascade leading to oxidative cell death.
Caption: The canonical signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Investigating this compound's Mechanism
A typical experimental workflow to confirm the mechanism of action of this compound involves a series of cell-based assays.
Caption: A standard experimental workflow to study this compound's effects.
Quantitative Data from Key Studies
The following tables summarize quantitative data from representative studies on this compound's activity.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | CCK-8 (24h) | [14] |
| OVCAR-8 | Ovarian Cancer | Not specified | TiterGlo (72h) | [11] |
| NCI/ADR-RES | Ovarian Cancer | Not specified | TiterGlo (72h) | [11] |
| HeLa | Cervical Cancer | Not specified | Clonogenic Assay | [13] |
| NCI-H1975 | Lung Adenocarcinoma | Not specified | Clonogenic Assay | [13] |
Table 2: Biochemical Effects of this compound Treatment
| Cell Line | Treatment | Effect | Measurement | Reference |
| HT22 | 1 µM this compound (8h) | Increased NO levels | Fluorescence Microscopy | [15] |
| HT22 | 1 µM this compound (8h) | Increased ROS levels | Fluorescence Microscopy | [15] |
| HT22 | 1 µM this compound (8h) | Increased Lipid ROS | Flow Cytometry | [15] |
| HT1080 | This compound | Decreased Glutamate Release | Glutamate Assay | [10] |
| HeLa | This compound | Decreased GSH Concentration | Glutathione Assay | [13] |
| NCI-H1975 | This compound | Decreased GSH Concentration | Glutathione Assay | [13] |
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from a study on gastric cancer cells.[14]
-
Cell Seeding: Plate cells (e.g., HGC-27) in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Measurement: Measure the absorbance at 470 nm using a multi-spectrophotometer.
-
Analysis: Calculate the cell viability relative to the untreated control.
Lipid ROS Detection (C11-BODIPY 581/591 Staining)
This protocol is a standard method for detecting lipid peroxidation.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates or chamber slides) and treat with this compound for the desired time.
-
Probe Loading: Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging/Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. The probe will shift its fluorescence emission from red to green upon oxidation, allowing for ratiometric analysis of lipid peroxidation.
Western Blot Analysis for Protein Expression
This is a general protocol for assessing the levels of key proteins involved in ferroptosis.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Additional and Emerging Mechanisms of Action
While the inhibition of system Xc- is the central mechanism, other cellular targets and pathways have been proposed to contribute to this compound's effects:
-
Voltage-Dependent Anion Channels (VDACs): Early studies suggested that this compound can interact with VDAC2 and VDAC3 on the outer mitochondrial membrane, altering their permeability and contributing to mitochondrial dysfunction and ROS production.[1]
-
p53-Mediated Ferroptosis: The tumor suppressor p53 has been shown to sensitize cells to ferroptosis by repressing the expression of SLC7A11.[3] this compound can activate p53, thereby enhancing ferroptosis.[1]
-
Protein Disulfide Isomerase (PDI) and Nitric Oxide Synthase (NOS): More recent evidence indicates that this compound-induced GSH depletion can lead to the activation of PDI.[16][17] Activated PDI can then promote the dimerization and activation of neuronal NOS (nNOS) or inducible NOS (iNOS), leading to the production of nitric oxide (NO) and subsequent accumulation of ROS and lipid ROS, thereby contributing to ferroptotic cell death.[12][15][16][17]
Conclusion
This compound has proven to be an invaluable chemical probe for dissecting the molecular intricacies of ferroptosis. Its discovery through a genotype-selective screen highlighted the potential for targeting specific cancer cell vulnerabilities. The elucidation of its primary mechanism of action—the inhibition of system Xc- leading to GSH depletion and GPX4 inactivation—has provided a clear framework for understanding this unique form of cell death. Ongoing research into additional targets and pathways, such as VDACs, p53, and the PDI-NOS axis, continues to expand our knowledge of this compound's complex cellular effects. For researchers and drug development professionals, a thorough understanding of this compound's discovery and multifaceted mechanism of action is essential for leveraging the therapeutic potential of inducing ferroptosis in cancer and other diseases.
References
- 1. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of genotype-selective antitumor agents using synthetic lethal chemical screening in engineered human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of this compound Combined with Nutlin-3 on Vestibular Schwannoma Cells as p53 Modulates this compound-Induced Ferroptosis Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The ferroptosis inducer this compound irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis inducer this compound sensitizes NSCLC cells to celastrol through activation of the ROS–mitochondrial fission–mitophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATF3 promotes this compound-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Erastin: A Comprehensive Technical Guide to a Potent Inducer of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erastin is a small molecule compound that has garnered significant attention in the scientific community for its ability to induce a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][2] Initially identified for its selective lethality towards cancer cells harboring RAS mutations, this compound's mechanism of action is primarily centered on the inhibition of the cystine/glutamate antiporter system Xc- and the modulation of mitochondrial voltage-dependent anion channels (VDACs).[1][3][4] This guide provides an in-depth technical overview of this compound, detailing its chemical properties, mechanism of action, and the signaling pathways it perturbs. Furthermore, it includes a compilation of its efficacy in various cancer cell lines and detailed protocols for key experimental assays used in its study.
Introduction
Discovered in 2003, this compound was named for its ability to eradicate cells expressing both RAS and the small T oncoprotein of SV40.[2] Unlike traditional chemotherapy agents that induce apoptosis, this compound triggers a distinct cell death pathway characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][4] This process, termed ferroptosis, has emerged as a promising therapeutic strategy for cancers that are resistant to conventional treatments. This compound's ability to selectively target cancer cells with specific genetic backgrounds, such as mutations in the RAS-RAF-MEK pathway, makes it a valuable tool for both basic research and drug development.[3]
Chemical and Physical Properties
This compound is a synthetic organic molecule with the following properties:
| Property | Value |
| IUPAC Name | 2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4(3H)-one |
| Molecular Formula | C₃₀H₃₁ClN₄O₄ |
| Molecular Weight | 547.05 g/mol |
| CAS Number | 571203-78-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathways
This compound induces ferroptosis through a multi-pronged attack on cellular redox homeostasis. The primary mechanisms involve the inhibition of the system Xc- cystine/glutamate antiporter and the modulation of VDACs.
Inhibition of System Xc- and Glutathione (B108866) Depletion
The canonical pathway of this compound-induced ferroptosis begins with the inhibition of the system Xc- antiporter, which is composed of the SLC7A11 and SLC3A2 subunits. This transporter is responsible for the import of extracellular cystine in exchange for intracellular glutamate.
-
Cystine Deprivation: By blocking system Xc-, this compound prevents the uptake of cystine, a critical precursor for the synthesis of the antioxidant glutathione (GSH).
-
GSH Depletion: The resulting intracellular cysteine deficiency leads to a rapid depletion of the cellular GSH pool.
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize lipid peroxides. The depletion of GSH renders GPX4 inactive.
-
Lipid Peroxidation: In the absence of functional GPX4, lipid ROS accumulate unchecked, leading to extensive damage to cellular membranes and ultimately, cell death.
Caption: this compound inhibits System Xc-, leading to GSH depletion and ferroptosis.
Modulation of Voltage-Dependent Anion Channels (VDACs)
This compound also directly interacts with VDAC2 and VDAC3, which are proteins located in the outer mitochondrial membrane.
-
VDAC Opening: this compound binding is thought to induce a conformational change in VDACs, leading to their opening.
-
Mitochondrial Dysfunction: The opening of VDACs disrupts mitochondrial function, leading to an increase in mitochondrial ROS production and alterations in cellular metabolism. This contributes to the overall oxidative stress that drives ferroptosis.
Involvement of p53 and Nrf2/HO-1 Pathways
Recent studies have revealed the involvement of other signaling pathways in this compound-induced ferroptosis.
-
p53-mediated Ferroptosis: In some cellular contexts, this compound can activate the tumor suppressor p53. Activated p53 can then downregulate the expression of SLC7A11, further inhibiting cystine uptake and promoting ferroptosis.[1]
-
Nrf2/HO-1 Pathway Activation: this compound treatment has been shown to activate the Nrf2/HO-1 signaling pathway.[3][5] While Nrf2 is typically a key regulator of the antioxidant response, its sustained activation in the context of overwhelming oxidative stress from this compound may contribute to the ferroptotic process.[3][5]
Caption: Overview of signaling pathways modulated by this compound.
Efficacy in Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, particularly those with RAS mutations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 30.88 | [3][5] |
| SiHa | Cervical Cancer | 29.40 | [3][5] |
| NCI-H1975 | Lung Adenocarcinoma | 5 | [6] |
| HeLa | Cervical Cancer | 3.5 | [6] |
| MDA-MB-231 | Breast Cancer | 40 | [7][8] |
| MCF-7 | Breast Cancer | 80 | [8] |
| HGC-27 | Gastric Cancer | 14.39 | [9] |
| PANC-1 | Pancreatic Cancer | ~10-20 (estimated from graph) | [10] |
| MM.1S | Multiple Myeloma | ~15 (estimated from graph) | [11] |
| RPMI8226 | Multiple Myeloma | ~10 (estimated from graph) | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CCK-8/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. After incubation, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Treated cells
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
MDA Assay Kit (Thiobarbituric Acid Reactive Substances - TBARS)
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
MDA Reaction: Follow the manufacturer's protocol for the MDA assay kit. This typically involves mixing the cell lysate with a thiobarbituric acid (TBA) solution and incubating at high temperature (e.g., 95°C) for a specified time.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm using a microplate reader.
-
Analysis: Calculate the MDA concentration based on a standard curve and normalize it to the protein concentration of each sample.
Western Blotting for Ferroptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in ferroptosis.
Materials:
-
Treated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-HO-1, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 5. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ferroptosis Inducer this compound Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Erastin's Core Mechanism as a Ferroptosis Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a compelling therapeutic target in various diseases, notably cancer. Erastin, a small molecule compound, was one of the first identified inducers of ferroptosis and remains a cornerstone tool for studying this intricate process. This technical guide provides an in-depth exploration of the core mechanisms by which this compound initiates ferroptotic cell death. We will dissect the signaling pathways, present quantitative data from key studies, detail experimental protocols for inducing and analyzing this compound-induced ferroptosis, and provide visual representations of the molecular cascades and experimental workflows.
Introduction to this compound and Ferroptosis
Ferroptosis is a non-apoptotic form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] It is morphologically, biochemically, and genetically distinct from other forms of regulated cell death.[1] this compound was initially identified as a small molecule that selectively kills cancer cells with oncogenic RAS mutations.[3] Subsequent research revealed that its lethality stems from the induction of ferroptosis.[2][4] Understanding the precise mechanisms of this compound's action is critical for its application in basic research and for the development of novel therapeutic strategies that leverage ferroptosis.
The Canonical Pathway: Inhibition of System Xc-
The most well-characterized mechanism of this compound-induced ferroptosis involves the direct inhibition of the cystine/glutamate (B1630785) antiporter, known as system Xc-.[2][5]
2.1. System Xc- Structure and Function
System Xc- is a heterodimeric amino acid transporter located on the plasma membrane.[5] It consists of two subunits:
-
SLC7A11 (xCT): The catalytic subunit responsible for the transport of amino acids.[2]
-
SLC3A2 (4F2hc): A regulatory subunit that stabilizes SLC7A11 and ensures its proper localization to the cell membrane.[2]
The primary function of system Xc- is to import extracellular cystine while exporting intracellular glutamate in a 1:1 ratio.[2]
2.2. This compound-Mediated Inhibition
This compound acts as a potent and selective inhibitor of system Xc-.[6][7] By binding to and blocking the function of SLC7A11, this compound effectively halts the cellular uptake of cystine.[2][8] This inhibition is persistent, with even short exposure to this compound leading to a sustained blockade of system Xc- activity.[6]
2.3. Downstream Consequences of System Xc- Inhibition
The inhibition of cystine import by this compound triggers a cascade of events that culminates in ferroptotic cell death:
-
Cysteine Depletion: Once inside the cell, cystine is reduced to two molecules of cysteine.[2] By blocking cystine uptake, this compound leads to a rapid depletion of intracellular cysteine pools.
-
Glutathione (B108866) (GSH) Depletion: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[9] The scarcity of cysteine consequently leads to a significant drop in GSH levels.[5][10]
-
GPX4 Inactivation: Glutathione peroxidase 4 (GPX4) is a crucial enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides, converting them into non-toxic lipid alcohols.[2] The depletion of GSH renders GPX4 inactive, leading to the unchecked accumulation of lipid peroxides.[3][10]
-
Lipid Peroxidation and Cell Death: The accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cellular membranes, leads to membrane damage, increased permeability, and eventual cell rupture, executing the ferroptotic death program.[2][11]
Figure 1. The canonical pathway of this compound-induced ferroptosis via inhibition of system Xc-.
Alternative Mechanisms of this compound Action
While the inhibition of system Xc- is the primary mechanism, research has uncovered other cellular targets and pathways that contribute to this compound-induced ferroptosis.
3.1. Voltage-Dependent Anion Channels (VDACs)
Early studies identified the voltage-dependent anion channels 2 and 3 (VDAC2/3), located on the outer mitochondrial membrane, as direct targets of this compound.[5][12] this compound's interaction with VDACs is thought to alter mitochondrial membrane permeability, leading to metabolic disruptions and an increase in mitochondrial ROS production, thereby contributing to the overall oxidative stress that drives ferroptosis.[13][14]
3.2. The Role of p53
The tumor suppressor protein p53 has been implicated in the regulation of ferroptosis.[3] In some cellular contexts, this compound can activate p53.[15][16] Activated p53 can then transcriptionally repress the expression of SLC7A11, further inhibiting system Xc- activity and sensitizing cells to ferroptosis.[3][17] This creates a potential feedback loop where this compound-induced ROS activates p53, which in turn enhances ferroptosis by suppressing the primary antioxidant defense pathway.[15][16]
Figure 2. Alternative mechanisms of this compound involving VDAC and p53.
Quantitative Data on this compound-Induced Ferroptosis
The following tables summarize quantitative data from studies investigating the effects of this compound treatment in various experimental models.
Table 1: In Vivo Effects of this compound Treatment in Mice [1][18]
| Parameter | Control Group | This compound-Treated Group | Fold Change / % Change |
| Serum Iron | - | - | 6.16-fold increase |
| Malondialdehyde (MDA) - Duodenum | - | - | 58% increase |
| Malondialdehyde (MDA) - Kidney | - | - | 93% increase |
| Malondialdehyde (MDA) - Liver | - | - | 2.25-fold increase |
| Glutathione (GSH) - Duodenum | - | - | 64% decrease |
| Glutathione (GSH) - Kidney | - | - | 34% decrease |
| Glutathione (GSH) - Liver | - | - | 43% decrease |
| Villus Height (Duodenum) | 435.70 ± 12.43 µm | 531.9 ± 35.48 µm | 22% increase |
| Crypt Depth (Duodenum) | 70.84 ± 2.74 µm | 57.86 ± 4.32 µm | 18% decrease |
Mice were intraperitoneally injected with 25 mg/kg body weight of this compound for 2 days.[1]
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Treatment | Parameter | Result | Reference |
| HT-1080, Calu-1 | 5 µM this compound | [14C]-cystine uptake | Completely abolished | [7] |
| HeLa, NCI-H1975 | This compound | GPX4 protein expression | Decreased | [19] |
| HeLa, NCI-H1975 | This compound | Glutathione concentration | Decreased | [19] |
| OVCAR-8, NCI/ADR-RES | This compound | Cellular Glutathione & Cysteine | Rapidly depleted | [20] |
| HT22 | This compound | Nitric Oxide (NO) levels | Time- and dose-dependent increase | [9] |
| HT22 | This compound | ROS and Lipid ROS levels | Time- and dose-dependent increase | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced ferroptosis.
5.1. General Protocol for Induction of Ferroptosis [21]
-
Cell Seeding: Plate cancer cells in a multi-well plate (e.g., 96, 24, or 6-well) at a density that ensures 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Treatment: Remove the existing medium from the cells and add the this compound-containing medium. For control wells, use a medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 12, 24, or 48 hours).
-
Downstream Analysis: Proceed with assays to measure cell viability, lipid peroxidation, or protein expression.
5.2. Cell Viability Assay (CCK-8 or MTT) [21]
-
Induce Ferroptosis: Treat cells in a 96-well plate with this compound as described in 5.1.
-
Reagent Addition: At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
5.3. Lipid Peroxidation Assay (C11-BODIPY 581/591) [7]
-
Cell Treatment: Treat cells with this compound in a suitable culture vessel.
-
Probe Loading: At the end of the treatment, incubate the cells with C11-BODIPY 581/591 probe at a final concentration of 1-10 µM for 30-60 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
5.4. Western Blotting for Ferroptosis-Related Proteins (e.g., GPX4, SLC7A11) [21]
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Figure 3. A general experimental workflow for studying this compound-induced ferroptosis.
Conclusion
This compound induces ferroptosis primarily through the inhibition of the cystine/glutamate antiporter system Xc-, leading to a catastrophic cascade of GSH depletion, GPX4 inactivation, and lethal lipid peroxidation. Additional mechanisms involving VDAC modulation and p53 activation further contribute to its pro-ferroptotic activity. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is essential for leveraging this compound as a tool to explore the intricacies of ferroptosis and to develop novel therapeutic interventions that exploit this unique cell death modality. This guide provides a foundational resource for researchers aiming to investigate and harness the power of this compound-induced ferroptosis.
References
- 1. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Metabolism in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducer this compound irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by this compound and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Autophagy Regulates VDAC3 Ubiquitination by FBXW7 to Promote this compound-Induced Ferroptosis in Acute Lymphoblastic Leukemia [frontiersin.org]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Upregulation and activation of p53 by this compound‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Upregulation and activation of p53 by this compound-induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 21. benchchem.com [benchchem.com]
Erastin's Target Proteins and Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin, a small molecule discovered in 2003, has emerged as a potent and specific inducer of ferroptosis, a unique form of iron-dependent regulated cell death.[1] Its ability to selectively eliminate certain cancer cells has positioned it as a valuable tool in cancer biology research and a potential candidate for novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound's molecular targets, the intricate signaling pathways it modulates, and detailed experimental protocols for studying its effects.
Core Concepts: this compound and Ferroptosis
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[2] this compound triggers this process primarily by inhibiting the cystine/glutamate antiporter system xc-, leading to a cascade of intracellular events that culminate in oxidative cell death.[1]
Primary Molecular Targets of this compound
This compound's mechanism of action involves direct interaction with at least two primary protein targets:
-
System xc- (SLC7A11/SLC3A2 Cystine/Glutamate Antiporter): The most well-established target of this compound is the system xc- amino acid transporter.[1] This antiporter, composed of the light chain subunit SLC7A11 (also known as xCT) and the heavy chain subunit SLC3A2, mediates the uptake of extracellular cystine in exchange for intracellular glutamate.[2] Cystine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By inhibiting system xc-, this compound depletes the cell of cysteine and subsequently GSH.[1]
-
Voltage-Dependent Anion Channels (VDACs): this compound also directly binds to VDAC2 and VDAC3, proteins located in the outer mitochondrial membrane.[3] This interaction alters mitochondrial membrane permeability and function, contributing to the generation of ROS.[2][4]
Signaling Pathways of this compound-Induced Ferroptosis
The inhibition of this compound's primary targets initiates a well-defined signaling cascade leading to ferroptosis.
System xc- Inhibition and Glutathione Depletion
The binding of this compound to system xc- blocks the import of cystine. This leads to a rapid and sustained depletion of intracellular cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH). GSH is a critical cofactor for the antioxidant enzyme Glutathione Peroxidase 4 (GPX4).[2]
GPX4 Inactivation and Lipid Peroxidation
GPX4 is a unique enzyme that can directly reduce lipid hydroperoxides within biological membranes, protecting them from oxidative damage. The depletion of its essential cofactor, GSH, leads to the inactivation of GPX4.[1] Without functional GPX4, lipid ROS, generated through iron-dependent Fenton reactions and the activity of lipoxygenases (LOXs), accumulate unchecked.[2][5] This accumulation of peroxidized lipids, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes, disrupts membrane integrity and leads to cell death.
VDAC Modulation and Mitochondrial Dysfunction
This compound's interaction with VDAC2 and VDAC3 on the outer mitochondrial membrane contributes to ferroptosis by inducing mitochondrial dysfunction. This can lead to an increase in the production of mitochondrial ROS, further exacerbating oxidative stress and lipid peroxidation.[2][4]
A visual representation of this signaling pathway is provided below:
This compound-induced ferroptosis signaling pathway.
Quantitative Data
The sensitivity of cancer cell lines to this compound-induced ferroptosis varies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~3.5 | [6] |
| NCI-H1975 | Lung Adenocarcinoma | ~5 | [6] |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | [1] |
| MM.1S | Multiple Myeloma | ~15 | [7] |
| RPMI8226 | Multiple Myeloma | ~10 | [7] |
| HeLa | Cervical Cancer | 30.88 | [8] |
| SiHa | Cervical Cancer | 29.40 | [8] |
| MDA-MB-231 | Breast Cancer | ~40 | [8] |
This compound treatment leads to a significant depletion of intracellular GSH and a corresponding increase in lipid peroxidation.
| Cell Line | This compound Treatment | GSH Depletion | Lipid ROS Increase | Reference |
| HeLa | 10 µM for 24h | Decreased to 3.0% of control | - | [9] |
| NCI-H1975 | 10 µM for 24h | Decreased to 3.5% of control | - | [9] |
| RD | Rhabdomyosarcoma | 5 µM for 6h | Significant decrease | Significant increase |
| RH30 | Rhabdomyosarcoma | 3 µM for 6h | Significant decrease | Significant increase |
| OVCAR-8 | Ovarian Cancer | 24h treatment | Significant decrease | - |
| NCI/ADR-RES | Ovarian Cancer | 24h treatment | Significant decrease | - |
Experimental Protocols
A general workflow for studying this compound-induced ferroptosis is depicted below.
General experimental workflow for studying this compound-induced ferroptosis.
Western Blot for GPX4 and SLC7A11
This protocol allows for the detection of key proteins involved in this compound-induced ferroptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells with RIPA buffer on ice for 30 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-GPX4 or anti-SLC7A11) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Lipid ROS Measurement using C11-BODIPY™ 581/591
This protocol quantifies lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
This compound
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Probe Loading: Incubate cells with 1-2 µM C11-BODIPY™ 581/591 in cell culture media for 30 minutes at 37°C.[11]
-
Washing: Gently wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).[11]
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel.
-
GPX4 Activity Assay
This assay directly measures the enzymatic activity of GPX4.
Materials:
-
Cell lysates from this compound-treated and control cells
-
GPX4 activity assay kit (e.g., Cayman Chemical, Item No. 703102)
-
Assay Buffer
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
Cumene (B47948) hydroperoxide (substrate)
-
96-well UV-transparent plate
-
Microplate reader
Procedure (based on a coupled-enzyme assay):
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add assay buffer, NADPH, GSH, and GR to each well.
-
Reaction Initiation: Add the cell lysate to the wells.
-
Substrate Addition: Initiate the reaction by adding cumene hydroperoxide.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Data Analysis: Calculate the GPX4 activity and normalize to the protein concentration of the lysate.
System xc- Activity Assay ([¹⁴C]-Cystine Uptake)
This assay measures the function of system xc- by quantifying the uptake of radiolabeled cystine.
Materials:
-
Cells cultured in 24-well plates
-
This compound
-
[¹⁴C]-L-cystine
-
Na⁺-free buffer (e.g., choline-based buffer)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with Na⁺-free buffer and pre-incubate with or without this compound for a specified time.
-
Uptake: Add Na⁺-free buffer containing [¹⁴C]-L-cystine (e.g., 50 µM) and incubate for 5-10 minutes at 37°C.
-
Stopping the Reaction: Rapidly wash the cells three times with ice-cold Na⁺-free buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of the lysate.
Conclusion
This compound is a powerful tool for inducing ferroptosis and studying its complex mechanisms. Its well-defined primary targets, system xc- and VDACs, and the subsequent signaling cascade provide a clear framework for investigation. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to design and execute robust experiments, ultimately advancing our understanding of ferroptosis and its therapeutic potential. Further research into the nuances of this compound's interactions and the downstream consequences will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases, particularly cancer.
References
- 1. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by this compound and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 10. ptglab.com [ptglab.com]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
The Impact of Erastin on the Cystine/Glutamate Antiporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erastin, a potent and specific inhibitor of the cystine/glutamate (B1630785) antiporter (system xc-), has emerged as a critical tool in the study of ferroptosis, a unique iron-dependent form of regulated cell death. By blocking the import of cystine, this compound initiates a cascade of intracellular events, leading to the depletion of glutathione (B108866), inactivation of glutathione peroxidase 4, and subsequent accumulation of lipid-based reactive oxygen species, culminating in cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, downstream signaling pathways, and detailed experimental protocols for investigating its effects. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams.
Core Mechanism of Action: Inhibition of System xc-
System xc- is a heterodimeric amino acid transporter, composed of the light chain subunit SLC7A11 (also known as xCT) and the heavy chain subunit SLC3A2. It mediates the cellular uptake of extracellular cystine in exchange for intracellular glutamate at a 1:1 ratio.[1] Intracellular cystine is rapidly reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1][2]
This compound exerts its primary effect by directly and irreversibly inhibiting the function of SLC7A11.[1][3] This blockade of cystine import leads to a depletion of the intracellular cysteine pool, thereby impairing GSH synthesis.[3][4] The consequences of this inhibition are profound, setting the stage for a cascade of events that ultimately lead to ferroptotic cell death.
Signaling Pathways Initiated by this compound
The inhibition of system xc- by this compound triggers a well-defined signaling pathway culminating in ferroptosis. Additionally, this compound's effects can be modulated by other signaling pathways, including those involving p53 and ATF3.
The Canonical Ferroptosis Pathway
The primary pathway initiated by this compound is the depletion of glutathione (GSH) and subsequent inactivation of Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus protecting the cell from lipid peroxidation.[1][4] With the depletion of its essential cofactor GSH, GPX4 activity is severely compromised, leading to the accumulation of lipid ROS and subsequent oxidative damage to cellular membranes, a hallmark of ferroptosis.[2][4]
Involvement of p53 and ATF3
The tumor suppressor p53 can enhance this compound-induced ferroptosis by transcriptionally repressing the expression of SLC7A11.[5] This leads to a further reduction in cystine uptake and exacerbates the downstream effects of this compound.
Activating Transcription Factor 3 (ATF3) is another transcription factor that can promote this compound-induced ferroptosis. ATF3 binds to the promoter of SLC7A11 and represses its expression, thereby sensitizing cells to this compound treatment.[6][7]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on system xc- inhibition, glutathione depletion, and cell viability.
| Cell Line | This compound IC50 for Cystine Uptake Inhibition (µM) | Reference |
| HT-1080 | 0.20 (95% C.I. 0.11–0.34) | [1][5] |
| Calu-1 | 0.14 (95% C.I. 0.081–0.21) | [1][5] |
| Generic | ~1.4 | [3] |
| Cell Line / Tissue | This compound Concentration (µM) | Treatment Duration | Reduction in GSH Levels | Reference |
| Duodenum (mice) | 25 mg/kg (in vivo) | 2 days | 64% decrease | [8][9] |
| Kidneys (mice) | 25 mg/kg (in vivo) | 2 days | 34% decrease | [8][9] |
| Liver (mice) | 25 mg/kg (in vivo) | 2 days | 43% decrease | [8][9] |
| A549 | 15 | 8 hours | Significant depletion | [10] |
| NCI-H1975 | Varies | 24 hours | Significant decrease | [11] |
| HeLa | Varies | 24 hours | Significant decrease | [11] |
| Cell Line | This compound IC50 for Cell Viability (µM) | Reference | | :--- | :--- | :--- | :--- | | HGC-27 | 14.39 ± 0.38 |[12] | | PANC1 | Dose-dependent inhibition (1.25–40 µM) |[6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on the cystine/glutamate antiporter.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
Adherent cells of interest (e.g., HT-1080, HGC-27)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.[4]
-
Treatment Preparation: Prepare fresh serial dilutions of this compound in complete cell culture medium. A vehicle control (medium with the same concentration of DMSO) should be included.[4]
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media.[4]
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours).[4][12]
-
Cell Viability Assessment: After incubation, measure cell viability using the chosen assay according to the manufacturer's instructions.[4][12]
-
Data Analysis: Normalize the viability data to the vehicle control to determine the percentage of cell viability for each this compound concentration. IC50 values can be calculated using appropriate software.
-
[¹⁴C]-Cystine Uptake Assay
This protocol directly measures the inhibition of system xc- activity by this compound.
-
Materials:
-
Cells of interest grown to confluence in 96-well plates
-
Chloride-dependent, sodium-independent uptake buffer (UB)
-
L-[3,3'-¹⁴C]-cystine
-
This compound
-
Scintillation counter
-
-
Procedure:
-
Cell Preparation: Wash cells three times with pre-warmed (37°C) uptake buffer.[2]
-
Treatment: Initiate the uptake by adding L-[¹⁴C]-cystine in UB, with or without various concentrations of this compound, at 37°C.[2]
-
Incubation: Incubate for a short period (e.g., 2 minutes).[2]
-
Termination: Stop the uptake by washing the cells three times with ice-cold UB.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration in each well. The percentage of inhibition is calculated relative to the untreated control.
-
Glutamate Release Assay
This is an alternative method to measure system xc- activity by quantifying the amount of glutamate released from cells.
-
Materials:
-
Cells grown to confluence in 96- or 384-well plates
-
Earle's Balanced Salt Solution (EBSS)
-
Cystine
-
This compound
-
Glutamate oxidase, horseradish peroxidase (HRP), and Amplex UltraRed reagent
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Preparation: Wash cells with pre-warmed (37°C) EBSS.[13]
-
Treatment: Initiate transport by adding cystine in EBSS, with or without this compound.[13]
-
Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.[13]
-
Measurement: Measure the glutamate released into the medium by adding a reaction mixture containing glutamate oxidase, HRP, and Amplex UltraRed. The fluorescence is measured at an excitation of 530 nm and an emission of 590 nm.[13]
-
Data Analysis: The rate of fluorescence change is proportional to the amount of glutamate released.
-
Glutathione (GSH) Assay
This protocol quantifies the intracellular levels of reduced glutathione.
-
Materials:
-
Cells treated with this compound
-
GSH and GSSG Assay Kit (e.g., from Beyotime Biotechnology)
-
Plate reader
-
-
Procedure:
-
Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Deproteinization: Remove proteins from the cell lysate.
-
Assay Reaction: Perform the colorimetric or fluorometric reaction as described in the kit protocol. The assay is typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.[6][8]
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the specified wavelength.[8]
-
Data Analysis: Calculate the GSH concentration based on a standard curve and normalize to the protein concentration or cell number.
-
Lipid Peroxidation Assay
This protocol detects the accumulation of lipid reactive oxygen species, a key feature of ferroptosis.
-
Materials:
-
Cells treated with this compound
-
Lipid peroxidation sensor dye (e.g., C11-BODIPY™ 581/591 or Liperfluo)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Dye Loading: Incubate the cells with the lipid peroxidation sensor dye according to the manufacturer's instructions.
-
Imaging/Flow Cytometry: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescent signal using a flow cytometer.[14] An increase in the oxidized form of the dye indicates lipid peroxidation.
-
Data Analysis: Quantify the fluorescence intensity or the percentage of fluorescently labeled cells.
-
Western Blotting for SLC7A11 and GPX4
This protocol is used to analyze the protein expression levels of key players in the ferroptosis pathway.
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against SLC7A11 and GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against SLC7A11 and GPX4 overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for studying this compound's effects and the logical relationship of the key events.
Conclusion
This compound's targeted inhibition of the cystine/glutamate antiporter provides a powerful tool for inducing and studying ferroptosis. Understanding the intricate molecular mechanisms and employing robust experimental protocols are paramount for researchers in academia and industry. This guide offers a comprehensive overview of the current knowledge, presenting quantitative data and detailed methodologies to facilitate further investigation into the therapeutic potential of modulating system xc- and the ferroptotic pathway in various disease contexts, particularly in cancer and neurodegenerative disorders.
References
- 1. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Assay Development for Cystine-Glutamate Antiporter (xc -) Highlights Faster Cystine Uptake than Glutamate Release in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. elifesciences.org [elifesciences.org]
- 6. The Ferroptosis Inducer this compound Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural investigation of human cystine/glutamate antiporter system xc− (Sxc−) using homology modeling and molecular dynamics [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Lipid peroxidation and the subsequent cell death transmitting from ferroptotic cells to neighboring cells - PMC [pmc.ncbi.nlm.nih.gov]
Erastin and Voltage-Dependent Anion Channels (VDACs): A Technical Guide to a Core Axis in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a compelling therapeutic avenue in oncology and other disciplines. The small molecule Erastin, a canonical inducer of ferroptosis, exerts its cytotoxic effects through multiple mechanisms, with the voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane representing a critical nexus of its activity. This technical guide provides an in-depth exploration of the intricate relationship between this compound and VDACs, detailing the molecular mechanisms, signaling pathways, and key experimental methodologies for studying this interaction. Quantitative data are systematically presented, and detailed protocols for pivotal experiments are provided to facilitate reproducible research. Furthermore, signaling and experimental workflows are visually rendered using Graphviz to offer a clear and concise understanding of the underlying processes.
Introduction: The Intersection of this compound, VDACs, and Ferroptosis
This compound was initially identified as a small molecule that selectively kills cancer cells expressing oncogenic RAS.[1] Subsequent research has elucidated that its primary mechanism of action is the induction of ferroptosis.[1] This iron-dependent cell death pathway is characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1] this compound triggers ferroptosis through a multi-pronged approach, including the inhibition of the cystine/glutamate antiporter system Xc- and direct interaction with VDACs.[1]
VDACs are pore-forming proteins located on the outer mitochondrial membrane that regulate the flux of ions and metabolites between the mitochondria and the cytosol, thereby playing a crucial role in cellular metabolism and apoptosis.[2][3] Humans have three VDAC isoforms: VDAC1, VDAC2, and VDAC3. This compound preferentially targets VDAC2 and VDAC3.[2][4] The interaction of this compound with these channels disrupts mitochondrial function, leading to a cascade of events that culminates in ferroptotic cell death.
Mechanism of Action: this compound's Modulation of VDAC Function
The canonical function of VDACs is often modulated by other proteins. Notably, in many cancer cells, high levels of free tubulin bind to and inhibit VDACs, leading to a decrease in mitochondrial metabolism, a phenomenon that contributes to the Warburg effect.[3][5] this compound's interaction with VDACs is particularly significant in this context.
This compound acts as an antagonist of the VDAC-tubulin interaction.[5][6] By binding to VDAC2 and VDAC3, this compound prevents or reverses the inhibitory effect of tubulin, effectively "opening" the channel.[5][6] This restoration of VDAC function has several profound consequences:
-
Increased Mitochondrial Metabolism: The opening of VDACs facilitates the influx of metabolites into the mitochondria, leading to an increase in oxidative phosphorylation.[5]
-
Elevated Reactive Oxygen Species (ROS) Production: The heightened metabolic activity within the mitochondria results in an increased production of ROS, a key driver of lipid peroxidation and ferroptosis.[5][6]
-
Alterations in Mitochondrial Membrane Potential: this compound has been shown to initially hyperpolarize the mitochondrial membrane, which is followed by depolarization, indicating mitochondrial dysfunction.[5]
This "double-hit" model, characterized by a reversal of the Warburg phenotype and the induction of oxidative stress, underscores the pivotal role of the this compound-VDAC interaction in initiating ferroptosis.[6]
Signaling Pathways Involving this compound and VDACs
The interaction of this compound with VDACs triggers a complex signaling cascade that ultimately leads to ferroptotic cell death. The key events are outlined below.
Quantitative Data on the this compound-VDAC Interaction
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | [7] |
| MDA-MB-231 | Breast Cancer | 40.63 | [8] |
| HeLa | Cervical Cancer | ~3.5 | [3] |
| NCI-H1975 | Lung Adenocarcinoma | ~5 | [3] |
| PANC1 | Pancreatic Cancer | Dose-dependent inhibition observed | [9] |
Table 2: Binding Affinity and Functional Effects of this compound
| Parameter | Value | Conditions | Citation |
| Binding Affinity (Kd) | |||
| This compound to hVDAC2 | 112 nM | In vitro binding assay | [10] |
| Functional Effects | |||
| Increase in VDAC2 permeability to NADH | 50.1 ± 5.1% | In vitro liposome (B1194612) assay | [10] |
| EC50 for increasing VDAC2 permeability | 52.6 ± 28.2 nM | In vitro liposome assay | [10] |
| Increase in mitochondrial membrane potential (TMRM uptake) | from 100 to 149 arbitrary units | 10 µM this compound in HepG2 cells | [11] |
Table 3: this compound's Impact on Cellular Redox State
| Parameter | Cell Line | Treatment | Change | Citation |
| GSH Levels | ||||
| HeLa | 10 µM this compound for 24h | Decreased to 1.0% of control | [3] | |
| NCI-H1975 | 10 µM this compound for 24h | Decreased to 3.2% of control | [3] | |
| Healthy Mouse Tissues (in vivo) | This compound injection | Duodenum: -64%, Kidney: -34%, Liver: -43% | [12] | |
| ROS/Lipid Peroxidation | ||||
| HT-1080 | This compound | Increased | [13] | |
| HT22 | Time and dose-dependent | Increased | [6] | |
| Healthy Mouse Tissues (in vivo) | This compound injection | MDA levels increased: Duodenum: +58%, Kidney: +93%, Liver: +225% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-VDAC interaction.
VDAC Expression and Purification
A common method for obtaining VDAC for in vitro studies is through recombinant expression in E. coli and subsequent purification.
Protocol:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the desired VDAC isoform (e.g., with a His-tag for purification).
-
Culture and Induction: Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM and continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Cell Harvest and Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a chemical lysis reagent.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies containing the VDAC protein.
-
Solubilization and Chromatography: Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine-HCl). Purify the denatured VDAC using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Refolding: Refold the purified VDAC by dialysis or rapid dilution into a buffer containing a mild detergent such as LDAO (lauryldimethylamine N-oxide).
Reconstitution of VDAC into Liposomes
To study the channel activity of VDAC in a membrane environment, it can be reconstituted into artificial lipid vesicles (liposomes).
Protocol:
-
Liposome Preparation: Prepare a lipid mixture (e.g., phosphatidylcholine and phosphatidylserine) in an organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the lipid film with a suitable buffer to form multilamellar vesicles. Create unilamellar vesicles by sonication or extrusion.
-
Reconstitution: Mix the purified, detergent-solubilized VDAC with the prepared liposomes. Remove the detergent slowly by dialysis or by using Bio-Beads to allow the VDAC to insert into the liposome membrane.
-
Functional Assays: The resulting proteoliposomes can be used for various functional assays, such as measuring the flux of metabolites like NADH.
Cell Viability Assays
MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Protocol:
-
Cell Suspension: Prepare a single-cell suspension from the treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Measurement of Mitochondrial Membrane Potential (TMRM Assay)
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.
Protocol:
-
Cell Culture: Grow cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
Treatment: Treat the cells with this compound for the desired time.
-
TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in a suitable buffer for 20-30 minutes at 37°C.
-
Imaging/Measurement: Wash the cells and acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader (excitation/emission ~548/573 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Western Blot Analysis for VDAC Isoforms
This technique is used to detect and quantify the expression levels of VDAC proteins.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the VDAC isoform of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The interaction between this compound and VDACs is a cornerstone of our understanding of ferroptosis induction. This technical guide has provided a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental approaches to study this critical relationship. The direct targeting of VDAC2 and VDAC3 by this compound, leading to the reversal of tubulin-mediated inhibition and subsequent mitochondrial dysfunction and oxidative stress, presents a compelling rationale for the development of novel anti-cancer therapeutics.
Future research should focus on several key areas:
-
Structural Elucidation: High-resolution structural studies of the this compound-VDAC complex will provide invaluable insights into the precise binding mode and the mechanism of allosteric modulation.
-
Isoform Specificity: A deeper understanding of the differential roles of VDAC2 and VDAC3 in this compound-induced ferroptosis could lead to the development of more selective and potent therapeutic agents.
-
In Vivo Studies: Further investigation into the physiological and pathological effects of this compound-induced ferroptosis in healthy and diseased tissues in vivo is crucial for its clinical translation.[12]
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, including conventional chemotherapy and immunotherapy, holds promise for overcoming drug resistance and improving patient outcomes.
By continuing to unravel the complexities of the this compound-VDAC axis, the scientific community can pave the way for innovative therapeutic strategies that harness the power of ferroptosis to combat cancer and other diseases.
References
- 1. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ferroptosis Inducer this compound Promotes Proliferation and Differentiation in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin-blocked state of VDAC studied by polymer and ATP partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heme oxygenase-1 accelerates this compound-induced ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Erastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin is a pioneering small molecule compound instrumental in the discovery and characterization of ferroptosis, a unique iron-dependent form of regulated cell death. First identified for its selective lethality in tumor cells expressing oncogenic RAS, this compound has become an indispensable tool in cancer biology and the study of oxidative cell death.[1][2] Its mechanism of action, centered on the inhibition of the cystine/glutamate antiporter system Xc⁻ and interaction with mitochondrial voltage-dependent anion channels (VDACs), disrupts cellular redox homeostasis, leading to the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and mechanism of action, supplemented with detailed experimental protocols and pathway diagrams to support its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a piperazinyl-quinazolinone derivative. Its complex structure facilitates selective binding to its biological targets, thereby initiating the ferroptotic cascade.[5]
-
IUPAC Name: 2-[1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]ethyl]-3-(2-ethoxyphenyl)quinazolin-4-one[5]
-
CAS Number: 571203-78-6[5]
-
Molecular Formula: C₃₀H₃₁ClN₄O₄[5]
-
Molecular Weight: 547.04 g/mol [6]
-
Appearance: White to off-white crystalline solid.[7]
Data Presentation: Physicochemical and Pharmacological Properties
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₁ClN₄O₄ | [5] |
| Molecular Weight | 547.04 g/mol | [6] |
| CAS Number | 571203-78-6 | [5] |
| Purity | ≥98% | [7] |
| Solubility | DMSO: ~12.5-25 mg/mL (22.85-45.7 mM) (Requires sonication/warming) Dimethylformamide (DMF): ~10 mg/mL Water: Insoluble Ethanol: Insoluble | [7][8][9][10] |
| LogP | 4.8 | [11] |
| Storage Conditions | Store as a solid at -20°C for ≥4 years. Solutions are unstable and should be freshly prepared. | [7][10] |
| EC₅₀ (Glutamate Release) | ~1.2 µM (in HT-1080 cells) | [12] |
| IC₅₀ (Cell Viability) | HeLa: ~3.5 µM, 30.88 µM NCI-H1975: ~5 µM MDA-MB-231: ~40-40.63 µM MCF-7: ~80 µmol/l SiHa: ~29.40 µM | [13][14][15][16] |
| Binding Affinity (Kd) | VDAC2: ~112 nM (for radiolabelled analogue) | [17] |
Mechanism of Action: Induction of Ferroptosis
This compound induces ferroptosis through a dual mechanism primarily targeting cellular cystine import and mitochondrial function.
-
Inhibition of System Xc⁻: this compound is a potent and selective inhibitor of the system Xc⁻ cystine/glutamate antiporter.[3][12] This transporter, composed of subunits SLC7A11 and SLC3A2, is responsible for importing extracellular cystine while exporting intracellular glutamate.[3] Cystine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. By blocking cystine uptake, this compound leads to the depletion of cellular GSH pools.[6][18]
-
Inactivation of GPX4: The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis. It utilizes GSH as a cofactor to detoxify lipid peroxides.[3][19] The depletion of GSH caused by this compound leads to the inactivation of GPX4, rendering the cell unable to neutralize accumulating lipid ROS.[11][20]
-
Interaction with VDACs: this compound binds directly to Voltage-Dependent Anion Channels 2 and 3 (VDAC2/3) on the outer mitochondrial membrane.[4][17][21] This interaction alters mitochondrial membrane permeability, leading to metabolic disruption, increased production of mitochondrial ROS, and ultimately contributes to the oxidative stress that drives ferroptosis.[17][22]
The culmination of these events is an iron-dependent, massive accumulation of lipid peroxides, leading to membrane damage and cell death.
Signaling Pathway Diagram
Caption: this compound inhibits System Xc⁻ and targets VDACs, leading to GSH depletion, GPX4 inactivation, and lipid ROS accumulation, culminating in ferroptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for key experiments involving this compound.
Cell Viability and IC₅₀ Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO, freshly prepared)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution (e.g., concentrations ranging from 0.1 µM to 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression (dose-response) analysis to determine the IC₅₀ value.[15]
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol uses a fluorescent probe to quantify lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells cultured in 6-well plates or glass-bottom dishes
-
This compound and appropriate controls (e.g., Ferrostatin-1 as an inhibitor)
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Treatment: Seed and treat cells with this compound (e.g., 10 µM) and controls for the desired time (e.g., 6-12 hours).
-
Probe Loading: After treatment, wash the cells once with PBS. Add medium or HBSS containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting (for Flow Cytometry): Wash cells twice with PBS. Detach cells using trypsin, then neutralize with complete medium. Centrifuge and resuspend the cell pellet in PBS.
-
Data Acquisition (Flow Cytometry): Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (e.g., excitation/emission ~581/591 nm), while the oxidized probe fluoresces green (e.g., excitation/emission ~488/510 nm). The shift from red to green fluorescence indicates lipid peroxidation.
-
Data Acquisition (Microscopy): For imaging, wash cells twice with PBS and add fresh buffer. Image cells immediately using a fluorescence microscope with appropriate filter sets for red and green channels.
-
Data Analysis: Quantify the increase in the green/red fluorescence ratio as a measure of lipid peroxidation.
Glutathione (GSH) Depletion Assay
This protocol measures the total intracellular glutathione levels, which are expected to decrease following this compound treatment.
Materials:
-
Cells cultured in 6-well or 10-cm plates
-
This compound
-
Commercially available GSH/GSSG assay kit (e.g., based on DTNB [Ellman's reagent])
-
Protein assay kit (e.g., BCA)
-
Cell scrapers
-
Microcentrifuge
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells according to the protocol provided with the GSH assay kit, which typically involves a specific lysis buffer and deproteinization step (e.g., using metaphosphoric acid).
-
Collect the lysate and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
GSH Measurement: Transfer the supernatant to a new tube. Follow the manufacturer's instructions for the assay kit. This usually involves mixing the sample with a reagent that reacts with GSH to produce a colorimetric or fluorometric signal.
-
Measure the absorbance or fluorescence using a plate reader.
-
Protein Normalization: Use a portion of the initial cell lysate to determine the total protein concentration using a BCA or similar assay.
-
Data Analysis: Calculate the GSH concentration from a standard curve. Normalize the GSH concentration to the total protein concentration for each sample (e.g., nmol GSH/mg protein). Compare the levels in this compound-treated cells to the vehicle control.[13]
Experimental Workflow Diagram
Caption: A typical experimental workflow to evaluate the effects of this compound on cell viability and key markers of ferroptosis.
Conclusion
This compound remains a cornerstone for studying ferroptosis. Its well-defined chemical structure and dual-targeting mechanism provide a robust platform for investigating the intricacies of iron-dependent cell death. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound effectively, whether for elucidating fundamental biological pathways or for exploring novel therapeutic strategies in cancer and other diseases where ferroptosis is implicated. Careful consideration of its physicochemical properties, particularly its solubility, is essential for designing reproducible and impactful experiments.
References
- 1. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Autophagy Regulates VDAC3 Ubiquitination by FBXW7 to Promote this compound-Induced Ferroptosis in Acute Lymphoblastic Leukemia [frontiersin.org]
- 5. This compound | C30H31ClN4O4 | CID 11214940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | ferroptosis activator | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound triggers autophagic death of breast cancer cells by increasing intracellular iron levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RAS–RAF–MEK-dependent oxidative cell death involving voltage-dependent anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ferroptosis inducer this compound irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting estrogen-regulated system xc− promotes ferroptosis and endocrine sensitivity of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 21. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Cellular Events Following Erastin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erastin, a small molecule compound, has been instrumental in the discovery and characterization of ferroptosis, a unique iron-dependent form of regulated cell death.[1][2] Unlike apoptosis or necrosis, ferroptosis is initiated by the overwhelming accumulation of lipid-based reactive oxygen species (ROS) and is genetically and biochemically distinct from other cell death modalities.[3][4] this compound triggers this process primarily by inhibiting the cystine/glutamate antiporter, known as system Xc⁻, and by interacting with mitochondrial voltage-dependent anion channels (VDACs).[1][5] This guide provides a detailed examination of the core molecular interactions and the cascade of cellular events that occur in the initial hours following this compound treatment, offering a resource for researchers investigating ferroptosis and its therapeutic potential.
Core Mechanisms of this compound Action
This compound initiates ferroptosis through a multi-pronged mechanism targeting key cellular components involved in redox homeostasis and mitochondrial function.
Inhibition of System Xc⁻
The most well-documented primary action of this compound is the direct and irreversible inhibition of system Xc⁻.[6][7] This antiporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for importing extracellular cystine while exporting intracellular glutamate.[4]
-
Cystine Deprivation: By blocking system Xc⁻, this compound halts the cellular uptake of cystine.[3][8]
-
Glutathione (B108866) (GSH) Depletion: Intracellular cystine is rapidly reduced to cysteine, which is the rate-limiting substrate for the synthesis of the critical antioxidant glutathione (GSH).[4][9] this compound-mediated inhibition of cystine import leads to a rapid and profound depletion of the intracellular GSH pool.[1][6]
-
GPX4 Inactivation: Glutathione Peroxidase 4 (GPX4) is a key enzyme that utilizes GSH as a cofactor to neutralize lipid hydroperoxides, protecting cell membranes from oxidative damage.[4] The depletion of GSH renders GPX4 inactive, leaving the cell vulnerable to lipid peroxidation.[3][7]
Interaction with Voltage-Dependent Anion Channels (VDACs)
This compound also directly targets VDAC2 and VDAC3, proteins located on the outer mitochondrial membrane.[5][10][11] VDACs are crucial for regulating the passage of ions and metabolites, including ATP, between the mitochondria and the cytoplasm.[5]
-
Altered Mitochondrial Permeability: this compound's binding to VDAC2/3 alters the permeability of the outer mitochondrial membrane.[11] This disrupts normal mitochondrial function, including NADH oxidation and energy metabolism.[11]
-
Induction of Mitochondrial Dysfunction: The interaction with VDACs contributes to mitochondrial dysfunction, a key feature of this compound-induced ferroptosis. This is characterized by changes in mitochondrial membrane potential and increased production of mitochondrial ROS.[12][13] It's noteworthy that cells with a high abundance of VDACs, such as those with oncogenic RAS, exhibit greater sensitivity to this compound.[14]
Modulation of Other Signaling Pathways
Recent studies have revealed that the cellular response to this compound involves other signaling pathways that can either promote or counteract ferroptosis.
-
p53 Activation: In some cancer cells, this compound treatment leads to the production of ROS, which in turn activates the p53 tumor suppressor.[1][15] Activated p53 can further enhance ferroptosis, potentially by inhibiting the expression of SLC7A11, a component of system Xc⁻.[1][15]
-
Nrf2/HO-1 Pathway: this compound treatment can induce the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[16][17] This pathway is a key cellular defense mechanism against oxidative stress and its activation may represent an adaptive response to counteract the effects of this compound.[16]
-
ATF3 and CHAC1 Upregulation: The stress-response transcription factor ATF3 has been shown to be upregulated following this compound treatment. ATF3 promotes ferroptosis by suppressing the activity of system Xc⁻.[9] Another gene, CHAC1, is also strongly induced by this compound and its expression is linked to glutathione degradation.[18][19]
Quantitative Data on Early Cellular Events
The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on different cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration | Citation |
|---|---|---|---|---|
| HeLa | Cervical Cancer | 30.88 | 24 h | [16][17] |
| SiHa | Cervical Cancer | 29.40 | 24 h | [16][17] |
| HGC-27 | Gastric Cancer | 14.39 | 24 h | [12] |
| HCT116 WT | Colorectal Cancer | ~10.0 | 24 h |[20] |
Table 2: Timeline and Magnitude of Key Biomarker Changes Post-Erastin Treatment
| Cellular Event | Cell Line/Model | Time Post-Treatment | Magnitude of Change | Citation |
|---|---|---|---|---|
| GSH Depletion | xCT-overexpressing MEF | 6 h | Reached lowest levels | [21] |
| Duodenum (mice) | 2 days | 64% decrease | [3][22] | |
| Kidney (mice) | 2 days | 34% decrease | [3][22] | |
| Liver (mice) | 2 days | 43% decrease | [3][22] | |
| ROS Accumulation | HT22 | 2-8 h | Time- and dose-dependent increase | [23][24] |
| Jurkat | 15 h | Fold increase observed | [25] | |
| Lipid Peroxidation (MDA) | Duodenum (mice) | 2 days | 58% increase | [3][22] |
| Kidney (mice) | 2 days | 93% increase | [3][22] | |
| Liver (mice) | 2 days | 2.25-fold increase | [3][22] | |
| Gene Expression | ||||
| Ptgs2 mRNA (mice) | Duodenum, Kidney, Liver | 2 days | Robust increase | [3] |
| ACSL4 mRNA (HCT116) | GPX4 KO Mutant | 24 h | Overstimulation with 10 µM this compound | [20] |
| PRDX1 mRNA (HCT116) | GPX4 KO Mutant | 24 h | Significantly elevated |[20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound-induced events.
Cell Viability and Cytotoxicity Assays
-
Principle: To determine the concentration of this compound that inhibits cell growth or induces cell death.
-
Methodology (Example: CCK-8/MTS Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).[12][19]
-
Add the CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.[12]
-
Measurement of Intracellular Glutathione (GSH)
-
Principle: To quantify the depletion of GSH, a hallmark of this compound's inhibition of system Xc⁻.
-
Methodology (Example: Luminescent or Fluorometric Assay):
-
Treat cells with this compound for the desired time points (e.g., 6 hours).[21][26]
-
Lyse the cells according to the assay kit protocol.
-
Use a commercial kit (e.g., GSH/GSSG-Glo™ Assay) which employs a luciferin (B1168401) derivative that produces light in the presence of GSH.[26]
-
Alternatively, use fluorescent probes like monochlorobimane (B1663430) or ThiolTracker™ Violet, which become fluorescent upon binding to GSH.[25][27]
-
Measure luminescence or fluorescence using a plate reader or flow cytometer.[25] The signal is proportional to the amount of GSH.
-
Detection of Reactive Oxygen Species (ROS)
-
Principle: To measure the overall increase in intracellular ROS following this compound treatment.
-
Methodology (Example: DCFDA/H2DCFDA Assay):
-
Seed cells in a plate or on coverslips. After this compound treatment for the desired time (e.g., 8-15 hours), remove the medium.[23][25]
-
Load the cells with a ROS-sensitive probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX™ reagent (e.g., 1-10 µM) in a serum-free medium or buffer.[13][23][25]
-
Incubate for 20-45 minutes at 37°C, protected from light.[23][28]
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em ~495/529 nm), or flow cytometer.[23][25][28] An increase in fluorescence indicates an increase in ROS.
-
Detection of Lipid Peroxidation
-
Principle: To specifically measure the accumulation of lipid ROS, the direct executioner of ferroptotic cell death.
-
Methodology (Example: C11-BODIPY 581/591 Assay):
-
Treat cells with this compound for the desired duration (e.g., 8-18 hours).[25][29]
-
Incubate the cells with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (e.g., 5-10 µM) for 30 minutes at 37°C.[23][25]
-
This probe shifts its fluorescence emission from red to green upon oxidation by lipid peroxides.[30]
-
Wash the cells and analyze them immediately via flow cytometry or fluorescence microscopy.[23][30]
-
The increase in the green fluorescence signal (or the ratio of green to red fluorescence) indicates the level of lipid peroxidation.[26][30]
-
Measurement of Intracellular Labile Iron
-
Principle: To detect changes in the pool of redox-active iron, which participates in the generation of lipid ROS.
-
Methodology (Example: Calcein-AM Assay):
-
After this compound treatment, incubate cells with Calcein-AM (e.g., 0.05 mM) for 20-30 minutes at 37°C.[8]
-
Calcein-AM is a non-fluorescent, cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases.
-
The fluorescence of calcein (B42510) is quenched by the binding of labile iron.
-
Wash the cells and measure fluorescence using a flow cytometer or plate reader.[8] A decrease in fluorescence intensity reflects an increase in the intracellular labile iron pool.
-
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental logic discussed.
Caption: Core signaling cascade initiated by this compound treatment.
Caption: Workflow for characterizing this compound-induced ferroptosis.
Caption: Nrf2/HO-1 adaptive response pathway to this compound.
Conclusion
The early cellular events following this compound treatment are characterized by a rapid and interconnected cascade beginning with the dual inhibition of the system Xc⁻ antiporter and modulation of mitochondrial VDACs. This leads swiftly to the depletion of glutathione, inactivation of GPX4, and a subsequent surge in cytotoxic lipid peroxides. Concurrently, mitochondrial function is compromised, further contributing to the oxidative stress that culminates in ferroptotic cell death. Understanding this intricate sequence of early events is paramount for researchers aiming to exploit ferroptosis for therapeutic gain, particularly in the context of developing novel cancer therapies and designing effective combination treatment strategies.
References
- 1. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic identification of a nuclear receptor-enriched predictive signature for this compound-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | The Protective Role of Mitochondrial Ferritin on this compound-Induced Ferroptosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis inducer this compound sensitizes NSCLC cells to celastrol through activation of the ROS–mitochondrial fission–mitophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATF3 promotes this compound-induced ferroptosis by suppressing system Xc– - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy Regulates VDAC3 Ubiquitination by FBXW7 to Promote this compound-Induced Ferroptosis in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. dovepress.com [dovepress.com]
- 16. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. oncotarget.com [oncotarget.com]
- 26. researchgate.net [researchgate.net]
- 27. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. assaygenie.com [assaygenie.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Anwendungshinweise und Protokolle für die Erastin-Behandlung in der Zellkultur
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Erastin ist eine niedermolekulare Verbindung, die als potenter Induktor der Ferroptose, einer eisenabhängigen Form des regulierten Zelltods, identifiziert wurde.[1][2][3] Gekennzeichnet ist dieser Prozess durch die Akkumulation von Lipidperoxiden bis zu einem letalen Niveau.[4] this compound übt seine Wirkung primär durch die Hemmung des Cystin/Glutamat-Antiporters System Xc⁻ aus.[1][5] Diese Hemmung führt zu einer Verarmung an intrazellulärem Cystein, was wiederum die Synthese von Glutathion (GSH) beeinträchtigt und die Aktivität der Glutathionperoxidase 4 (GPX4) reduziert.[1][3][5] Das Ergebnis ist eine unkontrollierte Lipidperoxidation und schlussendlich der Zelltod durch Ferroptose. Aufgrund seiner Fähigkeit, in bestimmten Krebszelllinien selektiv den Zelltod herbeizuführen, ist this compound ein wertvolles Werkzeug in der Krebsforschung und der Entwicklung neuer therapeutischer Strategien.[1][2]
Diese Anwendungshinweise bieten detaillierte Protokolle für die Behandlung von Zellkulturen mit this compound zur Induktion der Ferroptose, eine Zusammenfassung quantitativer Daten und Visualisierungen der beteiligten Signalwege und experimentellen Arbeitsabläufe.
Quantitative Daten: IC50-Werte von this compound
Die halbmaximale Hemmkonzentration (IC50) von this compound variiert in Abhängigkeit von der Zelllinie und den experimentellen Bedingungen. Die folgende Tabelle fasst die IC50-Werte für verschiedene Krebszelllinien zusammen und kann als Ausgangspunkt für die Bestimmung der optimalen Konzentration für spezifische experimentelle Anforderungen dienen.
| Zelllinie | Krebstyp | IC50 (µM) | Inkubationszeit (h) |
| HeLa | Zervixkarzinom | 30.88 | 24 |
| SiHa | Zervixkarzinom | 29.40 | 24 |
| MDA-MB-231 | Dreifach-negatives Mammakarzinom | 40 | 24 |
| MCF-7 | Brustkrebs | 80 | 24 |
| HGC-27 | Magenkrebs | 14.39 | 24 |
| NCI-H1975 | Nicht-kleinzelliger Lungenkrebs | ~5 | 24 |
Tabelle 1: IC50-Werte von this compound in verschiedenen Krebszelllinien.[6][7][8][9]
Signalweg der this compound-induzierten Ferroptose
This compound löst die Ferroptose hauptsächlich durch die Hemmung von System Xc⁻ aus, was zu einer Kaskade von intrazellulären Ereignissen führt, die in der Lipidperoxidation und dem Zelltod gipfeln. Zusätzlich kann this compound auch spannungsabhängige Anionenkanäle (VDACs) an der äußeren Mitochondrienmembran beeinflussen und p53-abhängige Signalwege modulieren.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Erastin Concentration in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Erastin for the induction of ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides. This document outlines the mechanism of action, optimal concentration ranges in various cell lines, detailed experimental protocols, and the key signaling pathways involved.
Introduction to this compound-Induced Ferroptosis
This compound is a small molecule compound widely used as a potent and specific inducer of ferroptosis.[1] Its primary mechanism involves the inhibition of the cystine/glutamate antiporter system Xc⁻, which is composed of the subunits SLC7A11 and SLC3A2.[2][3] This inhibition blocks the cellular uptake of cystine, a critical precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[4] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[4][5] The accumulation of these lipid reactive oxygen species (ROS) in an iron-dependent manner ultimately leads to cell death.[2] this compound can also exert its effects through other mechanisms, including interaction with voltage-dependent anion channels (VDACs) on the mitochondria and activation of the p53 tumor suppressor pathway.[2]
Determining Optimal this compound Concentration
The effective concentration of this compound required to induce ferroptosis is highly cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration for a specific cell type. Generally, concentrations ranging from 1 µM to 80 µM have been reported to be effective.[6] Below is a summary of reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
Quantitative Data: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HGC-27 | Gastric Cancer | 14.39 | 24 |
| HeLa | Cervical Cancer | 3.5 | 24 |
| SiHa | Cervical Cancer | 29.40 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 40.63 | 24 |
| MCF-7 | Breast Cancer | 80 | 24 |
| NCI-H1975 | Non-small cell lung cancer | 5 | 24 |
| MM.1S | Multiple Myeloma | ~15 | Not Specified |
| RPMI8226 | Multiple Myeloma | ~10 | Not Specified |
| HEY | Ovarian Cancer | Effective at 8 & 25 | 8 |
| COV318 | Ovarian Cancer | Resistant (up to 25) | 8 |
| PEO4 | Ovarian Cancer | Effective at 8 & 25 | 8 |
| A2780CP | Ovarian Cancer | Resistant (up to 25) | 8 |
Note: IC50 values can vary based on experimental conditions such as cell density, media composition, and the specific assay used. The data presented should be used as a starting point for optimization.
Signaling Pathway of this compound-Induced Ferroptosis
This compound triggers a cascade of molecular events culminating in ferroptotic cell death. The primary pathways are initiated by the inhibition of system Xc⁻, leading to GSH depletion and subsequent GPX4 inactivation. This results in the accumulation of lipid peroxides. Other pathways involving VDACs and p53 also contribute to this process.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the IC50 of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS
-
This compound (prepare a 10 mM stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
-
Ferrostatin-1 (optional, for validation; prepare a 1 mM stock in DMSO)
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 80 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
(Optional) For validation, prepare wells with this compound concentrations and co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1-10 µM).[8]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or co-treatments.
-
-
Incubation:
-
Cell Viability Assessment (CCK-8 Example):
-
Data Analysis:
-
Normalize the absorbance readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Detection of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells cultured in multi-well plates (e.g., 6-well or 12-well)
-
This compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the determined optimal concentration of this compound (from Protocol 1) for a suitable duration (e.g., 8-24 hours).[9]
-
-
Probe Staining:
-
At the end of the treatment, remove the medium and wash the cells once with pre-warmed PBS.
-
Add fresh medium containing C11-BODIPY 581/591 (final concentration of 1-10 µM).
-
Incubate for 30-60 minutes at 37°C, protected from light.[10]
-
-
Washing:
-
Gently wash the cells twice with pre-warmed PBS to remove excess probe.[10]
-
-
Analysis:
-
Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form shifts to green fluorescence. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[10]
-
Flow Cytometry: Harvest the cells (trypsinize if adherent), resuspend in PBS, and analyze using a flow cytometer. The shift from red to green fluorescence can be quantified.[10]
-
Experimental Workflow
The following diagram illustrates a general workflow for studying this compound-induced ferroptosis.
Caption: General workflow for studying ferroptosis.
Troubleshooting and Considerations
-
This compound Instability: this compound is unstable in aqueous solutions. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. It may be necessary to screen a wide range of concentrations and incubation times.
-
Validation of Ferroptosis: To confirm that cell death is due to ferroptosis, it is essential to include rescue experiments using ferroptosis inhibitors such as Ferrostatin-1 or iron chelators like Deferoxamine.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (<0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] How this compound assassinates cells by ferroptosis revealed | Semantic Scholar [semanticscholar.org]
- 7. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
how to dissolve and store Erastin for experiments
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution and storage of Erastin, a potent inducer of ferroptosis, for experimental use. The information is intended to ensure consistent and reliable results in both in vitro and in vivo research settings.
Product Information
-
Name: this compound
-
CAS Number: 571203-78-6
-
Molecular Formula: C₃₀H₃₁ClN₄O₄
-
Molecular Weight: 547.04 g/mol
-
Appearance: Crystalline solid
Solubility and Stability
This compound is a lipophilic molecule with poor solubility in aqueous solutions. Its stability in solution is limited, and it is recommended to prepare fresh solutions for each experiment.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥10.92 mg/mL to >27.4 mg/mL[1][2] | Warming to 37°C and ultrasonication can aid dissolution.[1][2] |
| Dimethylformamide (DMF) | ~10 mg/mL[3] | |
| Ethanol | Insoluble[1][2] | |
| Water | Insoluble[1][2] | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL[3] | Aqueous solutions are not recommended for storage longer than one day.[3] |
Note on Stability: this compound is unstable in solution.[1][2][4][5] It is strongly recommended to prepare solutions fresh for each experiment.[4][6] If a stock solution in DMSO is prepared, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Some sources suggest that DMSO stock solutions can be stored at -20°C for several months, while others recommend shorter storage times of 1 to 6 months at -20°C or -80°C.[1][2][7]
Protocols for Dissolving and Storing this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of this compound (Molecular Weight = 547.04).
-
Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the this compound powder. For a 10 mM stock, you would add 1 mL of DMSO for every 5.47 mg of this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes.[1][2]
-
Alternatively, or in addition, place the tube in an ultrasonic bath for a few minutes to aid dissolution.[1][2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For immediate use, this stock solution can be further diluted in cell culture media or appropriate buffers.
-
For short-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[7]
-
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of media).
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the this compound working solution.
This compound's poor aqueous solubility necessitates specific formulations for in vivo administration. Below are examples of commonly used vehicles.
Table 2: Example Formulations for In Vivo Administration of this compound
| Formulation | Components | Notes |
| Corn Oil-based | 5% DMSO in corn oil[8][9] | This compound is first dissolved in DMSO and then diluted with corn oil. |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4][5] | Solvents should be added sequentially. |
Protocol for Corn Oil-based Formulation:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 20 mg/mL).
-
For a final concentration of 1 mg/mL, dilute the DMSO stock 1:20 in corn oil (e.g., 50 µL of 20 mg/mL this compound in DMSO into 950 µL of corn oil).
-
Vortex thoroughly to create a uniform suspension. This formulation is typically administered via intraperitoneal (i.p.) injection.
Experimental Workflow and Signaling Pathway
The following diagram illustrates the general workflow for preparing and using this compound in cell-based experiments.
This compound induces a form of iron-dependent, non-apoptotic cell death known as ferroptosis. It primarily acts by inhibiting the cystine/glutamate antiporter system Xc⁻ and by modulating the function of voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane.[1][2][10]
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. This compound | ferroptosis activator | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Erastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin, a small molecule inducer of ferroptosis, has emerged as a promising agent in combination cancer therapy. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Many cancer cells, particularly those resistant to traditional apoptosis-inducing chemotherapeutics, exhibit vulnerabilities to ferroptosis. By inhibiting the cystine/glutamate antiporter system Xc-, this compound depletes intracellular glutathione (B108866) (GSH), a key antioxidant enzyme. This leads to the inactivation of glutathione peroxidase 4 (GPX4), resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
These application notes provide a comprehensive overview of the synergistic effects of combining this compound with various conventional chemotherapy drugs. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of these drug combinations in a laboratory setting.
Synergistic Combinations of this compound with Chemotherapy Drugs
Combining this compound with standard chemotherapeutic agents has been shown to enhance anti-cancer efficacy and overcome drug resistance in a variety of cancer cell lines. The primary mechanism underlying this synergy is the dual induction of distinct cell death pathways, primarily ferroptosis and apoptosis, and the exacerbation of oxidative stress.
Data Summary of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the combination of this compound with various chemotherapy drugs.
Table 1: this compound and Cisplatin (B142131) Combination in Ovarian Cancer Cells
| Cell Line | Drug | IC50 (µM) - 48h | Combination | Combination Index (CI) | Reference |
| A2780 | Cisplatin | 40 | Cisplatin (10 µM) + WFA (1.5 µM) | Synergistic | [1] |
| A2780/CP70 (Cisplatin-resistant) | Cisplatin | 32 | Cisplatin (6 µM) + WFA (1.5 µM) | Synergistic | [1] |
| CAOV3 | Cisplatin | 40 | Cisplatin (12 µM) + WFA (1.5 µM) | Synergistic | [1] |
| OVCAR-8 | This compound | 1.2 | - | - | [2] |
| NCI/ADR-RES | This compound | 0.8 | - | - | [2] |
Note: WFA (Withaferin A) was used in combination with cisplatin in this study, demonstrating a similar synergistic principle. Data for direct this compound-Cisplatin IC50 and CI values were not explicitly available in the search results.
Table 2: this compound and Doxorubicin Combination
| Cell Line | Drug | IC50 | Combination Effect | Reference |
| Rhabdomyosarcoma cells | This compound + Doxorubicin | Not specified | Synergistic increase in cellular mortality | [3] |
Note: Specific IC50 and CI values for the this compound and Doxorubicin combination were not available in the provided search results.
Table 3: this compound and Temozolomide Combination in Glioblastoma Cells
| Cell Line | Treatment | Effect | Reference |
| U87MG & T98G | This compound + Temozolomide | Markedly increased TMZ-induced cytotoxicity | [4] |
| U87MG | Temozolomide (100 µM) + ICA (7.5 µM) | Decreased viability by ~65% | [5] |
| T98G | Temozolomide (150 µM) + ICA (7.5 µM) | Reduced viability by >25% compared to TMZ alone | [5] |
Note: ICA (a PKC inhibitor) was used to demonstrate sensitization to TMZ, a principle similar to that of this compound's mechanism. Specific quantitative data for this compound and Temozolomide combination on cell viability percentage were not detailed in the search results.
Table 4: this compound and Paclitaxel Combination in Breast Cancer Cells
| Cell Line | Drug | IC50 (72h) | Combination | Effect | Reference |
| MDA-MB-231 | Paclitaxel | 0.8 nM | Pre-treatment with 0.1 nM this compound | IC50 reduced to 0.5 nM | [6] |
| MDA-MB-231 | This compound | 1.6 nM | Pre-treatment with 0.5 nM Paclitaxel | IC50 reduced to 1.0 nM | [6] |
| MDA-MB-231 | This compound | 40.63 µM (24h) | - | - | [7] |
Table 5: this compound and Etoposide Combination in Breast Cancer Cells
| Cell Line | Drug Combination | Combination Index (CI) | Effect | Reference |
| MCF-7 | Etoposide (1 µM) + this compound | Synergistic (CI value not specified) | Significant increase in cytotoxicity | [8][9] |
Table 6: this compound and Celastrol (B190767) Combination in Non-Small-Cell Lung Cancer (NSCLC) Cells
| Cell Line | Drug Combination | Combination Index (CI) | Effect | Reference |
| HCC827, A549, H1299 | This compound + Celastrol | < 1 | Highly synergistic | [10][11][12] |
Table 7: this compound and Azacitidine Combination in Leukemia Cell Lines
| Cell Line | Drug Combination | Effect | Reference |
| SKM-1, KG-1, K562 | This compound + Azacitidine | Synergistic effect on cell death | [13] |
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis and its Synergy with Chemotherapy
This compound initiates ferroptosis by inhibiting the system Xc- transporter, which is composed of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of GPX4, an enzyme that detoxifies lipid peroxides. The accumulation of lipid ROS, in an iron-dependent manner, ultimately leads to cell death. When combined with chemotherapy drugs that often induce apoptosis and/or increase ROS production through other mechanisms, the result is a potent synergistic anti-cancer effect.
References
- 1. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 3. Targeting ferroptosis in rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Etoposide in combination with this compound synergistically altered iron homeostasis and induced ferroptotic cell death through regulating IREB2/FPN1 expression in estrogen receptor positive-breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferroptosis inducer this compound sensitizes NSCLC cells to celastrol through activation of the ROS–mitochondrial fission–mitophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Azacitidine-Hesperetin Combination Induces S-phase Cell Cycle Arrest and Apoptosis in Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Erastin and Cisplatin: A Synergistic Approach to Combat Cancer in Vitro
Application Notes and Protocols for Researchers
Introduction:
The combination of Erastin, a potent inducer of ferroptosis, and Cisplatin (B142131), a widely used chemotherapeutic agent, has emerged as a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This compound triggers a unique form of iron-dependent programmed cell death known as ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (B108866) (GSH) and accumulation of lipid-based reactive oxygen species (ROS).[1] Cisplatin, a platinum-based drug, primarily exerts its cytotoxic effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis. The synergistic effect of this combination stems from this compound's ability to sensitize cancer cells to Cisplatin-mediated cell death, often through the amplification of oxidative stress.[1]
This document provides detailed application notes and protocols for investigating the synergistic effects of this compound and Cisplatin in vitro. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Data Presentation
The synergistic effect of this compound and Cisplatin has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data from representative studies, including IC50 values and combination indices (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: IC50 Values of this compound and Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~10-20 | ~5-15 | [2] |
| SK-OV-3 | Ovarian Cancer | Not explicitly stated | ~10-20 | [3] |
| HCT116 | Colorectal Cancer | Not explicitly stated | Not explicitly stated | [4] |
| A2780 | Ovarian Cancer | Not explicitly stated | Not explicitly stated | [5] |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Table 2: Combination Effect of this compound and Cisplatin on A549 Cells
| This compound (µM) | Cisplatin (µM) | Inhibition Rate (%) | Combination Coefficient (Q value) | Synergistic Effect | Reference |
| 2.5 | 2.5 | 35.2 | 1.25 | Synergy | [6] |
| 2.5 | 5.0 | 48.6 | 1.18 | Synergy | [6] |
| 5.0 | 2.5 | 45.1 | 1.15 | Synergy | [6] |
| 5.0 | 5.0 | 62.3 | 1.09 | Additive | [6] |
Note: The combination coefficient (Q value) is a measure of synergistic effect, where Q > 1.15 indicates significant synergy.
Signaling Pathways and Experimental Workflow
The interplay between this compound-induced ferroptosis and Cisplatin-induced apoptosis is a complex process involving multiple signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying their synergistic interaction.
References
- 1. This compound synergizes with cisplatin via ferroptosis to inhibit ovarian cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis: A Novel Anti-tumor Action for Cisplatin [e-crt.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Erastin to Sensitize Cancer Cells to Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the intrinsic or acquired resistance of tumor cells. A promising strategy to overcome this challenge is the use of radiosensitizers, agents that selectively enhance the cytotoxic effects of radiation on cancerous tissues. Erastin, a small molecule inhibitor of the cystine/glutamate antiporter (system Xc-), has emerged as a potent radiosensitizer by inducing a unique form of iron-dependent cell death known as ferroptosis.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and radiotherapy in various cancer models.
The primary mechanism by which this compound sensitizes cancer cells to radiotherapy is through the induction of ferroptosis.[3][4] this compound inhibits system Xc-, leading to a depletion of intracellular cysteine.[1][2][5][6] Cysteine is a critical precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[3][7][8] The resulting GSH depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid reactive oxygen species (ROS).[3][4][9][10] The accumulation of lipid ROS, in the presence of iron, leads to overwhelming oxidative damage and subsequent cell death via ferroptosis.[1][2][5][6] Radiotherapy itself generates ROS, and the combination with this compound leads to a synergistic increase in oxidative stress, thereby enhancing tumor cell killing.[5]
Signaling Pathway of this compound-Induced Radiosensitization
Caption: Signaling pathway of this compound-mediated radiosensitization via ferroptosis induction.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the combination of this compound and radiotherapy.
Table 1: In Vitro Radiosensitizing Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| HeLa | Cervical Adenocarcinoma | 2 | 0-10 | Clonogenic Survival | D10 reduced from 10.24 Gy to 8.10 Gy (SER = 1.27) | [11] |
| NCI-H1975 | Lung Adenocarcinoma | Not specified | Not specified | Clonogenic Survival | Enhanced X-ray-induced cell death | [4] |
| A549-R | Radioresistant NSCLC | 4 | 2 | Cell Death | 60.2±2.7% (combo) vs 32.5±1.9% (this compound) & 19.1±2.5% (IR) | [12] |
| H460-R | Radioresistant NSCLC | 4 | 2 | Cell Death | 39.4±4.5% (combo) vs 21.2±2.2% (this compound) & 14.9±2.1% (IR) | [12] |
| U87 | Glioblastoma | Not specified | Various | Cell Viability (CCK-8) | Significantly inhibited cell viability compared to radiation alone | |
| U251 | Glioblastoma | Not specified | Various | Cell Viability (CCK-8) | Significantly inhibited cell viability compared to radiation alone | |
| Breast Cancer Cells | Breast Cancer | Not specified | 4 | Proliferation/Migration | Significantly enhances this compound-induced ferroptosis and inhibits proliferation and migration | [13] |
NSCLC: Non-Small Cell Lung Cancer; SER: Sensitizer Enhancement Ratio
Table 2: In Vivo Radiosensitizing Effects of this compound
| Cancer Model | This compound Treatment | Radiation Treatment | Outcome Measure | Result | Reference |
| NCI-H1975 Xenograft | Intratumoral injection | X-ray irradiation | Tumor Growth & GSH Levels | Potentiated radiotherapy and decreased intratumoral glutathione concentration | [4][14] |
| B16F10 Melanoma | Not specified | 20 Gy | Tumor Growth | Not specified | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Radiosensitization Assessment using Clonogenic Assay
This protocol determines the ability of single cells to form colonies after treatment with this compound and/or radiation, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at densities determined by the expected toxicity of the treatments (typically ranging from 200 to 5,000 cells per well).
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the this compound-containing or control medium.
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Transport plates to the irradiator.
-
Expose the cells to single doses of X-ray radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, replace the treatment medium with fresh complete medium.
-
Return plates to the incubator and allow colonies to form for 10-14 days.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently rinse with water and allow to air dry.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed) / (number of cells seeded x PE).
-
Plot survival curves (SF vs. Radiation Dose) and calculate the Sensitizer Enhancement Ratio (SER).
-
Caption: Experimental workflow for the clonogenic survival assay.
Protocol 2: Assessment of Cell Death by Trypan Blue Exclusion
This protocol provides a rapid method to quantify cell death following acute treatment with this compound and radiation.
Materials:
-
Treated cells in culture plates
-
Trypsin-EDTA
-
Complete cell culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Treatment:
-
Cell Harvesting:
-
Collect the culture medium (containing floating dead cells).
-
Wash the plate with PBS and collect the wash.
-
Trypsinize the adherent cells and resuspend them in complete medium to inactivate trypsin.
-
Combine the collected medium, PBS wash, and the resuspended adherent cells into a single cell suspension.
-
-
Staining:
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load the stained cell suspension onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of dead cells: % Dead Cells = (Number of blue cells / Total number of cells) x 100.
-
Protocol 3: Western Blot Analysis of GPX4 Expression
This protocol is used to determine the effect of this compound on the expression of GPX4, a key regulator of ferroptosis.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine relative GPX4 expression.
-
Concluding Remarks
The combination of this compound and radiotherapy represents a promising therapeutic strategy for a variety of cancers, including cervical, lung, and glioblastoma.[1][5][9] this compound's ability to induce ferroptosis by depleting glutathione and inhibiting GPX4 synergizes with the ROS-generating effects of radiation to enhance tumor cell killing.[3][4][9][10] The protocols outlined in this document provide a framework for researchers to investigate this synergistic relationship in their own experimental systems. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and to optimize the dosing and scheduling of this combination therapy.[5]
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 4. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The potential of ferroptosis combined with radiotherapy in cancer treatment [frontiersin.org]
- 8. The potential of ferroptosis combined with radiotherapy in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound decreases radioresistance of NSCLC cells partially by inducing GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Broadening horizons: the multifaceted role of ferroptosis in breast cancer [frontiersin.org]
- 14. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Erastin in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erastin is a small molecule that induces a specific form of iron-dependent, non-apoptotic cell death known as ferroptosis. It primarily functions by inhibiting the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[1][2] This process results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, cell death.[3][4] While extensively used in in vitro studies, the in vivo application of this compound has been challenging due to its low solubility and poor metabolic stability.[5][6] However, various studies have successfully administered this compound and its analogs to mouse models, providing valuable insights into the physiological and pathological effects of inducing ferroptosis in a whole-organism context. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mice.
I. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo administration of this compound and its analogs in mouse models.
Table 1: this compound Administration Parameters and Effects in Mice
| Parameter | Details | Reference |
| Dosage | 25 mg/kg body weight | [5][6] |
| Administration Route | Intraperitoneal (i.p.) injection | [5][6] |
| Vehicle Formulation | 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% physiological saline | [5][6] |
| Frequency | Every 12 hours for 2 days | [5][6] |
| Mouse Strain | Not specified in the provided abstract | [5][6] |
| Observed Effects | - Induction of ferroptosis- Increased serum iron and malondialdehyde (MDA)- Decreased glutathione (GSH) and GPX4 protein levels- Enhanced iron deposition in brain, duodenum, kidney, and spleen- Altered blood index values (anemia-like phenotype)- Mild cerebral infarction and enlarged glomerular volume- Promotion of duodenal epithelium growth | [5][6][7] |
Table 2: Effects of this compound on Biochemical Markers in Mouse Tissues
| Tissue | Marker | Change | Reference |
| Serum | Iron | 6.16-fold increase | [5][8] |
| Total Iron Binding Capacity | Increased | [5][8] | |
| Duodenum | MDA | 58% increase | [5][8] |
| GSH | 64% decrease | [5][8] | |
| Kidney | MDA | 93% increase | [5][8] |
| GSH | 34% decrease | [5][8] | |
| Liver | MDA | 2.25-fold increase | [5][8] |
| GSH | 43% decrease | [5][8] |
Table 3: this compound Analogs and Their In Vivo Applications
| Analog | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Imidazole ketone this compound (IKE) | 20 mg/kg | Intraperitoneal (i.p.) injection | 2% DMSO + 30% PEG300 + 68% normal saline | Enhanced therapeutic effect when combined with rapamycin (B549165) in a leukemia model. | [9] |
| Piperazine-erastin (PE) | 60 mg/kg | Not specified | Not specified | Significant reduction in tumor growth with no adverse effects. | [3] |
II. Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol is based on the methodology described in studies investigating the physiological and pathological changes induced by this compound in healthy mice.[5][6]
Materials:
-
This compound (e.g., from Selleck Chemicals)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Experimental mice
Procedure:
-
Vehicle Preparation:
-
Prepare the solvent mixture by combining 5% DMSO, 40% PEG400, 5% Tween-80, and 50% physiological saline.
-
For example, to prepare 1 mL of the vehicle, mix 50 µL of DMSO, 400 µL of PEG400, 50 µL of Tween-80, and 500 µL of physiological saline.
-
Vortex the mixture until it is a clear, homogenous solution.
-
-
This compound Solution Preparation:
-
Due to this compound's low solubility, it is crucial to prepare the solution fresh before each use.
-
Calculate the required amount of this compound based on the desired dosage (e.g., 25 mg/kg) and the number and weight of the mice to be treated.
-
Dissolve the calculated amount of this compound in the prepared vehicle to achieve the final desired concentration. For example, if the average mouse weight is 25g and the dose is 25 mg/kg, each mouse will receive 0.625 mg of this compound. If the injection volume is 100 µL, the concentration of the this compound solution should be 6.25 mg/mL.
-
Ensure complete dissolution, which may require gentle warming or sonication. The final solution should be clear.
-
-
Administration:
-
Acclimatize the mice to the experimental conditions.
-
Gently restrain the mouse and perform an intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
Administer the this compound solution or the vehicle control at the specified frequency (e.g., every 12 hours for 2 days).[5][6]
-
Monitor the mice for any signs of toxicity or adverse effects, such as inactivity or changes in body weight.[8]
-
Protocol 2: Monitoring Ferroptosis Induction and Toxicity
Following this compound administration, it is essential to assess the induction of ferroptosis and any associated toxicity.
Materials:
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., avertin)
-
Surgical tools for tissue harvesting
-
Reagents for biochemical assays (e.g., iron, MDA, GSH assay kits)
-
Equipment for histological analysis (e.g., formalin, paraffin (B1166041), microtome, H&E and Prussian blue stains)
-
Western blot reagents
Procedure:
-
Blood Collection and Analysis:
-
Tissue Harvesting:
-
At the end of the experiment, anesthetize the mice (e.g., intraperitoneal injection of avertin at 500 mg/kg) and perfuse with saline.[5][6]
-
Harvest relevant organs such as the liver, kidney, spleen, brain, and duodenum.
-
Fix a portion of the tissues in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze another portion of the tissues in liquid nitrogen and store at -80°C for biochemical and molecular analyses.
-
-
Biochemical Analysis:
-
Prepare tissue homogenates from the frozen samples.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Quantify the concentration of glutathione (GSH).
-
Assess iron deposition in tissues using commercially available iron assay kits.
-
-
Histological Analysis:
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate tissue morphology for any pathological changes, such as cerebral infarction or enlarged glomerular volume.[5][7]
-
Use Prussian blue staining to visualize iron deposition in the tissues.[6]
-
-
Molecular Analysis:
-
Perform Western blotting on tissue lysates to analyze the protein expression levels of key ferroptosis markers, such as GPX4 and SLC7A11.[5]
-
III. Visualization of Signaling Pathways and Workflows
This compound-Induced Ferroptosis Signaling Pathway
The following diagram illustrates the molecular mechanism of this compound-induced ferroptosis.
Caption: Mechanism of this compound-induced ferroptosis.
Experimental Workflow for In Vivo this compound Administration
The diagram below outlines the general workflow for conducting an in vivo study with this compound.
Caption: General workflow for in vivo this compound studies.
Logical Relationship of this compound's Effects In Vivo
This diagram illustrates the cause-and-effect relationships of this compound administration in a mouse model.
References
- 1. Imidazole ketone this compound induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced multi-pathway cell death in endometriosis: a mechanistic and translational narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted exosome‐encapsulated this compound induced ferroptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound‑induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Measuring Lipid Peroxidation Following Erastin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erastin is a small molecule that potently induces a form of regulated cell death known as ferroptosis.[1][2][3] Its mechanism of action involves the inhibition of the cystine/glutamate antiporter system Xc-, leading to a depletion of intracellular cysteine.[1][2][4][5] This, in turn, inhibits the synthesis of glutathione (B108866) (GSH), a critical antioxidant co-factor for the enzyme glutathione peroxidase 4 (GPX4).[2][4][5] The inactivation of GPX4 results in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation, a key hallmark of ferroptosis.[1][2][4][6] The accurate measurement of lipid peroxidation is therefore crucial for studying the effects of this compound and other ferroptosis-inducing compounds.
These application notes provide detailed protocols for quantifying lipid peroxidation in response to this compound treatment, targeting researchers in academia and the pharmaceutical industry.
This compound-Induced Lipid Peroxidation Signaling Pathway
This compound initiates a cascade of events culminating in lipid peroxidation and cell death. The pathway begins with the inhibition of system Xc-, leading to GSH depletion and subsequent GPX4 inactivation. This allows for the iron-dependent accumulation of lipid peroxides.
Caption: this compound-induced ferroptosis signaling pathway.
Methods for Measuring Lipid Peroxidation
Several established methods can be employed to quantify lipid peroxidation. The choice of assay depends on the specific research question, available equipment, and sample type. The most common approaches involve the measurement of stable secondary products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), or the direct detection of lipid hydroperoxides using fluorescent probes.
Data Presentation: Summary of Quantitative Assays
| Assay Method | Analyte | Detection Principle | Advantages | Disadvantages |
| TBARS Assay | Malondialdehyde (MDA) and other thiobarbituric acid reactive substances | Colorimetric/Fluorometric detection of MDA-TBA adduct.[7][8] | Simple, inexpensive, high-throughput. | Lacks specificity; can react with other aldehydes.[9][10] |
| 4-HNE Assay | 4-Hydroxynonenal (4-HNE) protein adducts | Competitive ELISA.[11] | Specific for 4-HNE, a major bioactive product of lipid peroxidation.[12] | More complex and expensive than TBARS. |
| C11-BODIPY 581/591 | Lipid hydroperoxides | Ratiometric fluorescence microscopy or flow cytometry.[13][14] | Allows for real-time imaging in live cells; ratiometric measurement minimizes artifacts.[14] | Requires specialized imaging equipment. |
Experimental Protocols
Malondialdehyde (MDA) Assay using Thiobarbituric Acid Reactive Substances (TBARS)
This protocol is adapted from widely used methods for the colorimetric detection of MDA.[7][8][15]
Experimental Workflow:
References
- 1. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 9. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. imrpress.com [imrpress.com]
- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 14. abpbio.com [abpbio.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Detecting Ferroptosis Induced by Erastin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] Erastin is a widely used small molecule that induces ferroptosis by inhibiting the system Xc- cystine/glutamate antiporter, leading to the depletion of intracellular glutathione (B108866) (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4).[2][3] This cascade of events results in unchecked lipid peroxidation and, ultimately, cell death.[4] These application notes provide a comprehensive guide to the key assays and protocols used to detect and quantify ferroptosis induced by this compound.
Key Hallmarks and Detection Strategies
The primary hallmarks of this compound-induced ferroptosis that can be experimentally measured are:
-
Glutathione (GSH) Depletion: A direct consequence of system Xc- inhibition.
-
GPX4 Inactivation: Reduced protein levels or activity of this key antioxidant enzyme.
-
Lipid Peroxidation: The central lethal event in ferroptosis.
-
Iron Accumulation: Essential for the propagation of lipid peroxidation.
-
Mitochondrial Dysfunction: A common feature of ferroptotic cell death.
-
Reduced Cell Viability: The ultimate outcome of the ferroptotic process.
A combination of assays targeting these hallmarks is crucial for confirming ferroptosis. The use of a ferroptosis inhibitor, such as Ferrostatin-1, is recommended as a negative control to demonstrate that the observed cell death is indeed ferroptosis.[5]
Signaling Pathway of this compound-Induced Ferroptosis
The following diagram illustrates the core signaling pathway initiated by this compound.
Caption: this compound inhibits System Xc-, leading to GSH depletion, GPX4 inactivation, and lipid ROS accumulation.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on this compound-induced ferroptosis.
Table 1: Effect of this compound on Cell Viability and Ferroptosis Markers
| Cell Line | This compound Conc. (µM) | Time (h) | Viability Change | Lipid ROS Change | GSH Change | Ref. |
| PANC1 | 20 | 24 | ↓ | ↑ | ↓ | [6] |
| HT1080 | 10 | 12 | ↓ | ↑ | Not specified | [7] |
| HGC-27 | 6.23 | 24-120 | ↓ | ↑ | Not specified | [8] |
| HCT116 | 10 | Not specified | ↓ | Not specified | Not specified | [9] |
Table 2: In Vivo Effects of this compound Administration in Mice
| Tissue | MDA Level Change | GSH Level Change | Iron Deposition Change | Ref. |
| Duodenum | ↑ 58% | ↓ 64% | ↑ | [2][10] |
| Kidney | ↑ 93% | ↓ 34% | ↑ | [2][10] |
| Liver | ↑ 2.25-fold | ↓ 43% | ↑ | [2][10] |
| Spleen | Not specified | Not specified | ↑ | [2][10] |
Experimental Workflows and Protocols
Experimental Workflow for Assessing this compound-Induced Ferroptosis
Caption: A typical workflow for inducing and analyzing ferroptosis in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of viability.[11]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (optional control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight.[11]
-
Treatment: Prepare working solutions of this compound (e.g., 1-20 µM) and Ferrostatin-1 (e.g., 1-10 µM) in fresh medium. Remove the old medium and add the treatment medium. Include a vehicle control (DMSO).[6][11]
-
Incubation: Incubate for the desired period (e.g., 24-72 hours).[11]
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubation: Incubate for 1-4 hours at 37°C. For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
Measurement: Measure absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[11]
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This protocol uses the fluorescent probe BODIPY™ 581/591 C11 to detect lipid peroxidation.[4][12] Upon oxidation, the probe's fluorescence shifts from red to green.
-
Materials:
-
Treated cells in a multi-well plate
-
BODIPY™ 581/591 C11 probe (stock in DMSO)
-
Phenol red-free and serum-free medium
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Induce Ferroptosis: Treat cells with this compound as described in the viability assay protocol.
-
Probe Loading: At the end of the treatment period (e.g., 8 hours), add BODIPY™ 581/591 C11 to the medium at a final concentration of 2-10 µM.[12][13]
-
Cell Harvest & Washing: Wash cells with PBS. For flow cytometry, harvest cells by trypsinization, centrifuge, and resuspend in PBS.[12][13]
-
Detection:
-
Flow Cytometry: Analyze the cells using a flow cytometer. Excite at 488 nm and detect green fluorescence (e.g., 510-530 nm). An increase in green fluorescence indicates lipid peroxidation.[4][11]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope, capturing images in both red and green channels.
-
-
Intracellular Glutathione (GSH) Depletion Assay
This protocol measures the decrease in intracellular GSH levels.[14]
-
Materials:
-
Treated cells
-
ThiolTracker™ Violet or monochlorobimane
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Induce Ferroptosis: Treat cells with this compound as previously described.
-
Probe Loading: At the end of the treatment, incubate cells with ThiolTracker™ Violet (or a similar probe) according to the manufacturer's instructions.
-
Washing: Wash cells with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity. A decrease in fluorescence compared to the control group indicates GSH depletion.[14]
-
Intracellular Labile Iron Pool Assay
This protocol uses a fluorescent probe to detect the accumulation of intracellular labile iron.[4]
-
Materials:
-
Treated cells
-
FerroOrange or Calcein-AM probe
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Induce Ferroptosis: Treat cells with this compound.
-
Probe Loading: At the end of the treatment, load the cells with an iron-sensitive fluorescent probe like FerroOrange or Calcein-AM following the manufacturer's protocol.
-
Washing: Gently wash the cells to remove the extracellular probe.
-
Detection:
-
FerroOrange: An increase in fluorescence intensity indicates an increase in the labile iron pool.[4]
-
Calcein-AM: The fluorescence of calcein (B42510) is quenched by Fe2+. Therefore, a decrease in fluorescence indicates an increase in intracellular iron.[4]
-
-
Mitochondrial Dysfunction Assays
This compound-induced ferroptosis is often associated with mitochondrial damage.[8][15]
-
A. Mitochondrial ROS Detection (MitoSOX™ Red):
-
Treat cells with this compound for the desired time (e.g., 18 hours).[5]
-
Replace the medium with fresh medium containing 1 µM MitoSOX™ Red.[5]
-
Incubate for 30 minutes at 37°C.[5]
-
Wash, harvest, and analyze cells by flow cytometry (excitation/emission ~510/580 nm). An increase in fluorescence indicates mitochondrial superoxide (B77818) production.[7]
-
-
B. Mitochondrial Membrane Potential (TMRM or JC-1):
-
Treat cells with this compound (e.g., 8 µM for 8 hours).[15]
-
Incubate cells with TMRM or JC-1 dye according to the manufacturer's instructions.
-
Analyze by flow cytometry. A decrease in fluorescence (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates dissipation of the mitochondrial membrane potential.[7][15]
-
Western Blot for GPX4 Expression
This protocol assesses the protein level of GPX4, which is often downregulated during this compound-induced ferroptosis.[6][16]
-
Materials:
-
Treated cells
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and transfer system
-
Primary antibody against GPX4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Procedure:
-
Induce Ferroptosis: Treat cells with this compound (e.g., 20 µM for 24 hours).[6]
-
Cell Lysis: Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk).
-
Incubate with primary anti-GPX4 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
-
Detection: Add chemiluminescence substrate and image the blot. A decrease in the GPX4 band intensity relative to a loading control (e.g., GAPDH, β-actin) indicates GPX4 downregulation.[6]
-
References
- 1. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 2. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein S-glutathionylation confers cellular resistance to ferroptosis induced by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PGC1α is a key regulator of this compound-induced mitochondrial dysfunction during ferroptotic cell death [bmbreports.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Compensative Resistance to this compound-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo imaging of ferroptosis through nanodynamic changes in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferroptosis Research Solutions | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Erastin poor solubility and metabolic instability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with erastin, particularly concerning its poor solubility and metabolic instability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound widely used as a potent and specific inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2] Its primary mechanism of action involves the inhibition of the cystine/glutamate antiporter system Xc⁻.[1][2] This inhibition blocks the cellular uptake of cystine, a critical precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[2] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides. This cascade of events results in the accumulation of lipid-based reactive oxygen species (ROS) and, ultimately, iron-dependent cell death.[2]
Q2: I am observing no or low efficacy of this compound in my cell culture experiments. What are the possible reasons?
A2: Several factors could contribute to the lack of efficacy:
-
Poor Solubility: this compound has very low solubility in aqueous solutions.[3][4][5] If not properly dissolved, the effective concentration in your cell culture medium will be much lower than intended.
-
Inadequate Concentration: The effective concentration of this compound is highly cell-line dependent, with reported IC50 values ranging from 1 µM to 80 µM.[2] A concentration that is effective in one cell line may not be in another.
-
Degradation: this compound solutions are unstable and should be freshly prepared for each experiment to avoid degradation.[1][4][6]
-
Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to ferroptosis induced by system Xc⁻ inhibition.
Q3: How can I improve the solubility of this compound for my in vitro experiments?
A3: To improve this compound's solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] For cell culture experiments, this stock solution should then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells. For aqueous buffers, dissolving this compound first in DMSO and then diluting with the buffer is recommended.[3] Warming the solution gently (e.g., at 37°C for 10 minutes) and/or using an ultrasonic bath can also aid in dissolution.[1]
Q4: Are there alternatives to this compound with better solubility and stability for in vivo studies?
A4: Yes, several this compound analogs have been developed with improved physicochemical properties. The two most notable are:
-
Piperazine this compound (PE): This analog is significantly more water-soluble and metabolically stable than this compound.[5][7][8]
-
Imidazole Ketone this compound (IKE): IKE is a potent, metabolically stable this compound analog with intermediate water solubility.[9][10]
These analogs are better suited for in vivo applications due to their improved pharmacokinetic profiles.
Q5: What are the common challenges when administering this compound in vivo?
A5: The primary challenges with in vivo administration of this compound are its poor water solubility and rapid metabolic breakdown.[11][12][13] This leads to low bioavailability and difficulty in maintaining therapeutic concentrations in target tissues. Formulations using vehicles like a combination of DMSO, PEG300, Tween-80, and saline, or corn oil are often required for administration.[2][4][11]
Troubleshooting Guides
Problem 1: Precipitate Formation in Cell Culture Media After Adding this compound
-
Cause: this compound's low aqueous solubility can cause it to precipitate out of the cell culture medium, especially at higher concentrations.
-
Solution:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (ideally below 0.5%).
-
Serial Dilution: Prepare intermediate dilutions of your this compound stock in culture medium before adding it to the final culture plate.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Vortexing/Mixing: Vortex the diluted this compound solution gently before adding it to the wells and mix the plate gently after addition.
-
Use Analogs: Consider using more soluble analogs like Piperazine this compound if precipitation remains an issue.
-
Problem 2: High Variability in Experimental Results with this compound
-
Cause: Inconsistent preparation of this compound solutions or degradation of the compound can lead to high variability.
-
Solution:
-
Fresh Preparations: Always prepare fresh this compound working solutions from a DMSO stock for each experiment.[1][4][6]
-
Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Consistent Technique: Ensure a consistent and thorough mixing technique when preparing dilutions.
-
Control for Solvent Effects: Use a vehicle control (medium with the same final DMSO concentration) in all experiments.
-
Problem 3: Low or No Induction of Ferroptosis in vivo
-
Cause: Poor bioavailability due to low solubility and rapid metabolism of this compound.
-
Solution:
-
Appropriate Formulation: Use a suitable vehicle for in vivo administration. A common formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[8][11][14] Another option is dissolving this compound in corn oil.[2][4]
-
Use of Analogs: Switch to more metabolically stable and soluble analogs like Imidazole Ketone this compound (IKE) or Piperazine this compound (PE) which are designed for in vivo use.[7][9][10]
-
Optimize Dosing Regimen: The dosing frequency and concentration may need to be optimized. Some studies have used multiple administrations per day to maintain effective concentrations.[11]
-
Data Presentation
Table 1: Solubility of this compound and its Analogs
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ~1-27.4 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] | |
| DMSO:PBS (1:2, pH 7.2) | ~0.25 mg/mL | [3] | |
| Water | Insoluble | [4] | |
| Piperazine this compound (PE) | DMSO | 65-100 mg/mL | [8][15] |
| Water | 1.4 mM (~0.9 mg/mL) | [5][7][8] | |
| Imidazole Ketone this compound (IKE) | DMSO | 48.4-100 mg/mL | [12][14][16] |
| Ethanol | ~39.4 mg/mL | [12] | |
| Water | Insoluble | [12] |
Table 2: Metabolic Stability of this compound and its Analogs
| Compound | System | Stability | Reference |
| This compound | Mouse Liver Microsomes | Poor metabolic stability | [11][12][13] |
| Piperazine this compound (PE) | Not specified | More metabolically stable than this compound | [5][7][8] |
| Imidazole Ketone this compound (IKE) | Not specified | High metabolic stability | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a stock concentration of 10-20 mM.
-
To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath.[1]
-
Vortex until the solution is clear.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay for this compound Cytotoxicity
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[18]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or 6-well plates) and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., cumene (B47948) hydroperoxide) and negative (vehicle) controls.
-
At the end of the treatment period, incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[20]
-
Wash the cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.[20]
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Capture images using filters for both the reduced (Excitation/Emission: ~581/591 nm) and oxidized (Excitation/Emission: ~488/510 nm) forms of the dye.[21]
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence shift from red to green, indicating lipid peroxidation.
-
Protocol 4: In Vivo Administration of this compound in Mice
-
Formulation Preparation:
-
Option A (DMSO/PEG300/Tween-80/Saline): Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14] Dissolve this compound in this vehicle to the desired concentration. Sonication may be required to achieve a clear solution.
-
Option B (DMSO/Corn Oil): Prepare a stock solution of this compound in DMSO. Dilute the stock solution in corn oil to the final desired concentration.[2][4]
-
-
Administration: Administer the this compound formulation to mice via intraperitoneal (IP) injection. Dosing and frequency will depend on the experimental design (e.g., 25 mg/kg every 12 hours for 2 days).[11]
-
Monitoring: Monitor the mice for any signs of toxicity and for the desired experimental outcomes.
Protocol 5: Mouse Liver Microsome Metabolic Stability Assay
-
Prepare Reagents:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Mouse liver microsomes (e.g., 20 mg/mL stock).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, mouse liver microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
-
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NB-64-07595-1mg | Piperazine this compound [1538593-71-3] Clinisciences [clinisciences.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Imidazole ketone this compound induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. scispace.com [scispace.com]
- 14. Imidazole ketone this compound | IKE | ferroptosis inducer | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. abpbio.com [abpbio.com]
Technical Support Center: Overcoming Erastin's Limitations for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erastin and its improved analogs for in vivo ferroptosis research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using the original this compound compound in in vivo animal studies?
A1: The primary limitations of this compound for in vivo applications are its poor pharmacokinetic properties. Specifically, it suffers from low aqueous solubility and high metabolic instability, leading to rapid clearance from the body.[1][2][3] This makes it challenging to achieve and maintain therapeutic concentrations in target tissues, often requiring high, potentially toxic doses.
Q2: What are the main strategies to overcome the in vivo limitations of this compound?
A2: Two main strategies have been developed to address this compound's shortcomings for in vivo use:
-
Development of this compound Analogs: Chemical modifications of the this compound structure have led to the creation of analogs with improved potency, solubility, and metabolic stability. Imidazole Ketone this compound (IKE) and Piperazine this compound (PE) are two prominent examples.[1][4][5]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound or its analogs within nanoparticles, such as those made from polyethylene (B3416737) glycol-poly(lactic-co-glycolic acid) (PEG-PLGA), can enhance solubility, improve circulation time, and potentially offer targeted delivery to tumor tissues.[6][7]
Q3: Which this compound analog is more potent, IKE or Piperazine this compound?
A3: Imidazole Ketone this compound (IKE) is considered to be a more potent ferroptosis inducer than the original this compound and Piperazine this compound.[2][6] Molecular docking studies suggest that IKE has a stronger binding affinity to its target, the cystine/glutamate antiporter system xc-.[2]
Q4: Can this compound or its analogs be combined with other cancer therapies?
A4: Yes, combining this compound or its analogs with other treatments like chemotherapy and radiotherapy has shown promise.[1] this compound can increase the sensitivity of cancer cells to radiation by inhibiting system xc- and depleting glutathione.[1][8]
Q5: What are the potential side effects of systemic this compound administration in vivo?
A5: Systemic administration of this compound in healthy mice has been shown to induce ferroptosis in various tissues, leading to potential side effects. These can include alterations in blood parameters, mild cerebral infarction, and changes in the morphology of the duodenum and kidneys.[9][10] this compound analogs and nanoparticle formulations are designed to minimize these toxicities.[1][6]
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent anti-tumor efficacy in vivo. | 1. Inadequate drug concentration at the tumor site: Due to poor pharmacokinetics of the compound. 2. Low sensitivity of the tumor model to ferroptosis: Not all cancer cells are equally susceptible to ferroptosis induction. 3. Suboptimal dosing schedule or administration route. | 1. Switch to a more stable and soluble analog: Consider using Imidazole Ketone this compound (IKE) or Piperazine this compound (PE). 2. Utilize a nanoparticle delivery system: Encapsulating the compound can improve its pharmacokinetic profile. 3. Confirm in vitro sensitivity: Test the cancer cell line's sensitivity to the ferroptosis inducer before starting in vivo studies. 4. Optimize dosing: Adjust the dose and frequency of administration based on pharmacokinetic data and tolerability studies. Intraperitoneal (i.p.) injection is a common route for these compounds.[11] |
| Observed toxicity or adverse effects in animal models (e.g., weight loss). | 1. High dosage of the compound. 2. Off-target effects of the ferroptosis inducer. 3. Issues with the vehicle solution. | 1. Reduce the dosage: Titrate to the maximum tolerated dose (MTD). 2. Use a nanoparticle formulation: PEG-PLGA nanoparticles have been shown to reduce the toxicity of IKE compared to the free drug.[6][7] 3. Evaluate the vehicle: Ensure the vehicle (e.g., DMSO, corn oil) is well-tolerated by the animals at the administered volume and concentration. |
| Difficulty in dissolving this compound or its analogs for injection. | 1. Inherent low aqueous solubility of the compounds. 2. Incorrect solvent or preparation method. | 1. Use appropriate solvents: A common vehicle for IKE is a mixture of DMSO, PEG300, Tween-80, and saline.[12] For Piperazine this compound, a formulation of DMSO and corn oil can be used.[13] 2. Follow a specific preparation protocol: For IKE, add each solvent sequentially (10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline) and ensure the solution is clear.[12] 3. Consider nanoparticle encapsulation: This can significantly improve the solubility of hydrophobic drugs. |
| Inconsistent results between experimental batches. | 1. Variability in the preparation of the drug formulation. 2. Inconsistent administration technique. 3. Biological variability in the animal models. | 1. Standardize the formulation protocol: Prepare the drug solution fresh for each experiment and ensure complete dissolution. 2. Ensure consistent administration: Use the same route and technique for all animals in the study. 3. Increase sample size: A larger number of animals per group can help to mitigate the effects of biological variability. |
Quantitative Data Presentation
Table 1: Comparative In Vitro Efficacy of this compound and its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HGC-27 (Gastric Cancer) | 14.39 ± 0.38 | [14] |
| Imidazole Ketone this compound (IKE) | SUDHL6 (DLBCL) | ~0.034 (GSH depletion) | [15] |
| Imidazole Ketone this compound (IKE) | Various DLBCL cell lines | < 0.1 (sensitive lines) | [11] |
Table 2: Pharmacokinetic Parameters of Imidazole Ketone this compound (IKE) in Mice
| Administration Route | Half-life (T1/2) (h) | Cmax (ng/mL) | Reference |
| Intraperitoneal (i.p.) | 1.82 | 19515 | [12][15] |
| Intravenous (i.v.) | 1.31 | 11384 | [12][15] |
| Oral (p.o.) | 0.96 | 5203 | [12][15] |
Experimental Protocols
Protocol 1: In Vivo Administration of Imidazole Ketone this compound (IKE)
This protocol is adapted from studies using xenograft mouse models.
Materials:
-
Imidazole Ketone this compound (IKE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for injection
Procedure:
-
Preparation of IKE Stock Solution: Prepare a stock solution of IKE in DMSO (e.g., 100 mg/mL).
-
Preparation of Vehicle Solution: The vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation of IKE for Injection: a. Add the required volume of the IKE stock solution to a sterile microcentrifuge tube. b. Sequentially add the other vehicle components: first PEG300, then Tween-80, and finally saline. c. Vortex briefly after each addition to ensure proper mixing. The final solution should be clear.
-
Animal Dosing: a. The typical dose of IKE for in vivo studies ranges from 23-40 mg/kg.[12] b. Administer the IKE formulation to the mice via intraperitoneal (i.p.) injection. c. The dosing frequency is typically once daily.[12]
-
Monitoring: Monitor the animals daily for tumor growth, body weight, and any signs of toxicity.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This is a general protocol for the nanoprecipitation method. Optimization of parameters such as drug-to-polymer ratio and solvent choice may be necessary.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
A suitable organic solvent (e.g., Acetone, Acetonitrile)
-
An aqueous surfactant solution (e.g., 0.1-2% Tween 80 or 0.1-3% PVA)
-
Magnetic stirrer
-
Beakers
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the chosen organic solvent.
-
Aqueous Phase Preparation: Prepare the aqueous surfactant solution in a beaker.
-
Nanoprecipitation: a. Place the beaker with the aqueous phase on a magnetic stirrer. b. While stirring, add the organic phase dropwise to the aqueous phase. c. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring the suspension (often overnight) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Centrifuge at an appropriate speed and duration to pellet the nanoparticles. c. Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the centrifugation and washing steps as needed.
-
Characterization: Resuspend the final nanoparticle pellet and characterize for size, polydispersity index (PDI), and drug loading efficiency.
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits System xc-, leading to GSH depletion, GPX4 inactivation, and ferroptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of this compound analogs in a xenograft mouse model.
References
- 1. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole ketone this compound induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole Ketone this compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges associated with Penetration of Nanoparticles across Cell and Tissue Barriers: A Review of Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Erastin Analogs with Improved Potency and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Erastin and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research in the field of ferroptosis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of this compound and its analogs.
| Question/Issue | Answer/Solution |
| Compound Precipitation in Media | Cause: this compound has low aqueous solubility. Analogs like Piperazine this compound (PE) and Imidazole Ketone this compound (IKE) have improved but still limited solubility. Solution: Prepare high-concentration stock solutions in DMSO.[1][2][3] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid toxicity and precipitation. For in vivo studies, specific formulations with PEG300 and Tween80 may be required.[4] It is recommended to prepare fresh solutions and avoid storing aqueous dilutions for more than a day.[1] Warming the stock solution at 37°C and brief sonication can aid in dissolution.[2][3] |
| Inconsistent or No Induction of Ferroptosis | Cause: Cell line-dependent sensitivity, incorrect compound concentration, or degradation of the compound. Solution: 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound and its analogs.[5] Refer to the potency data below or conduct a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. 2. Compound Potency: Imidazole Ketone this compound (IKE) is significantly more potent than this compound.[6] Ensure you are using the appropriate concentration range for the specific analog. 3. Compound Stability: this compound is unstable in solution; it is crucial to use freshly prepared solutions for each experiment.[2][7] IKE offers greater metabolic stability, making it more suitable for longer-term experiments and in vivo studies.[6] |
| High Background Cell Death in Controls | Cause: Solvent toxicity or issues with cell culture conditions. Solution: 1. DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (e.g., ≤ 0.1%). Run a vehicle-only control (media + DMSO) to assess the baseline level of cell death. 2. Cell Health: Ensure cells are healthy, within a low passage number, and are not overly confluent, as these factors can affect their sensitivity to treatment. |
| How should I store this compound and its analogs? | Answer: Store the solid compounds at -20°C for long-term stability (≥4 years for this compound).[1] Stock solutions in anhydrous DMSO can be stored at -20°C for several months, though fresh preparation is always recommended, especially for this compound due to its instability in solution.[2][3] |
| What are the key protein markers to verify this compound-induced ferroptosis? | Answer: Key markers include the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione (B108866) Peroxidase 4 (GPX4).[8][9] Western blotting can be used to assess the protein levels of these markers. |
| Can this compound have off-target effects? | Answer: Besides its primary target, the system Xc- cystine/glutamate antiporter, this compound has been reported to interact with voltage-dependent anion channels (VDACs) on the mitochondria.[10] It can also induce an endoplasmic reticulum (ER) stress response.[11] These potential off-target effects should be considered when interpreting results. |
Data Presentation: Potency of this compound and Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its analogs in various cancer cell lines, providing a comparative view of their potency.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HGC-27 | Gastric Cancer | 14.39 | [12] |
| HeLa | Cervical Cancer | 30.88 | [13] |
| SiHa | Cervical Cancer | 29.40 | [13] |
| MDA-MB-231 | Breast Cancer | 40 | [13] |
| MCF-7 | Breast Cancer | 80 | [13] |
| MM.1S | Multiple Myeloma | ~15 | [14] |
| RPMI8226 | Multiple Myeloma | ~10 | [14] |
Table 2: IC50 Values of Imidazole Ketone this compound (IKE)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SUDHL6 | Diffuse Large B-cell Lymphoma | 34 (GSH depletion) | [11] |
| CCF-STTG1 | Astrocytoma | 30 (glutamate release) | |
| BJeLR (H-RasV12) | Engineered Fibrosarcoma | 3 | |
| HT-1080 | Fibrosarcoma | 310 (GI50) | |
| DLBCL Panel (sensitive lines) | Diffuse Large B-cell Lymphoma | < 100 | [11] |
Table 3: IC50 Values of Piperazine this compound (PE)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCF-STTG1 | Astrocytoma | 0.8 (glutamate release) | |
| BJeLR (H-RasV12) | Engineered Fibrosarcoma | 0.3 |
Experimental Protocols
Here are detailed methodologies for key experiments used to study the effects of this compound and its analogs.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound analogs.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or analog stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate overnight.[12]
-
Treatment: Treat the cells with a range of concentrations of the this compound analog. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance on a plate reader at the appropriate wavelength (570 nm for MTT, 450-490 nm for CCK-8).[12][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY)
This protocol measures lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
C11-BODIPY 581/591 fluorescent probe
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound analog for the desired time.
-
Probe Loading: Add C11-BODIPY at a final concentration of 1-10 µM to the cells and incubate for 30 minutes at 37°C.[16][17]
-
Washing: Remove the media and wash the cells three times with HBSS or PBS.[17]
-
Imaging/Analysis:
-
Microscopy: Image the cells using appropriate filter sets for the reduced (Excitation/Emission: ~581/591 nm) and oxidized (Excitation/Emission: ~488/510 nm) forms of the probe.[17]
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence in both the green and red channels.
-
-
Data Analysis: The level of lipid peroxidation is determined by the ratio of the green to red fluorescence intensity. An increase in this ratio indicates lipid ROS accumulation.[17]
Western Blotting for Ferroptosis Markers
This protocol is for detecting changes in the expression of key ferroptosis-related proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
This diagram illustrates the primary mechanism of action of this compound and its analogs.
Caption: this compound inhibits System Xc-, leading to GSH depletion, GPX4 inactivation, and ferroptosis.
Experimental Workflow for Assessing Ferroptosis
This diagram outlines the typical experimental steps to confirm ferroptosis induction.
Caption: Workflow for evaluating this compound analog-induced ferroptosis in vitro.
Troubleshooting Logic for Compound Precipitation
This diagram provides a decision-making flow for addressing solubility issues.
Caption: Troubleshooting guide for this compound analog solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Iron Administration Overcomes Resistance to this compound-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole ketone this compound induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | ferroptosis activator | TargetMol [targetmol.com]
- 8. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. abpbio.com [abpbio.com]
- 18. ptglab.com [ptglab.com]
Technical Support Center: Imidazole Ketone Erastin (IKE) vs. Erastin for In Vivo Research
This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions (FAQs), and troubleshooting advice for the in vivo application of Imidazole Ketone Erastin (IKE) compared to its parent compound, this compound.
Frequently Asked Questions (FAQs)
Q1: Why should I choose IKE over this compound for my in vivo experiments?
A: While both IKE and this compound induce ferroptosis by inhibiting the system x c ⁻ cystine/glutamate antiporter, IKE was specifically developed to overcome the significant limitations of this compound in live animal models.[1][2][3] this compound suffers from poor metabolic stability, low water solubility, and low potency, which largely preclude its effective use in vivo.[1][2] IKE is an analog of this compound that demonstrates substantially improved potency (over 100-fold in some cell lines), high metabolic stability, and better water solubility, making it a much more suitable candidate for in vivo studies.[1][3][4]
Key Advantages of IKE for In Vivo Use:
-
Enhanced Potency: IKE exhibits nanomolar potency in inducing ferroptosis.[1]
-
Metabolic Stability: It is designed to resist metabolic clearance, ensuring more durable target engagement.[1][5][6][7]
-
Suitability for In Vivo Applications: These improved properties allow for effective systemic administration and measurable anti-tumor effects in animal models.[1][5][6][8]
Quantitative Data Summary
Table 1: Comparison of In Vivo Properties: IKE vs. This compound
| Feature | Imidazole Ketone this compound (IKE) | This compound |
| Potency | High (Nanomolar IC50 in vitro)[1][9] | Low[1] |
| Metabolic Stability | High, resistant to clearance[1][7] | Poor, metabolically labile[1][2] |
| Water Solubility | Intermediate, improved over this compound[1][4] | Low[1][2] |
| In Vivo Suitability | Suitable ; demonstrated efficacy in xenograft models[1][5][6][9] | Precluded ; generally unsuitable for in vivo use[1][2][3] |
Table 2: Pharmacokinetic Profile of IKE in NOD/SCID Mice (Single 50 mg/kg Dose)
| Administration Route | Half-Life (T½) | Cmax (ng/mL) |
| Intraperitoneal (IP) | 1.82 h | 19,515 |
| Intravenous (IV) | 1.31 h | 11,384 |
| Oral (PO) | 0.96 h | 5,203 |
Data sourced from Zhang et al. (2019) and MedchemExpress product data.[1][10][11][12] Based on these studies, intraperitoneal (IP) injection was identified as the most effective and practical administration route.[1]
Experimental Protocols & Methodologies
Protocol 1: General Workflow for In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of IKE in a mouse xenograft model, based on published studies.[1][9]
Caption: Workflow for an in vivo xenograft study using IKE.
Protocol 2: Preparation and Administration of IKE for In Vivo Use
Objective: To prepare a solution of IKE for intraperitoneal (IP) injection in mice.
Materials:
-
Imidazole Ketone this compound (IKE) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hank's Balanced Salt Solution (HBSS), adjusted to pH 4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: The commonly used vehicle is 5% DMSO in HBSS at pH 4.[1] For a 1 mL final volume, this corresponds to 50 µL of DMSO and 950 µL of HBSS (pH 4).
-
IKE Dissolution: Weigh the required amount of IKE powder. First, dissolve the IKE in the DMSO portion.
-
Final Formulation: Slowly add the HBSS (pH 4) to the IKE/DMSO mixture while vortexing to create the final injection solution. Ensure the solution is clear before administration.
-
Administration: Administer the freshly prepared solution to mice via intraperitoneal (IP) injection. Doses ranging from 23-40 mg/kg once daily have been shown to inhibit tumor growth.[1][11][12]
Signaling Pathway
Mechanism of Action: IKE-Induced Ferroptosis
IKE, like this compound, initiates ferroptosis by directly targeting and inhibiting system x c ⁻, which is a cell surface antiporter composed of two subunits, SLC7A11 and SLC3A2.[1][2][7] This inhibition sets off a cascade of events culminating in iron-dependent lipid peroxidation and cell death.
References
- 1. Imidazole ketone this compound induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazole Ketone this compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Piperazine-Erastin (PE) In Vivo Applications: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of Piperazine-erastin (PE), a potent inducer of ferroptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is Piperazine-erastin (PE) and how does it differ from erastin?
Piperazine-erastin (PE) is an analog of this compound, a small molecule that induces a form of iron-dependent, non-apoptotic cell death called ferroptosis.[1][2] Compared to its parent compound, PE offers significant advantages for in vivo studies due to its improved physicochemical properties. Notably, PE has substantially better water solubility and metabolic stability, which allows for more effective and reliable concentrations to be achieved in vivo.[3][4][5][6]
Q2: What is the mechanism of action of Piperazine-erastin (PE)?
PE, like this compound, induces ferroptosis primarily by inhibiting the cystine/glutamate antiporter known as system Xc⁻.[7][8] This transporter is responsible for importing extracellular cystine, which is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[7] By blocking system Xc⁻, PE leads to the depletion of intracellular GSH. This, in turn, inactivates glutathione peroxidase 4 (GPX4), an enzyme that uses GSH to neutralize lipid peroxides.[7][8] The resulting accumulation of lipid reactive oxygen species (ROS) and iron-dependent lipid peroxidation ultimately leads to cell death.[7][9] Some studies also suggest that this compound and its analogs may act on voltage-dependent anion channels (VDACs) in the mitochondria.[10]
Q3: What are the potential in vivo applications of Piperazine-erastin (PE)?
PE is primarily investigated for its potential as an anti-cancer therapeutic agent.[1][2][11] It has shown efficacy in preventing tumor formation and delaying tumor growth in mouse xenograft models of various cancers, including fibrosarcoma and B-cell lymphoma.[1][3][11] Additionally, this compound has been shown to sensitize cancer cells to radiotherapy, suggesting a potential role for PE in combination therapies.[12][13]
Q4: What are the known side effects or toxicity of this compound and its analogs in vivo?
While PE has been shown to be effective in tumor models, studies with this compound have indicated potential for toxicity in healthy tissues.[9] Intraperitoneal injection of this compound in healthy mice has been shown to induce ferroptosis, leading to pathological changes such as mild cerebral infarction, enlarged glomerular volume in the kidney, and alterations in blood index values.[9][14] It also caused iron deposition in the brain, duodenum, kidney, and spleen.[9][14] However, some studies using PE at effective anti-tumor doses have reported no significant adverse effects or toxicity.[11] Researchers should carefully monitor for signs of toxicity in their in vivo experiments.
Troubleshooting Guide
Issue: Poor solubility or precipitation of PE during formulation.
-
Possible Cause: PE, while more soluble than this compound, can still be challenging to dissolve. The use of aged or moisture-absorbed DMSO can reduce its solubility.[1]
-
Solution:
-
Always use fresh, anhydrous DMSO for preparing stock solutions.[1]
-
For in vivo formulations, prepare the solution fresh on the day of use.[2]
-
Follow a sequential solvent addition protocol as described in the experimental section. For example, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1][2][5]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2][5]
-
Issue: Lack of significant anti-tumor effect in a xenograft model.
-
Possible Cause 1: Suboptimal dosage or administration route.
-
Solution 1: The effective dose of PE can vary depending on the tumor model. Doses ranging from 10 mg/kg to 60 mg/kg have been reported.[2][5][11] Consider performing a dose-response study to determine the optimal dose for your specific model. The route of administration (e.g., subcutaneous, intravenous, intraperitoneal) can also impact efficacy and should be optimized.[2][14]
-
Possible Cause 2: Poor bioavailability.
-
Solution 2: While PE has improved metabolic stability compared to this compound, its bioavailability can still be a factor.[3][4] Ensure proper formulation to maximize solubility and stability. For challenging cases, consider the use of nanoparticle-based delivery systems, which have been shown to enhance the delivery and reduce the toxicity of ferroptosis inducers.[15]
-
Possible Cause 3: Intrinsic resistance of the cancer cells to ferroptosis.
-
Solution 3: Some cancer cell lines may be less sensitive to ferroptosis inducers.[16] Consider combining PE with other chemotherapeutic agents or radiation, as this has been shown to enhance its anti-cancer effects.[11][13]
Issue: Observed toxicity in treated animals.
-
Possible Cause: The administered dose of PE is too high or the formulation is causing adverse reactions.
-
Solution:
-
Reduce the dosage of PE and/or the frequency of administration.
-
Carefully monitor the health of the animals daily for any signs of distress.
-
The vehicle components (e.g., DMSO, Tween 80) can also cause toxicity at high concentrations. Ensure that the vehicle control group is properly evaluated and that the concentrations of these components are within acceptable limits.
-
Consider alternative delivery strategies, such as nanoparticle formulations, which can reduce systemic toxicity.[15]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Piperazine-erastin (PE)
| Animal Model | Cancer Type | PE Dosage | Administration Route | Outcome | Reference |
| Athymic nude mice | HT-1080 fibrosarcoma | 40 mg/kg (s.c.), then 30 mg/kg (i.v.) | Subcutaneous, then Intravenous | Significant delay in tumor growth | [2][6] |
| Nude mice | Not specified | Up to 60 mg/kg | Not specified | Significant reduction in tumor growth with no adverse effects | [11] |
| Athymic nude mice | Bel-7402 liver cancer | Not specified | Not specified | Reduced volume of xenografts | [17] |
Table 2: In Vivo Effects of this compound on Healthy Tissues in Mice (25 mg/kg, intraperitoneal injection for 2 days)
| Parameter | Observation | Reference |
| Serum | 6.16-fold increase in iron | [14] |
| Increased total iron binding capacity | [14] | |
| Brain | Mild cerebral infarction | [14] |
| Slight iron deposition | [14] | |
| Kidney | Enlarged glomerular volume | [14] |
| 93% increase in Malondialdehyde (MDA) | [14] | |
| 34% decrease in Glutathione (GSH) | [14] | |
| Duodenum | Thicker, longer, and denser villi | [14] |
| 58% increase in MDA | [14] | |
| 64% decrease in GSH | [14] | |
| Liver | 2.25-fold increase in MDA | [14] |
| 43% decrease in GSH | [14] | |
| No significant pathological changes | [14] | |
| Blood | Reduction in red blood cell count, hematocrit, and hemoglobin | [14] |
Experimental Protocols
Protocol 1: In Vivo Formulation of Piperazine-erastin (PE) for Injection
This protocol is based on formulations used in published studies.[1][2][5]
Materials:
-
Piperazine-erastin (PE) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH₂O
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of PE in fresh, anhydrous DMSO (e.g., 100 mg/mL).[1] Ensure complete dissolution, using sonication if necessary.
-
In a sterile tube, add the required volume of the PE stock solution.
-
Sequentially add the other vehicle components. A common formulation is:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or ddH₂O
-
-
After the addition of each solvent, mix the solution thoroughly to ensure it remains clear.
-
The final concentration of PE should be calculated based on the desired dosage and injection volume. For example, to achieve a 5 mg/mL solution, you can follow the validated protocol of adding 50 µL of a 100 mg/mL DMSO stock to 400 µL of PEG300, followed by 50 µL of Tween 80, and finally 500 µL of ddH₂O.[1]
-
It is recommended to prepare this formulation fresh on the day of injection.[2]
Protocol 2: Mouse Xenograft Tumor Model and PE Treatment
This protocol is a generalized procedure based on published studies.[2][6]
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Athymic nude mice
-
Matrigel (optional)
-
PE formulation (from Protocol 1)
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Culture the cancer cells to the desired number.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 4 x 10⁶ cells) into the flank of each mouse.[2][6]
-
Allow the tumors to establish and reach a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the PE formulation or vehicle control according to the planned schedule and route. For example, a study used an initial subcutaneous injection of 40 mg/kg PE, followed by intravenous injections of 30 mg/kg every other day.[2][6]
-
Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for ferroptosis markers like Ptgs2).[2][5]
Visualizations
Caption: Signaling pathway of Piperazine-erastin (PE)-induced ferroptosis.
Caption: General workflow for in vivo studies using Piperazine-erastin (PE).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NB-64-07595-1mg | Piperazine this compound [1538593-71-3] Clinisciences [clinisciences.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Erastininduced ferroptosis causes physiological and pathological ...: Ingenta Connect [ingentaconnect.com]
- 10. Frontiers | The Mechanism of Ferroptosis and Applications in Tumor Treatment [frontiersin.org]
- 11. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 14. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazole Ketone this compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetaminophen sensitizing this compound-induced ferroptosis via modulation of Nrf2/heme oxygenase-1 signaling pathway in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. O-GlcNAcylation enhances sensitivity to RSL3-induced ferroptosis via the YAP/TFRC pathway in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cellular Resistance to Erastin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erastin and investigating mechanisms of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that induces a form of regulated cell death called ferroptosis.[1][2] Its primary mechanism involves the inhibition of system Xc-, a cystine/glutamate antiporter on the cell membrane.[3] System Xc- is composed of two subunits, SLC7A11 and SLC3A2, and is responsible for importing cystine into the cell while exporting glutamate.[4] By blocking cystine import, this compound depletes the intracellular pool of cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[4][5] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[2] This inactivation causes an accumulation of lipid reactive oxygen species (ROS), leading to iron-dependent lipid peroxidation and ultimately, ferroptotic cell death.[2][5] this compound can also act on voltage-dependent anion channels (VDACs) in the mitochondrial outer membrane, further contributing to cellular stress.[1][3]
Q2: My cells are not responding to this compound treatment. What are the common mechanisms of cellular resistance?
Cellular resistance to this compound can arise from various mechanisms that counteract the induction of ferroptosis. The most common resistance mechanisms include:
-
Upregulation of System Xc- (SLC7A11): Increased expression of the SLC7A11 subunit of the cystine/glutamate antiporter can compensate for this compound's inhibitory effect, maintaining sufficient cystine import for GSH synthesis.[1]
-
Activation of Alternative Antioxidant Pathways:
-
FSP1-CoQ10-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1) can reduce coenzyme Q10 (CoQ10), which then traps lipid peroxyl radicals, acting as a potent lipophilic antioxidant.[6] This pathway functions independently of the GPX4 axis.
-
GCH1-BH4 Pathway: GTP cyclohydrolase-1 (GCH1) synthesizes tetrahydrobiopterin (B1682763) (BH4), another potent antioxidant that can protect against lipid peroxidation.[6]
-
-
Enhanced NRF2 Signaling: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Its activation leads to the upregulation of numerous antioxidant genes, including those involved in GSH synthesis and iron metabolism, thereby conferring resistance to ferroptosis.[7]
-
Alterations in Iron Metabolism: Cellular mechanisms that reduce the intracellular labile iron pool can decrease the substrate for the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation. This can include increased iron export or storage. Conversely, increased intracellular iron can sensitize cells to this compound.[8]
-
Changes in Lipid Composition: A decrease in the abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes can reduce the substrates available for lipid peroxidation, thus making cells more resistant to ferroptosis.[9]
-
Mutations in SLC7A11: Specific mutations in the SLC7A11 protein can reduce its binding affinity for this compound, thereby rendering the transporter less susceptible to inhibition. For instance, a mutation at the F254 residue of SLC7A11 has been shown to confer resistance to this compound.[10]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. The following table provides a summary of this compound concentrations used in various studies.
| Cell Line | This compound Concentration (µM) | Outcome | Reference |
| HGC-27 (gastric cancer) | 6.23 (IC30), 14.39 (IC50) | Inhibition of cell proliferation | [2][11] |
| HeLa (cervical cancer) | ~3.5 (IC50) | Cytotoxicity | [12] |
| NCI-H1975 (lung cancer) | ~5 (IC50) | Cytotoxicity | [12] |
| HEY (ovarian cancer) | 8, 25 | Decreased cell viability | [13] |
| A2780CP (ovarian cancer) | 8, 25 | Decreased cell viability | [13] |
| COV318 (ovarian cancer) | 8, 25 | Insensitive | [13] |
| PEO4 (ovarian cancer) | 8, 25 | Insensitive | [13] |
| SKOV3 (ovarian cancer) | 10 | To establish resistant cells | [14] |
| OVCA429 (ovarian cancer) | 20 | To establish resistant cells | [14] |
| HCT116 (colorectal cancer) | 0, 5, 10, 25, 50, 75 | Cytotoxicity assay | [15] |
| OMM-1, ARPE-19 | 20, 25 | Induction of oxidative stress | [16] |
Q4: How can I confirm that this compound is inducing ferroptosis and not another form of cell death?
To confirm that the observed cell death is indeed ferroptosis, you should assess for the key hallmarks of this process and use specific inhibitors.
-
Iron Dependency: Chelate intracellular iron using deferoxamine (B1203445) (DFO). If cell death is rescued, it indicates an iron-dependent process.
-
Lipid Peroxidation: Measure the accumulation of lipid ROS using fluorescent probes like C11-BODIPY 581/591 or LiperFluo. An increase in lipid peroxidation is a key feature of ferroptosis.
-
Inhibition by Ferrostatin-1: Use Ferrostatin-1, a specific inhibitor of ferroptosis that acts as a radical-trapping antioxidant. If Ferrostatin-1 rescues cell death, it strongly suggests ferroptosis.[17]
-
Morphological Changes: Observe cells for characteristic morphological changes associated with ferroptosis, such as mitochondrial shrinkage and increased mitochondrial membrane density, using transmission electron microscopy.
-
Biochemical Markers: Assess for changes in the expression or activity of key proteins in the ferroptosis pathway, such as decreased GPX4 levels or increased expression of ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (CHAC1).
Troubleshooting Guides
Issue 1: Inconsistent or no response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant. | Test a range of this compound concentrations (e.g., 1-100 µM) to determine the IC50 for your specific cell line. Some cell lines, like COV318 and PEO4 ovarian cancer cells, are known to be resistant.[13] Consider using a positive control cell line known to be sensitive to this compound (e.g., HEY, A2780CP).[13] |
| This compound degradation. | This compound has poor metabolic stability and solubility.[4] Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Suboptimal cell culture conditions. | Ensure cells are healthy and in the exponential growth phase before treatment. High cell density can sometimes affect the response to ferroptosis inducers. Maintain consistent cell culture conditions, including media composition and serum concentration. |
| Incorrect experimental duration. | The kinetics of ferroptosis can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
Issue 2: High background or variability in lipid peroxidation assays.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of cells or compounds. | Include unstained control cells to assess background fluorescence. If testing compounds, check for their intrinsic fluorescence at the excitation/emission wavelengths of the probe. |
| Probe instability or oxidation. | Protect fluorescent probes from light and prepare fresh working solutions immediately before use. |
| Inconsistent cell handling. | Handle cells gently to avoid inducing mechanical stress, which can lead to ROS production. Ensure consistent incubation times and conditions for all samples. |
| Variability in probe loading. | Optimize the concentration and loading time for the fluorescent probe (e.g., C11-BODIPY 581/591) to ensure consistent uptake without causing cytotoxicity. |
Issue 3: Difficulty in interpreting results from resistance mechanism studies.
| Possible Cause | Troubleshooting Step |
| Multiple resistance pathways are active. | Investigate several potential resistance mechanisms simultaneously. For example, assess the expression of SLC7A11, FSP1, and NRF2 target genes. |
| Compensatory mechanisms. | Be aware of potential compensatory upregulation of alternative antioxidant pathways. For instance, in GPX4 knockout cells, an increase in FSP1 expression has been observed as a compensatory resistance mechanism.[18] |
| Off-target effects of inhibitors. | When using pharmacological inhibitors to probe resistance pathways, use the lowest effective concentration and consider using multiple inhibitors targeting the same pathway to confirm the results. Include appropriate vehicle controls. |
Experimental Protocols
A summary of key experimental protocols is provided below. For detailed step-by-step instructions, please refer to the cited literature or commercially available kit manuals.
| Experiment | Principle | Key Reagents/Equipment |
| Lipid Peroxidation Assay | The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy.[3] | C11-BODIPY 581/591, Flow cytometer, Fluorescence microscope |
| GPX4 Activity Assay | GPX4 activity is measured indirectly through a coupled reaction with glutathione reductase (GR). GPX4 reduces a substrate using GSH, producing GSSG. GR then reduces GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.[4] | Cell lysate, NADPH, GSH, Glutathione Reductase, Cumene hydroperoxide, Microplate reader |
| FSP1 Activity Assay | FSP1 utilizes NAD(P)H to reduce its substrate (e.g., Coenzyme Q1). The oxidation of NAD(P)H to NAD(P)+ leads to a decrease in absorbance at 340-355 nm, which is monitored spectrophotometrically.[3] | Purified FSP1 protein, NADH or NADPH, Coenzyme Q1, Spectrophotometer |
| NRF2 Activation Assay | NRF2 activation can be assessed by measuring the nuclear translocation of NRF2 via Western blotting of nuclear fractions, or by quantifying the expression of NRF2 target genes (e.g., NQO1, HMOX1) using qRT-PCR. An Antioxidant Response Element (ARE) luciferase reporter assay can also be used for a quantitative measure of NRF2 transcriptional activity. | Nuclear extraction kit, Anti-Nrf2 antibody, qRT-PCR reagents and primers, ARE-luciferase reporter plasmid |
| Intracellular Iron Measurement | Fluorogenic iron probes (e.g., FerroFarRed, Calcein-AM) can be used to measure the labile iron pool in living cells.[19] Colorimetric assays, such as the ferene-s method, can be used to quantify total intracellular iron from cell lysates.[20] | Fluorogenic iron probes, Flow cytometer, Fluorescence microscope, Ferene-s reagent, Spectrophotometer |
| SLC7A11 Expression Analysis | SLC7A11 expression can be quantified at the mRNA level using qRT-PCR and at the protein level using Western blotting or immunohistochemistry.[21][22] | qRT-PCR reagents and primers for SLC7A11, Anti-SLC7A11 antibody, Western blot equipment, Immunohistochemistry reagents |
Signaling Pathways and Experimental Workflows
Caption: this compound action and cellular resistance pathways.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 6. biocompare.com [biocompare.com]
- 7. Measurement of iron concentration in cells [bio-protocol.org]
- 8. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Administration Overcomes Resistance to this compound-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the reverse transsulfuration pathway through NRF2/CBS confers this compound-induced ferroptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensative Resistance to this compound-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. raybiotech.com [raybiotech.com]
- 19. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of SLC7A11‐AS1/SLC7A11 pair as a ferroptosis‐related therapeutic target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SLC7A11, a Potential Therapeutic Target Through Induced Ferroptosis in Colon Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NRF2 Pathway Activation in Erastin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the NRF2 pathway in erastin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NRF2 activation confers resistance to this compound-induced ferroptosis?
A1: The primary mechanism involves the transcriptional upregulation of genes that mitigate oxidative stress and maintain cellular homeostasis, thereby counteracting the effects of this compound. This compound induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular cysteine, reduced glutathione (B108866) (GSH) synthesis, and accumulation of lipid reactive oxygen species (ROS).[1][2][3] NRF2 activation counteracts this by:
-
Upregulating System Xc-: NRF2 can directly increase the expression of SLC7A11, a key component of system Xc-, restoring cystine uptake and GSH synthesis.[4][5]
-
Activating the Reverse Transsulfuration Pathway: NRF2 can drive the expression of cystathionine (B15957) β-synthase (CBS), a critical enzyme in the reverse transsulfuration pathway. This pathway allows cells to synthesize cysteine from methionine, providing an alternative source of this crucial amino acid for GSH production and bypassing the this compound-induced blockade of cystine import.[1][2]
-
Inducing Antioxidant and Detoxifying Enzymes: NRF2 promotes the expression of a wide array of antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase-1 (NQO1), glutamate-cysteine ligase (GCLC), and glutathione peroxidase 4 (GPX4).[6][7][8] These enzymes help to neutralize ROS, detoxify lipid peroxides, and maintain cellular redox balance.
Q2: My cells are showing resistance to this compound. How can I determine if the NRF2 pathway is activated?
A2: Several experimental approaches can be used to assess NRF2 pathway activation in your this compound-resistant cells:
-
Western Blotting: This is the most direct method to measure the protein levels of NRF2 and its key downstream targets. An increase in nuclear NRF2 protein levels is a hallmark of its activation. You should also probe for target proteins such as HO-1, NQO1, GCLC, GPX4, and CBS.[1][6][9]
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of NRF2 target genes (e.g., SLC7A11, CBS, HMOX1, NQO1, GCLC).[2] Upregulation of these genes suggests NRF2 is transcriptionally active.
-
Reporter Assays: Utilize a luciferase reporter construct containing Antioxidant Response Elements (AREs), the DNA sequences to which NRF2 binds.[10][11] Increased luciferase activity in your resistant cells compared to sensitive parental cells indicates heightened NRF2 transcriptional activity.
-
Immunofluorescence: This technique allows for the visualization of NRF2 localization within the cell.[12][13] In its active state, NRF2 translocates from the cytoplasm to the nucleus. An increased nuclear staining of NRF2 in resistant cells is indicative of its activation.
Q3: I've confirmed NRF2 activation in my this compound-resistant cells. How can I experimentally validate its role in conferring resistance?
A3: To confirm that NRF2 activation is responsible for the observed this compound resistance, you can perform the following experiments:
-
Genetic Knockdown or Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the NFE2L2 gene (which encodes NRF2) in your resistant cells.[14] If NRF2 is driving resistance, its depletion should re-sensitize the cells to this compound treatment.
-
Pharmacological Inhibition: Treat your resistant cells with a known NRF2 inhibitor, such as ML385.[9][15] Similar to genetic approaches, pharmacological inhibition of NRF2 should restore sensitivity to this compound.
-
Overexpression Studies: Conversely, overexpressing NRF2 in this compound-sensitive parental cells should confer resistance to the drug.[4]
Troubleshooting Guides
Issue 1: Inconsistent or no induction of ferroptosis with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is inherently resistant. | Test a range of this compound concentrations (e.g., 1-50 µM) to determine the IC50 value for your specific cell line.[16][17] Some cell lines may require higher concentrations or longer incubation times. Consider using a positive control cell line known to be sensitive to this compound (e.g., HT-1080). |
| This compound instability. | This compound can be unstable in solution. Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. |
| High cell density. | High cell density can lead to nutrient depletion and changes in the microenvironment that may affect this compound sensitivity. Seed cells at a consistent, sub-confluent density for all experiments. |
| Serum components in media. | Components in fetal bovine serum (FBS) can sometimes interfere with the induction of ferroptosis. If you suspect this, try reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment. |
Issue 2: Difficulty in detecting NRF2 activation in Western Blots.
| Possible Cause | Troubleshooting Step |
| Low NRF2 protein abundance. | NRF2 is a transcription factor and may be present at low levels. Ensure you are loading a sufficient amount of protein (20-40 µg of nuclear extract is recommended). Use a sensitive chemiluminescent substrate. |
| Inefficient nuclear extraction. | NRF2 is active in the nucleus. Use a nuclear/cytoplasmic fractionation kit to enrich for nuclear proteins. Check the purity of your fractions by probing for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers. |
| Antibody issues. | Use a validated antibody for NRF2. Titrate the antibody to determine the optimal concentration. Include a positive control, such as cells treated with a known NRF2 activator like sulforaphane (B1684495) or tBHQ.[14] |
Issue 3: Contradictory results between qRT-PCR and Western Blot for NRF2 target genes.
| Possible Cause | Troubleshooting Step |
| Post-transcriptional regulation. | mRNA levels do not always directly correlate with protein levels due to post-transcriptional, translational, or post-translational regulation. It is crucial to assess both mRNA and protein levels to get a complete picture. |
| Timing of analysis. | The kinetics of mRNA and protein expression can differ. Perform a time-course experiment to determine the optimal time points for analyzing both transcript and protein levels following this compound treatment. |
Data Presentation
Table 1: Example IC50 Values for this compound in Cervical Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 30.88 |
| SiHa | 29.40 |
| Data from reference[16] |
Table 2: Effect of NRF2 and CBS Knockdown on this compound-Induced Cell Death
| Cell Line | Treatment | Relative Cell Viability (%) |
| SKOV3 Era-R | siCtrl | 100 |
| SKOV3 Era-R | siNRF2 | Decreased |
| SKOV3 Era-R | siCBS | Decreased |
| Qualitative summary based on data from reference[1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate as recommended by the manufacturer and then read the absorbance on a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for NRF2 and Target Proteins
-
Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial kit. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, GCLC, CBS, GPX4, and a loading control (e.g., GAPDH or Lamin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Lipid ROS Detection with C11-BODIPY
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a black-walled 96-well plate. Treat with this compound and appropriate controls (e.g., vehicle, this compound + ferrostatin-1).
-
Staining: At the end of the treatment period, add C11-BODIPY 581/591 to the cells at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized form of C11-BODIPY will emit green fluorescence, while the reduced form will emit red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[2][18]
Mandatory Visualizations
Caption: NRF2 pathway activation in this compound resistance.
Caption: Workflow for validating the role of NRF2.
References
- 1. Activation of the reverse transsulfuration pathway through NRF2/CBS confers this compound-induced ferroptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the reverse transsulfuration pathway through NRF2/CBS confers this compound-induced ferroptosis resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of Nrf2 Signalling and the Inhibition of this compound-Induced Ferroptosis by Ferulic Acid in MIN6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Upregulation of Nrf2 Signalling and the Inhibition of this compound-Induced Ferroptosis by Ferulic Acid in MIN6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces ferroptosis in cervical cancer cells via Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compensative Resistance to this compound-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Iron Administration Overcomes Resistance to this compound-Mediated Ferroptosis in Ovarian Cancer Cells [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in Erastin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the ferroptosis-inducing agent, Erastin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound induces ferroptosis, a form of iron-dependent, non-apoptotic cell death.[1][2] Its primary mechanism involves the inhibition of system Xc-, a cystine/glutamate antiporter on the cell membrane.[3][4][5] This inhibition blocks the uptake of cystine, a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][3][6] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1][4][7] The accumulation of lipid reactive oxygen species (ROS) ultimately leads to oxidative cell death.[1][2]
Q2: Why am I observing significant variability in the IC50 value of this compound across different experiments?
Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Density: The initial seeding density of cells can impact their metabolic state and sensitivity to this compound. Higher cell densities may exhibit increased resistance. It is crucial to maintain consistent cell seeding densities across all experiments.
-
Reagent Stability: this compound solutions, particularly in aqueous buffers, are unstable and should be prepared fresh for each experiment.[8][9][10] Poor solubility can also be a factor; ensure it is fully dissolved in DMSO before further dilution.[8][9]
-
Cell Line Differences: Different cell lines exhibit varying levels of dependence on the system Xc- transporter and have different baseline levels of iron and lipid ROS, leading to different sensitivities to this compound.[11]
-
Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered drug responses. It is advisable to use cells within a consistent and low passage number range.[12]
Q3: My cells are dying, but the cell death is not rescued by the ferroptosis inhibitor, Ferrostatin-1. What could be the reason?
If cell death induced by this compound is not rescued by Ferrostatin-1, it may indicate that ferroptosis is not the primary cell death modality, or that other pathways are also activated. Consider the following:
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that induce other forms of cell death, such as apoptosis.[13][14] It is important to use the lowest effective concentration of this compound.
-
Combined Cell Death Pathways: this compound has been reported to induce multiple cell death pathways in some contexts.[4] You may need to use a combination of inhibitors (e.g., a pan-caspase inhibitor for apoptosis) to fully rescue cell death.
-
Purity of Compounds: Ensure the purity and quality of both your this compound and Ferrostatin-1.
Q4: I am observing high background signal in my lipid peroxidation assay. How can I reduce it?
High background in lipid peroxidation assays (e.g., using C11-BODIPY 581/591) can be due to:
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Always include an unstained control to measure this background.
-
Reagent Concentration: The concentration of the fluorescent probe may be too high. Titrate the probe to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Light Exposure: Protect the fluorescent probes and stained cells from light as much as possible to prevent photobleaching and non-specific signal generation.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Possible Cause | Recommended Solution |
| This compound solution instability | Prepare fresh this compound stock solutions in DMSO and dilute in media immediately before use. Avoid multiple freeze-thaw cycles.[8][10] |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Variations in incubation time | Standardize the incubation time with this compound across all experiments. A typical range is 12-48 hours.[15] |
| Serum concentration in media | Components in serum can interact with this compound or affect cell metabolism. Consider reducing serum concentration during treatment, but ensure cell health is not compromised. |
Issue 2: Difficulty in Detecting Ferroptosis Markers
| Possible Cause | Recommended Solution |
| Suboptimal antibody for Western Blot | Validate your primary antibodies for detecting key ferroptosis proteins like GPX4 and SLC7A11. Use positive and negative controls if possible.[16] |
| Timing of marker expression | The expression of ferroptosis markers can be transient. Perform a time-course experiment to determine the optimal time point for detecting changes in protein levels (e.g., GPX4 degradation). |
| Low levels of lipid peroxidation | Increase the concentration of this compound or the treatment duration. Ensure your detection method is sensitive enough. |
| Cell lysis and protein extraction issues | Use appropriate lysis buffers containing protease inhibitors to prevent degradation of target proteins.[17] |
Experimental Protocols & Data
Representative Data Tables
The following tables provide examples of expected quantitative data from key experiments.
Table 1: Cell Viability (MTT Assay) in HT-1080 cells after 24h this compound Treatment
| Treatment | Concentration (µM) | Absorbance (OD 570 nm) | % Viability (Normalized to Control) |
| Vehicle Control (DMSO) | - | 1.25 ± 0.08 | 100% |
| This compound | 1 | 1.10 ± 0.06 | 88% |
| This compound | 5 | 0.65 ± 0.05 | 52% |
| This compound | 10 | 0.30 ± 0.04 | 24% |
| This compound + Ferrostatin-1 | 10 + 1 | 1.05 ± 0.07 | 84% |
Table 2: Lipid Peroxidation (C11-BODIPY 581/591 Assay) in PANC-1 cells after 12h this compound Treatment
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Oxidized Probe) | Fold Change (Normalized to Control) |
| Vehicle Control (DMSO) | - | 250 ± 30 | 1.0 |
| This compound | 10 | 980 ± 75 | 3.9 |
| This compound + Ferrostatin-1 | 10 + 1 | 310 ± 40 | 1.2 |
Table 3: Intracellular Glutathione (GSH) Depletion in BJeLR cells after 8h this compound Treatment
| Treatment | Concentration (µM) | GSH Concentration (µM) | % of Control |
| Vehicle Control (DMSO) | - | 8.5 ± 0.7 | 100% |
| This compound | 10 | 1.7 ± 0.3 | 20% |
| This compound + Ferrostatin-1 | 10 + 1 | 1.9 ± 0.4 | 22% |
Detailed Methodologies
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight.
-
Treatment: Prepare fresh dilutions of this compound in complete cell culture medium. For co-treatment experiments, include a ferroptosis inhibitor like Ferrostatin-1.[15] Remove the old medium and add the treatment media to the cells.
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the viability data to the vehicle control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a black-walled 96-well plate and treat with this compound as described above.
-
Probe Loading: 1-2 hours before the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at the optimized concentration.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS or live-cell imaging solution.
-
Imaging/Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe will shift its fluorescence emission from red to green.
-
Data Analysis: Quantify the fluorescence intensity of the green channel and normalize it to the vehicle control.
Protocol 3: Western Blot for Ferroptosis Markers
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ferroptosis markers (e.g., GPX4, SLC7A11, ACSL4) overnight at 4°C.[17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visual Guides
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: General workflow for troubleshooting inconsistent results.
References
- 1. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Ferroptosis Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Erastin treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Erastin treatment. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, focusing on distinguishing off-target effects from the intended induction of ferroptosis.
Issue 1: High levels of cell death observed, but it doesn't appear to be ferroptosis.
-
Question: My cells are dying in response to this compound treatment, but the cell death is not rescued by ferroptosis inhibitors like Ferrostatin-1. What could be happening?
-
Answer: this compound can induce apoptosis in some cell lines, an effect that is independent of its ferroptosis-inducing activity. This apoptotic cell death is often mediated by the upregulation and activation of the tumor suppressor protein p53.[1][2][3][4][5][6]
-
Troubleshooting Steps:
-
Assess Apoptosis: Check for markers of apoptosis, such as caspase-3 activation and DNA fragmentation.[7] You can use a caspase inhibitor, like Z-VAD-FMK, to see if it rescues the observed cell death.[1][2][3][4]
-
Examine p53 Status: Determine the p53 status of your cell line. Cells with wild-type p53 may be more prone to this compound-induced apoptosis.[7] Analyze p53 protein levels and the expression of its downstream targets, such as p21 and Bax, via Western blot.[1][3][4][6]
-
Dose-Response Analysis: Perform a dose-response curve with this compound. In some cases, lower concentrations of this compound may predominantly induce apoptosis, while higher concentrations are required for ferroptosis.
-
-
Issue 2: Unexpected changes in mitochondrial function.
-
Question: I'm observing significant alterations in mitochondrial membrane potential and ATP production after this compound treatment that don't seem solely related to ferroptosis. What is the mechanism?
-
Answer: this compound can directly target voltage-dependent anion channels (VDACs) on the outer mitochondrial membrane, specifically VDAC2 and VDAC3.[8][9][10][11] This interaction can alter mitochondrial permeability and lead to mitochondrial dysfunction, including changes in membrane potential and an increase in reactive oxygen species (ROS) production, independent of the canonical ferroptosis pathway.[7][10][12][13]
-
Troubleshooting Steps:
-
Measure Mitochondrial Membrane Potential: Use fluorescent probes like JC-1 or TMRM followed by flow cytometry or fluorescence microscopy to quantify changes in mitochondrial membrane potential.[12][13][14][15]
-
Assess Mitochondrial ROS: Employ mitochondria-specific ROS indicators, such as MitoSOX, to determine if there is an increase in mitochondrial superoxide (B77818) levels.[13][16]
-
Evaluate VDAC Expression: If you suspect VDAC involvement, you can use RNA interference (siRNA) to knock down VDAC2 or VDAC3 and observe if this confers resistance to this compound's effects on mitochondrial function.[8]
-
-
Issue 3: Cell cycle arrest is observed after this compound treatment.
-
Question: My cells are arresting in the G1 phase of the cell cycle after this compound treatment. Is this a known off-target effect?
-
Answer: Yes, this compound treatment has been shown to cause G1 phase cell cycle arrest in some cancer cell lines.[1][2][3][4][5][6][17][18] This effect is often linked to the activation of the p53 pathway and the subsequent upregulation of the cell cycle inhibitor p21.[1][3][4][5][6]
-
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use propidium (B1200493) iodide (PI) staining followed by flow cytometry to accurately quantify the percentage of cells in each phase of the cell cycle.
-
Analyze p21 Levels: Perform a Western blot to check for increased expression of p21, a key mediator of G1 arrest.[1][3][4][5][6]
-
p53 Knockdown: If you have the tools available, knocking down p53 can help determine if the observed cell cycle arrest is p53-dependent.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of this compound.
-
What are the primary molecular targets of this compound?
-
How does this compound affect p53?
-
This compound treatment can lead to the accumulation of reactive oxygen species (ROS), which in turn can activate and upregulate the tumor suppressor protein p53.[1][2][3][4][5][6][7] Activated p53 can then contribute to both apoptosis and cell cycle arrest, and can also create a feedback loop by further increasing ROS levels.[1][2][3][4][7]
-
-
Can this compound induce other forms of cell death besides ferroptosis?
-
What is the role of VDACs in this compound's off-target effects?
-
This compound binds to VDAC2 and VDAC3, altering the permeability of the outer mitochondrial membrane.[8][9][10][11] This can lead to mitochondrial dysfunction, increased production of mitochondrial ROS, and changes in cellular metabolism that are not directly part of the canonical ferroptosis pathway.[7][10]
-
-
Are there any known effects of this compound on healthy tissues?
-
Studies in mice have shown that systemic administration of this compound can induce pathological changes in healthy tissues, including mild cerebral infarction, duodenal epithelium hyperplasia, and enlargement of the glomeruli in the kidneys.[23] It has also been observed to cause a decrease in hemoglobin, hematocrit, and red blood cell count.[23]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound treatment.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~3.5 | [19] |
| SiHa | Cervical Cancer | 29.40 | [7] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~5 | [19] |
| HGC-27 | Gastric Cancer | 14.39 | [17] |
| MDA-MB-231 | Breast Cancer | 40 | [7] |
| MCF-7 | Breast Cancer | 80 | [7] |
| MM.1S | Multiple Myeloma | ~15 | [24] |
| RPMI8226 | Multiple Myeloma | ~10 | [24] |
Table 2: Binding Affinity of this compound
| Target | Binding Affinity (Kd) | Reference |
| VDAC2 | 112 nM | [8] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the off-target effects of this compound are provided below.
1. Measurement of Lipid Peroxidation using C11-BODIPY 581/591
-
Principle: C11-BODIPY 581/591 is a fluorescent lipid probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.
-
Protocol:
-
Prepare a 10 mM stock solution of C11-BODIPY 581/591 in high-quality anhydrous DMSO.
-
Seed cells in a suitable plate or dish for fluorescence microscopy or flow cytometry and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[1]
-
Wash the cells twice with Hank's Balanced Salt Solution (HBSS).[1]
-
For fluorescence microscopy, image the cells using appropriate filter sets for the reduced (Excitation/Emission: ~581/591 nm) and oxidized (Excitation/Emission: ~488/510 nm) forms of the dye.[3]
-
For flow cytometry, harvest the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer, measuring the fluorescence in both the green and red channels.[2]
-
2. Assessment of Mitochondrial Membrane Potential using JC-1
-
Principle: JC-1 is a ratiometric fluorescent dye that exists as monomers (green fluorescence) in the cytoplasm at low mitochondrial membrane potential and forms aggregates (red fluorescence) in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Seed cells in a suitable plate or dish and treat with this compound as required.
-
Prepare a stock solution of JC-1.
-
Incubate the cells with JC-1 (e.g., 20 µg/ml) at 37°C for 20 minutes.[14]
-
Wash the cells twice with PBS.[14]
-
Analyze the cells by fluorescence microscopy or flow cytometry, measuring both green (~529 nm) and red (~590 nm) fluorescence.
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Harvest cells after this compound treatment.
-
Wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes.[25][26]
-
Wash the cells with PBS to remove the ethanol.[25]
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/ml) and RNase A (to degrade RNA and prevent its staining).[25][27]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[26]
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.[27]
-
4. Western Blot for GPX4 and SLC7A11
-
Principle: Western blotting is used to detect the levels of specific proteins in a sample. This protocol allows for the assessment of changes in the expression of key ferroptosis-related proteins, GPX4 and SLC7A11, following this compound treatment.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[18][28][29]
-
Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[18]
-
Incubate the membrane with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[18]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Signaling Pathways and Experimental Workflows
This compound's On- and Off-Target Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow for Investigating this compound's Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected cell death with this compound.
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. abpbio.com [abpbio.com]
- 4. Upregulation and activation of p53 by this compound‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upregulation and activation of p53 by this compound-induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - ProQuest [proquest.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. RAS–RAF–MEK-dependent oxidative cell death involving voltage-dependent anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ferroptosis inducer this compound sensitizes NSCLC cells to celastrol through activation of the ROS–mitochondrial fission–mitophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PGC1α is a key regulator of this compound-induced mitochondrial dysfunction during ferroptotic cell death [bmbreports.org]
- 14. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 13-Decyl Berberine Derivative Is a Novel Mitochondria-Targeted Antioxidant and a Potent Inhibitor of Ferroptosis | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Frontiers | Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 23. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. benchchem.com [benchchem.com]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Erastin-Induced Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Erastin-induced toxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
This compound induces a form of regulated cell death called ferroptosis. Its primary mechanism involves the inhibition of system Xc-, a cystine/glutamate antiporter on the plasma membrane.[1][2][3][4] This inhibition leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.[5][6] The resulting GSH depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[7][8] This cascade of events leads to the iron-dependent accumulation of lipid reactive oxygen species (ROS), ultimately causing oxidative damage to cell membranes and cell death.[9][10]
Q2: Why does this compound show some selectivity for cancer cells over normal cells?
While this compound can be toxic to normal cells, it often exhibits a preferential effect on certain cancer cells. This selectivity can be attributed to several factors. Cancer cells, particularly those with RAS mutations, can have a higher metabolic rate and increased levels of free tubulin, making them more susceptible to this compound's secondary effects on voltage-dependent anion channels (VDACs) in the mitochondria, leading to increased ROS production.[9] Additionally, some cancer cells have a higher baseline level of intracellular labile iron, a key requirement for ferroptosis, making them more sensitive to this compound's effects.[11][12] However, it is crucial to experimentally determine and mitigate toxicity in normal cell lines used as controls.
Q3: What are the main strategies to protect normal cells from this compound-induced toxicity?
The primary strategies to mitigate this compound's toxicity in normal cells focus on counteracting the key events in the ferroptosis pathway:
-
Antioxidant Treatment: Supplementing with antioxidants can help neutralize the lipid ROS that drive ferroptotic cell death.
-
Iron Chelation: Reducing the availability of intracellular iron, a critical catalyst for lipid peroxidation, can prevent the execution of ferroptosis.
-
Modulation of Protective Pathways: Activating endogenous antioxidant response pathways, such as the Nrf2 pathway, can enhance the cell's ability to cope with oxidative stress.
Troubleshooting Guide
Issue 1: Excessive death of normal (control) cells at desired this compound concentration.
-
Possible Cause: The concentration of this compound is too high for the specific normal cell line, or the cells are particularly sensitive to ferroptosis.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the IC50 of this compound for both your normal and cancer cell lines. Aim for a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Co-treatment with a Ferroptosis Inhibitor: Use a specific ferroptosis inhibitor, such as Ferrostatin-1, as a control to confirm that the observed cell death is indeed ferroptosis.[13][14]
-
Implement Protective Co-treatments:
-
Antioxidants: Co-administer antioxidants like Curcumin or Epigallocatechin-3-gallate (EGCG).[7][15][16] These have been shown to protect against this compound-induced ferroptosis by reducing iron accumulation and lipid peroxidation.[15][16]
-
Iron Chelators: Use an iron chelator like Deferoxamine (DFO) to reduce the intracellular labile iron pool.[11][12][17]
-
-
Issue 2: Inconsistent results or lack of this compound-induced cell death in cancer cells.
-
Possible Cause: The cancer cell line may be resistant to this compound-induced ferroptosis.
-
Troubleshooting Steps:
-
Verify this compound Activity: Test the this compound on a known sensitive cell line (e.g., HT-1080) to ensure the compound is active.[13]
-
Assess Baseline Iron Levels: Resistant cells may have a low intracellular labile iron pool.[11][12] Consider co-treatment with an iron supplement like Ferlixit to sensitize the cells to this compound.[11][12]
-
Examine GPX4 Expression: High levels of GPX4 can confer resistance. Consider co-treatment with a direct GPX4 inhibitor like RSL3 to induce ferroptosis through a downstream mechanism.[7]
-
Check Cell Density: High cell-to-cell contact can protect against this compound-mediated ferroptosis.[18] Ensure consistent and appropriate cell seeding densities across experiments.
-
Data Summary Tables
Table 1: Concentrations of Protective Agents Against this compound-Induced Toxicity
| Compound | Cell Line | Protective Concentration | Reference |
| Curcumin | PANC1 | 5, 10, 20 µmol/L | [7] |
| Epigallocatechin-3-gallate (EGCG) | PANC1 | 5, 10, 20 µmol/L | [7] |
| Deferoxamine (DFO) | HEY | 200 µM | [11] |
| Deferoxamine (DFO) | MDA-MB-231, MCF-7 | 500 µmol/l | [17] |
| Ferrostatin-1 | HT-1080, NCI-H1975 | 1 µM | [14] |
| N-acetylcysteine (NAC) | HGC-27 | 10 µM | [5] |
| Propofol | HT-22 | 25, 50 µM | [19] |
Table 2: Experimental Concentrations of this compound and Related Compounds
| Compound | Cell Line | Concentration Range / IC50 | Reference |
| This compound | HGC-27 | IC30: ~6.23 µM, IC50: ~14.39 µM | [5] |
| This compound | HeLa | IC50: ~3.5 µM | [14] |
| This compound | NCI-H1975 | IC50: ~5 µM | [14] |
| This compound | HEY | 8 µM | [11] |
| This compound | PANC1 | 20 µmol/L | [7] |
| Ferlixit (co-treatment) | COV318 | 100 µM | [11] |
| RSL3 | HT-1080, Calu-1 | Not specified | [20] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced ferroptosis and points of intervention.
Caption: Workflow for troubleshooting high toxicity in normal cells.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of this compound and the protective effects of mitigating compounds.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, with or without protective agents (e.g., curcumin, DFO). Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[8]
-
2. Measurement of Intracellular Labile Iron Pool (LIP)
-
Objective: To quantify the amount of chelatable iron within the cell, which is crucial for ferroptosis.
-
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow overnight.
-
Calcein-AM Loading: Load cells with Calcein-AM (e.g., 0.25 µM) for 30 minutes at 37°C. Calcein-AM is fluorescent, but its fluorescence is quenched by iron.
-
Washing: Wash cells twice with PBS to remove excess probe.
-
Measurement: Measure the baseline fluorescence using a flow cytometer or fluorescence microscope.
-
Chelation: Add an iron chelator (e.g., DFO) to the cells to chelate the intracellular iron, which de-quenches the calcein (B42510) fluorescence.
-
Final Measurement: Measure the recovered fluorescence. The difference in fluorescence intensity before and after chelation is proportional to the LIP.[11]
-
3. Detection of Lipid ROS
-
Objective: To measure the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Methodology:
-
Treatment: Treat cells with this compound and/or protective compounds as required.
-
Probe Staining: Stain cells with a lipid peroxidation sensor probe, such as C11-BODIPY 581/591.
-
Incubation: Incubate according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry. The probe emits green fluorescence upon oxidation of the polyunsaturated acyl chain, and the shift in fluorescence intensity indicates the level of lipid peroxidation.[12]
-
4. Western Blot for Ferroptosis-Related Proteins
-
Objective: To analyze the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and system Xc- subunit SLC7A11.
-
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, SLC7A11) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The ferroptosis inducer this compound irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ferroptosis inducer this compound irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells. | University of Kentucky College of Arts & Sciences [ens.as.uky.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of this compound-Induced Ferroptosis in Human Ovarian Tumor Cells[v1] | Preprints.org [preprints.org]
- 11. Frontiers | Iron Administration Overcomes Resistance to this compound-Mediated Ferroptosis in Ovarian Cancer Cells [frontiersin.org]
- 12. Iron Administration Overcomes Resistance to this compound-Mediated Ferroptosis in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 15. Programmed Cell-Death by Ferroptosis: Antioxidants as Mitigators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin and (−)- Epigallocatechin-3-Gallate Protect Murine MIN6 Pancreatic Beta-Cells against Iron Toxicity and this compound-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ferroptosis Inducers: Erastin vs. RSL3
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. At the forefront of research into this pathway are two canonical small molecule inducers: Erastin and RSL3. While both effectively trigger ferroptosis, their distinct mechanisms of action offer different strategic advantages in experimental design and potential therapeutic applications. This guide provides an objective comparison of this compound and RSL3, supported by experimental data and detailed protocols to aid researchers in their work.
Differentiating the Mechanisms of Action
This compound and RSL3 are classified into two different classes of ferroptosis-inducing compounds based on their primary molecular targets.
This compound: The System Xc⁻ Inhibitor (Class I)
This compound initiates ferroptosis by inhibiting the system Xc⁻ cystine/glutamate antiporter on the cell surface. This transporter is crucial for the import of cystine, which is subsequently reduced to cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By blocking cystine uptake, this compound leads to the depletion of GSH. The reduction in GSH levels results in the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that utilizes GSH as a cofactor to neutralize toxic lipid peroxides. The inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately culminating in ferroptotic cell death. This compound can also act on the voltage-dependent anion channel (VDAC) and p53, suggesting multiple pathways to induce ferroptosis.
RSL3: The Direct GPX4 Inhibitor (Class II)
In contrast to this compound's indirect mechanism, RSL3 directly targets and inhibits the activity of GPX4. RSL3 covalently binds to the active site of GPX4, thereby inactivating the enzyme. This direct inhibition bypasses the need for GSH depletion and immediately abrogates the cell's ability to detoxify lipid peroxides. Consequently, lipid ROS accumulate rapidly, leading to oxidative damage and ferroptosis. Some studies suggest that RSL3's effects may extend beyond GPX4, potentially inhibiting other antioxidant selenoproteins, which could contribute to its potent induction of oxidative stress.
Signaling Pathway Diagrams
Caption: this compound inhibits the System Xc- transporter, leading to GSH depletion and GPX4 inactivation.
Caption: RSL3 directly inhibits GPX4, leading to the accumulation of lipid ROS and ferroptosis.
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and RSL3 in various cancer cell lines, providing a quantitative comparison of their efficacy.
| Inducer | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | HeLa | Cervical Cancer | 30.88 | 24 |
| This compound | SiHa | Cervical Cancer | 29.40 | 24 |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 40 | 24 |
| This compound | MCF-7 | Breast Cancer | 80 | 24 |
| This compound | HGC-27 | Gastric Cancer | 14.39 | Not Specified |
| RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 |
| RSL3 | HN3-rslR | Head and Neck Cancer (resistant) | 5.8 | 72 |
| RSL3 | A549 | Non-small cell lung cancer | 0.5 | 24 |
| RSL3 | H1975 | Non-small cell lung cancer | 0.15 | 24 |
| RSL3 | MDA-MB-231 | Triple-Negative Breast Cancer |
A Comparative Guide to the Cellular Responses of Erastin and Other Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue for various diseases, including cancer. The induction of this pathway is primarily achieved through small molecules known as ferroptosis inducers (FINs). Among these, Erastin, RSL3, and FIN56 are canonical examples, each exhibiting distinct mechanisms of action that elicit differential cellular responses. This guide provides an objective comparison of their effects, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Distinguishing Mechanisms of Action
Ferroptosis inducers are broadly classified based on their primary molecular targets. This compound is a Class I FIN that initiates ferroptosis by limiting the cell's antioxidant capacity. In contrast, RSL3, a Class II FIN, directly targets a key enzyme in the ferroptosis pathway. FIN56 represents a third class with a unique dual mechanism.
-
This compound (Class I): The principal mechanism of this compound is the inhibition of the system Xc- cystine/glutamate antiporter, which is composed of the subunits SLC7A11 and SLC3A2.[1][2][3] This blockade prevents the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[1][4] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1][2] Additionally, this compound has been reported to act on voltage-dependent anion channels (VDACs) on the mitochondria and can activate p53, further contributing to ferroptosis.[4][5] Some studies have also implicated this compound in the production of nitric oxide (•NO) via protein disulfide isomerase (PDI) and inducible nitric oxide synthase (iNOS), which contributes to lipid reactive oxygen species (ROS) accumulation.[6][7][8]
-
RSL3 (Class II): Unlike this compound, RSL3 bypasses the need for GSH depletion by directly and covalently binding to the active site of GPX4, thereby inhibiting its enzymatic activity.[9][10][11] This direct inhibition leads to a rapid accumulation of lipid peroxides and subsequent ferroptotic cell death.[9][12] Cellular GSH levels remain largely unaffected by RSL3 treatment.[9][12]
-
FIN56 (Class III): FIN56 exhibits a dual mechanism of action. It induces the degradation of GPX4 protein and activates squalene (B77637) synthase (SQS), an enzyme in the mevalonate (B85504) pathway.[13][14] The activation of SQS is thought to deplete coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, further sensitizing cells to lipid peroxidation.[13][15][16]
-
IKE (Imidazole Ketone this compound): As a potent and more metabolically stable analog of this compound, IKE also functions by inhibiting the system Xc- antiporter, leading to GSH depletion and subsequent ferroptosis.[17][18]
Quantitative Comparison of Cellular Responses
The differential mechanisms of these inducers lead to distinct quantitative changes in key cellular markers of ferroptosis.
| Cellular Marker | This compound | RSL3 | FIN56 | Key Findings |
| Glutathione (GSH) Levels | Significantly Decreased | Unchanged or Minimally Affected | Unchanged | This compound and its analogs (like IKE) cause a marked depletion of GSH due to the inhibition of cystine uptake, a key component for GSH synthesis.[9][12][18] RSL3 and FIN56 act downstream of GSH synthesis, hence GSH levels are not directly impacted.[9][14] |
| GPX4 Activity | Indirectly Inhibited | Directly Inhibited | Indirectly Inhibited (via degradation) | This compound's inhibition of GPX4 is a consequence of GSH depletion.[1] RSL3 directly and covalently binds to and inactivates GPX4.[9][10] FIN56 leads to a decrease in GPX4 protein levels through degradation.[14][16] |
| Lipid ROS Accumulation | Increased | Increased | Increased | All three inducers ultimately lead to the accumulation of lipid reactive oxygen species, which is the direct cause of cell death in ferroptosis.[9][12][14] |
| Iron Dependence | High | High | High | The cell death induced by all these compounds is iron-dependent, a defining feature of ferroptosis. This can be rescued by iron chelators like deferoxamine (B1203445) (DFO).[19][20] |
| Rescue by Antioxidants | Rescued by lipophilic antioxidants (e.g., Ferrostatin-1, Vitamin E) and N-acetylcysteine (NAC) | Rescued by lipophilic antioxidants (e.g., Ferrostatin-1, Vitamin E) | Rescued by lipophilic antioxidants and CoQ10 analogs | Ferrostatin-1 and Vitamin E can mitigate lipid peroxidation downstream of GPX4 inhibition.[12] NAC can replenish cysteine levels, thus rescuing this compound-induced ferroptosis.[5] The effects of FIN56 can be rescued by supplementing with CoQ10 analogs.[15] |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for this compound, RSL3, and FIN56.
Caption: this compound inhibits the system Xc- transporter, leading to GSH depletion and GPX4 inactivation.
Caption: RSL3 directly inhibits GPX4, leading to the accumulation of lipid ROS and ferroptosis.
Caption: FIN56 promotes GPX4 degradation and depletes CoQ10 by activating squalene synthase.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of ferroptosis. Below are protocols for key experiments used to differentiate the effects of these inducers.
Cell Viability Assay
Objective: To quantify the cytotoxic effects of ferroptosis inducers.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, RSL3, or FIN56 for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
To confirm ferroptosis, co-treat cells with the inducer and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1 or 20 µM Deferoxamine).
-
After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the viability of treated cells to the vehicle control to determine the percentage of cell viability.
Glutathione (GSH) Measurement
Objective: To measure intracellular GSH levels following treatment with ferroptosis inducers.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or RSL3 at their respective IC50 concentrations for a specified time (e.g., 6, 12, 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Lyse the cells and deproteinize the lysate.
-
Measure the GSH concentration using a commercially available GSH assay kit (e.g., GSH/GSSG-Glo™ Assay from Promega) that typically involves a reaction of GSH with a substrate to produce a fluorescent or luminescent signal.
-
Measure the signal using a fluorometer or luminometer.
-
Normalize the GSH levels to the total protein concentration of the lysate, determined by a BCA or Bradford assay.
GPX4 Activity Assay
Objective: To determine the direct or indirect effect of inducers on GPX4 enzymatic activity.
Protocol:
-
Treat cells with this compound, RSL3, or FIN56 for a short duration (e.g., 1-6 hours).
-
Prepare cell lysates in a non-denaturing buffer.
-
Determine the protein concentration of the lysate.
-
Use a commercial GPX4 activity assay kit (e.g., from Cayman Chemical). This assay typically measures the rate of NADPH oxidation, which is coupled to the reduction of a GPX4 substrate by glutathione reductase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the GPX4 activity and normalize it to the total protein concentration.
Lipid ROS Measurement
Objective: To detect the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Protocol:
-
Seed cells in a 12-well plate or on glass coverslips.
-
Treat cells with the desired ferroptosis inducer for the appropriate time.
-
In the last 30-60 minutes of treatment, add a lipid-soluble fluorescent probe such as C11-BODIPY 581/591 (e.g., at 2.5 µM).
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. For C11-BODIPY, an increase in green fluorescence indicates lipid peroxidation.
-
Quantify the fluorescence intensity to determine the level of lipid ROS.
Experimental Workflow Diagram
Caption: A general workflow for comparing the effects of different ferroptosis inducers.
Conclusion
The choice of ferroptosis inducer is critical and should be guided by the specific research question. This compound and its analogs are suitable for studying the role of the system Xc- antiporter and the consequences of GSH depletion. RSL3 provides a more direct and specific tool for investigating the downstream effects of GPX4 inhibition. FIN56 offers a unique model for exploring the interplay between GPX4 degradation, the mevalonate pathway, and ferroptosis. Understanding these differential cellular responses is paramount for the continued development of novel therapeutics that leverage the ferroptotic cell death pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. The ferroptosis inducer this compound irreversibly inhibits system xc- and synergizes with cisplatin to increase cisplatin's cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic consequences of this compound-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 5. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Biochemical mechanism of this compound-induced ferroptotic cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. RSL3 and this compound differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 16. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole Ketone this compound Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazole ketone this compound induces ferroptosis and slows tumor growth in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RSL3 and this compound differentially regulate redox signaling to promote Smac mimetic-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ferroptosis inducers are a novel therapeutic approach for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Erastin's Efficacy in System Xc- Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Erastin's performance in inhibiting the system Xc- cystine/glutamate antiporter, a critical pathway in ferroptosis. This analysis is supported by experimental data and detailed protocols for key assays.
This compound has emerged as a potent and specific inhibitor of system Xc-, a disulfide-linked heterodimer responsible for the cellular uptake of cystine in exchange for glutamate. This inhibition leads to a cascade of events, including depletion of the antioxidant glutathione (B108866) (GSH), accumulation of lipid reactive oxygen species (ROS), and ultimately, a form of iron-dependent cell death known as ferroptosis. Understanding the efficacy and mechanism of this compound compared to other inhibitors is crucial for its application in cancer therapy and other research areas.
Performance Comparison of System Xc- Inhibitors
The inhibitory potency of this compound against system Xc- has been evaluated in various cancer cell lines and compared with other known inhibitors, such as Sulfasalazine and Sorafenib. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | HT-1080 | 0.20 | [1] |
| Calu-1 | 0.14 | [1] | |
| HGC-27 | 14.39 | [2] | |
| MM.1S | ~15 | [3] | |
| RPMI8226 | ~10 | [3] | |
| Sulfasalazine | HT-1080 | 450 | [1] |
| Calu-1 | 460 | [1] | |
| Sorafenib | HepG2 | ~6 | [4] |
| HuH-7 | ~6 | [4] |
Note: The IC50 values for Sorafenib often reflect its multi-kinase inhibitory activity and not solely its effect on system Xc-. Some studies indicate that Sorafenib's inhibition of system Xc- is comparable to this compound at similar concentrations (e.g., 2.5-5 µM)[5].
Signaling Pathway and Experimental Workflow
The inhibition of system Xc- by this compound initiates a well-defined signaling pathway leading to ferroptosis. The following diagrams illustrate this pathway and a typical experimental workflow for confirming this compound's effect.
References
- 1. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lipid ROS Accumulation: A Key Marker for Erastin-Induced Ferroptosis
A Comparative Guide for Researchers
For researchers and drug development professionals investigating erastin-induced ferroptosis, the accumulation of lipid reactive oxygen species (ROS) serves as a critical and widely utilized biomarker. This guide provides an objective comparison of lipid ROS accumulation with other markers of this regulated cell death pathway, supported by experimental data and detailed protocols.
Ferroptosis, a form of iron-dependent cell death, is characterized by the overwhelming accumulation of lipid peroxides.[1][2] this compound, a small molecule, triggers this process by inhibiting the system Xc- cystine/glutamate antiporter, leading to a depletion of intracellular glutathione (B108866) (GSH), an essential cofactor for the antioxidant enzyme glutathione peroxidase 4 (GPX4).[1][3] This inactivation of GPX4 results in the unchecked accumulation of lipid ROS, ultimately leading to cell death.[1][2]
Comparative Analysis of Ferroptosis Markers
While lipid ROS accumulation is a hallmark of ferroptosis, a multi-faceted approach employing several biomarkers is recommended for robust confirmation. The following table summarizes key quantitative markers for this compound-induced ferroptosis, comparing their performance and utility.
| Marker Category | Specific Marker | Typical Change with this compound | Advantages | Disadvantages | Key Assay(s) |
| Lipid Peroxidation | Lipid ROS | Significant Increase | Direct hallmark of ferroptosis, highly sensitive | Can be transient, requires specific probes | C11-BODIPY 581/591, Liperfluo [4] |
| Malondialdehyde (MDA) | Increase | Stable end-product of lipid peroxidation, quantifiable | Less specific than lipid ROS probes | Thiobarbituric Acid Reactive Substances (TBARS) assay[1] | |
| 4-hydroxynonenal (4-HNE) | Increase | Stable end-product, can be visualized in tissues | Less specific than lipid ROS probes | Immunohistochemistry, Western Blot | |
| Glutathione Metabolism | Glutathione (GSH) | Decrease | Direct consequence of this compound's mechanism | Not exclusive to ferroptosis | GSH/GSSG Assay Kits[1][5] |
| GPX4 Activity/Expression | Decrease/Inactivation | Key enzyme in ferroptosis pathway | Can be cell-type dependent | Western Blot, Activity Assays[6] | |
| Iron Metabolism | Intracellular Fe2+ | Increase | Essential for Fenton reaction and lipid peroxidation | Can be difficult to measure accurately | Phen Green, Calcein AM[7] |
| Gene/Protein Expression | PTGS2 (COX-2) | Upregulation | Downstream marker of lipid peroxidation | Not universally upregulated in all cell types | qRT-PCR, Western Blot[6][8] |
| CHAC1 | Upregulation | Implicated in GSH degradation | More specific to system Xc- inhibition | qRT-PCR, Western Blot[6][8] | |
| SLC7A11 | Downregulation | Direct target of this compound | Confirms target engagement | Western Blot, qRT-PCR[5] |
Signaling Pathway of this compound-Induced Ferroptosis
The following diagram illustrates the molecular cascade initiated by this compound, culminating in lipid ROS accumulation and cell death.
Caption: this compound-induced ferroptosis signaling pathway.
Experimental Workflow for Assessing Ferroptosis
This diagram outlines a typical workflow for investigating this compound-induced ferroptosis, with a focus on measuring lipid ROS.
Caption: Experimental workflow for ferroptosis assessment.
Detailed Experimental Protocols
Measurement of Lipid ROS using C11-BODIPY 581/591
Principle: The fluorescent probe C11-BODIPY 581/591 is a lipophilic dye that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[3][4]
Protocol:
-
Cell Seeding: Seed cells in a suitable culture plate (e.g., 6-well plate or 96-well black, clear-bottom plate) and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control and a co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1) as negative controls.
-
Probe Loading:
-
Prepare a 2.5 mM stock solution of C11-BODIPY 581/591 in DMSO.
-
Dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration of 2.5 µM.
-
Remove the treatment medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading solution and wash the cells twice with PBS.
-
Imaging and Analysis:
-
Fluorescence Microscopy: Add fresh PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope equipped with filters for green (e.g., FITC) and red (e.g., Texas Red) fluorescence.
-
Flow Cytometry: After washing, detach the cells using trypsin, resuspend them in PBS, and analyze immediately using a flow cytometer. Measure the fluorescence intensity in the green (e.g., FL1) and red (e.g., FL2) channels.
-
-
Data Quantification: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio in this compound-treated cells compared to controls is indicative of lipid ROS accumulation.
Measurement of Malondialdehyde (MDA)
Principle: MDA is a stable byproduct of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.[1]
Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates for normalization.
-
TBARS Assay:
-
Mix the cell lysate with a solution of TBA in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: Quantify the MDA concentration using a standard curve generated with an MDA standard. Normalize the MDA levels to the protein concentration of each sample.
References
- 1. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ferroptosis related genes and pathways in prostate cancer cells under this compound exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 7. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genetic Validation of Erastin's Targets in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genetic validation of Erastin's molecular targets in the induction of ferroptosis, a regulated form of iron-dependent cell death. We will explore the key targets of this compound and compare its mechanism with an alternative ferroptosis inducer, RSL3. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathway and experimental workflows.
This compound and its Molecular Targets: A Genetic Perspective
This compound is a small molecule compound widely used to induce ferroptosis. Its primary mechanism involves the inhibition of the cystine/glutamate antiporter, System Xc-, leading to glutathione (B108866) (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4).[1][2] However, genetic studies have revealed a more complex picture, implicating other molecular players in this compound-induced ferroptosis.
Key Genetically Validated Targets of this compound:
-
System Xc- (SLC7A11 and SLC3A2): The most well-established target of this compound is the System Xc- antiporter, a heterodimer composed of the light chain subunit SLC7A11 and the heavy chain subunit SLC3A2.[1] Genetic knockdown or knockout of SLC7A11 has been shown to sensitize cancer cells to this compound-induced ferroptosis. Conversely, overexpression of SLC7A11 confers resistance to this compound.[3]
-
Voltage-Dependent Anion Channels (VDACs): this compound has also been shown to interact with VDAC2 and VDAC3, proteins located in the outer mitochondrial membrane.[3][4] Genetic silencing of VDAC2 or VDAC3 can inhibit this compound-induced ferroptosis.[5]
-
p53: The tumor suppressor p53 has been implicated in the regulation of ferroptosis. Activation of p53 can transcriptionally repress SLC7A11, thereby sensitizing cells to ferroptosis.[6][7] Studies have shown that this compound can activate p53, contributing to its ferroptotic effects.[6]
-
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): ACSL4 is a key enzyme involved in the biosynthesis of polyunsaturated fatty acid-containing phospholipids, which are the primary substrates for lipid peroxidation in ferroptosis. Knockdown of ACSL4 has been demonstrated to confer resistance to this compound-induced ferroptosis.[6]
Comparison with an Alternative Ferroptosis Inducer: RSL3
To provide a comparative context, we will examine RSL3 (RAS-selective lethal 3), another potent inducer of ferroptosis that acts through a distinct mechanism.
-
Primary Target: Glutathione Peroxidase 4 (GPX4): Unlike this compound, which indirectly inhibits GPX4 through GSH depletion, RSL3 directly binds to and inhibits GPX4.[8][9] Genetic knockdown of GPX4 mimics the effect of RSL3, inducing ferroptosis, while overexpression of GPX4 confers resistance to RSL3.[8][10]
Quantitative Data on Genetic Validation
The following table summarizes quantitative data from various studies on the genetic validation of this compound and RSL3 targets.
| Inducer | Target Gene | Genetic Manipulation | Cell Line | Effect on Ferroptosis (Metric) | Fold Change/Percentage Change | Reference |
| This compound | SLC7A11 | shRNA Knockdown | A549 | Increased Cell Death | ~25% decrease in cell viability | [11] |
| This compound | SLC7A11 | Overexpression | T-47D | Decreased Cell Death | ~30% increase in cell viability | [12] |
| This compound | VDAC2/3 | Combined Overexpression | A375 | Increased Cell Death | Significant decrease in cell viability | [5] |
| This compound | p53 | Knockout | CRC cells | Decreased Sensitivity | Recovery of cell viability | [6] |
| RSL3 | GPX4 | shRNA Knockdown | HT-1080 | Increased Cell Death | Hypersensitivity to RSL3 | [8] |
| RSL3 | GPX4 | Overexpression | HT-1080 | Decreased Cell Death | Resistance to RSL3 | [8] |
| RSL3 | GPX4 | Overexpression | Colorectal Cancer Cells | Decreased Cell Death | Significant increase in cell viability | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR-Cas9 Knockout Screen for Ferroptosis Regulators
This protocol outlines a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that regulate sensitivity to ferroptosis inducers.
1. Library Transduction:
- A375 melanoma cells are transduced with a genome-wide CRISPR-Cas9 knockout library (e.g., GeCKO v2).
- Transduction is performed at a low multiplicity of infection (MOI) to ensure that most cells receive a single guide RNA (sgRNA).
2. Drug Selection:
- Transduced cells are selected with puromycin (B1679871) to eliminate non-transduced cells.
3. Ferroptosis Induction:
- The selected cell population is treated with a ferroptosis inducer (e.g., this compound or RSL3) at a concentration that results in approximately 50-80% cell death.
4. Genomic DNA Extraction and Sequencing:
- Genomic DNA is extracted from both the treated and untreated (control) cell populations.
- The sgRNA sequences are amplified by PCR and subjected to high-throughput sequencing.
5. Data Analysis:
- The frequency of each sgRNA in the treated versus control samples is compared to identify sgRNAs that are either enriched (conferring resistance) or depleted (conferring sensitivity).
- Gene-level scores are calculated to identify candidate ferroptosis regulators.[1][14]
siRNA-Mediated Gene Knockdown and Cell Viability Assay
This protocol describes the use of small interfering RNA (siRNA) to transiently silence a target gene, followed by an assessment of cell viability.
1. Cell Seeding:
- Cells are seeded in 96-well plates at a density that allows for optimal growth during the experiment.
2. siRNA Transfection:
- Cells are transfected with target-specific siRNAs or a non-targeting control siRNA using a lipid-based transfection reagent.
- The final siRNA concentration is typically in the range of 10-50 nM.[15]
3. Ferroptosis Induction:
- 24-48 hours post-transfection, cells are treated with the ferroptosis inducer (e.g., this compound) at various concentrations.
4. Cell Viability Assessment:
- After 24-72 hours of treatment, cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- Luminescence is measured using a plate reader, and the results are normalized to the control-treated cells.[2]
Gene Overexpression and Lipid ROS Measurement
This protocol details the overexpression of a target gene and the subsequent measurement of lipid reactive oxygen species (ROS), a key marker of ferroptosis.
1. Plasmid Transfection:
- Cells are transfected with an expression plasmid encoding the gene of interest or an empty vector control using a suitable transfection reagent.
2. Selection of Stable Clones (Optional):
- For stable overexpression, cells are selected with an appropriate antibiotic (e.g., G418) to generate a stable cell line.
3. Ferroptosis Induction:
- Transfected cells are treated with a ferroptosis inducer.
4. Lipid ROS Staining:
- Cells are stained with a fluorescent probe that specifically detects lipid ROS, such as C11-BODIPY 581/591.
5. Flow Cytometry Analysis:
- The fluorescence intensity of the stained cells is measured by flow cytometry. An increase in the green fluorescence of C11-BODIPY indicates an increase in lipid peroxidation.[16][17]
Visualizations
This compound-Induced Ferroptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Genetic Validation
References
- 1. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell viability and RNA interference (siRNA knockdown) assays [bio-protocol.org]
- 3. dovepress.com [dovepress.com]
- 4. Autophagy Regulates VDAC3 Ubiquitination by FBXW7 to Promote this compound-Induced Ferroptosis in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nedd4 ubiquitylates VDAC2/3 to suppress this compound-induced ferroptosis in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation and activation of p53 by this compound‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. SLC7A11 protects luminal A breast cancer cells against ferroptosis induced by CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Iron Administration Overcomes Resistance to this compound-Mediated Ferroptosis in Ovarian Cancer Cells [frontiersin.org]
Comparative Proteomics of Erastin-Treated Cells: A Guide for Researchers
A detailed comparison of proteomic changes induced by the ferroptosis-inducing agent erastin across different cell lines, providing researchers with valuable insights into its mechanisms of action and potential therapeutic applications.
This compound, a small molecule, is a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Understanding the cellular response to this compound at the proteome level is crucial for elucidating the intricate mechanisms of ferroptosis and for the development of novel cancer therapies. This guide provides a comparative analysis of proteomic studies on this compound-treated cells, focusing on quantitative data, experimental protocols, and key signaling pathways.
Quantitative Proteomic Analysis: A Comparative Overview
To provide a clear comparison of the proteomic alterations induced by this compound, the following table summarizes quantitative data from three distinct studies on different cell lines: mouse embryonic fibroblasts (Pfa1), human lung adenocarcinoma cells (H1975), and mouse hippocampal cells (HT-22).
| Cell Line | Proteomics Platform | Key Upregulated Proteins | Key Downregulated Proteins | Reference |
| Pfa1 Mouse Embryonic Fibroblasts | Shotgun Proteomics (Label-Free) | Proteins involved in response to oxidative stress, unfolded protein response, and catabolic processes. | Proteins associated with mitochondrial function and cellular respiration. | [1][2] |
| H1975 Human Lung Adenocarcinoma | TMT-based Quantitative Proteomics | Yes-associated protein (YAP) signaling and Hippo pathway-related proteins. | Proteins involved in cell adhesion and extracellular matrix organization. | [3] |
| HT-22 Mouse Hippocampal Cells | TMT-based Quantitative Proteomics | Proteins associated with the P62-KEAP1-NRF2 pathway, including heme oxygenase-1 (HO-1). | Calcium-transporting ATPase (ATP2B3) and other proteins related to ion transport. | [1][4] |
Key Signaling Pathways Modulated by this compound
Proteomic studies have consistently highlighted the modulation of several key signaling pathways in response to this compound treatment. These pathways are central to the induction of ferroptosis and the cellular stress response.
The Canonical Ferroptosis Pathway
This compound's primary mechanism of action involves the inhibition of the cystine/glutamate (B1630785) antiporter, System Xc-. This leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). The reduction in GSH levels subsequently inactivates glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides. The accumulation of these lipid peroxides, in an iron-dependent manner, ultimately leads to cell death.
The NRF2-KEAP1 Stress Response Pathway
In response to the oxidative stress induced by this compound, the NRF2-KEAP1 pathway is often activated. Under normal conditions, KEAP1 targets NRF2 for degradation. However, under oxidative stress, NRF2 is stabilized and translocates to the nucleus, where it induces the expression of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1), to counteract the cellular damage.
References
- 1. Endogenous glutamate determines ferroptosis sensitivity via ADCY10-dependent YAP suppression in lung adenocarcinoma [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of autophagy rescues HT22 hippocampal neurons from this compound-induced ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing Mitochondrial Dysfunction in Response to Erastin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Erastin, a potent inducer of ferroptosis, exerts its cytotoxic effects in cancer cells through multiple mechanisms, a key one being the induction of mitochondrial dysfunction. For researchers investigating ferroptosis and developing novel anti-cancer therapies, accurately assessing this compound's impact on mitochondria is crucial. This guide provides a comparative overview of key experimental methods, presenting supporting data and detailed protocols to aid in experimental design and data interpretation.
This compound's Impact on Mitochondrial Function: A Comparative Data Summary
This compound triggers a cascade of events within the mitochondria, leading to impaired function and eventual cell death. The following table summarizes quantitative data from various studies, offering a comparative look at the experimental parameters and key findings.
| Parameter | Assay | Cell Line | This compound Concentration & Time | Key Findings | Alternative/Control | Reference |
| Mitochondrial Membrane Potential (MMP) | JC-1 Staining | HGC-27 | 6.23 µM for 24h | Significant decrease in MMP. | NAC (ROS scavenger) co-treatment restored MMP. | [1][2] |
| TMRM Flow Cytometry | HEY | 8 µM for 1h and 8h | Time-dependent decrease in MMP. | Untreated cells. | [3] | |
| Mitochondrial ROS Production | MitoSOX Flow Cytometry | HT1080 | 10 µM for 12h | Significant increase in mitochondrial ROS. | SR18292 (PGC1α inhibitor) reduced mitochondrial ROS. | [4] |
| H2DCFDA Staining | HGC-27 | 6.23 µM | Evident increase in ROS positive signal. | NAC (ROS scavenger) abolished the increase. | [2] | |
| ATP Production | ATP Assay | HGC-27 | 6.23 µM for 24h | Significant decrease in ATP synthesis. | NAC (ROS scavenger) co-treatment restored ATP production. | [1][2][5] |
| Mitochondrial Respiration | Not explicitly detailed in snippets | - | - | This compound can lead to a reversal of the Warburg effect, suggesting an initial increase in oxidative phosphorylation followed by dysfunction. | - | [6] |
| Mitochondrial Morphology | Transmission Electron Microscopy (TEM) | HEY | 8 µM for 8h | Altered mitochondria with condensed membranes and reduced cristae. | Untreated cells with intact mitochondria. | [3] |
| Transmission Electron Microscopy (TEM) | NCI-H295R | Not specified | Smaller mitochondria with increased membrane density and ruptured membranes. | Untreated cells. | [7] | |
| Mitochondrial Lipid Peroxidation | MitoPeDPP | HT1080 | 10 µM for 12h | Significantly increased mitochondrial lipid peroxidation. | SR18292 (PGC1α inhibitor) markedly reduced mitochondrial lipid peroxidation. | [8] |
| MitoCLox | H9c2 | 5 µM for 18h | Increased mitochondrial lipid peroxidation. | C10Berb (antioxidant) inhibited this increase. | [9] | |
| Mitochondrial Transcriptional Activity | qPCR for COXI and ND1 | HGC-27 | 6.23 µM for 24h | Significantly decreased transcripts of COXI and ND1. | NAC (ROS scavenger) co-treatment restored transcriptional activity. | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound-induced mitochondrial dysfunction and a typical experimental workflow for its assessment.
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction leading to ferroptosis.
Caption: A generalized experimental workflow for assessing this compound-induced mitochondrial dysfunction.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide. These protocols are based on commonly used techniques and can be adapted to specific cell lines and laboratory conditions.
Measurement of Mitochondrial Membrane Potential (MMP) using JC-1 Staining
-
Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or inhibitors for the desired time.
-
After treatment, collect and wash the cells with PBS.
-
Resuspend the cells in 500 µL of medium containing 10 µg/mL JC-1 dye.
-
Incubate the cells at 37°C for 20 minutes in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the fluorescence using a flow cytometer. Red fluorescence is typically detected in the FL2 channel and green fluorescence in the FL1 channel.
-
Calculate the ratio of red to green fluorescence to determine the change in MMP.
-
Detection of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
-
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
-
Protocol:
-
Culture and treat cells as described above.
-
After treatment, wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX Red working solution for 10 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm PBS.
-
Analyze the cells immediately using a fluorescence microscope or flow cytometer with an excitation of ~510 nm and an emission of ~580 nm.
-
ATP Production Assay
-
Principle: Cellular ATP levels are measured using a luciferase-based assay. In the presence of ATP, luciferase converts luciferin (B1168401) to oxyluciferin, generating light that is proportional to the ATP concentration.
-
Protocol:
-
Plate cells in a 96-well plate and treat as required.
-
After treatment, lyse the cells according to the manufacturer's instructions for the chosen ATP assay kit.
-
Add the luciferase-luciferin reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the ATP levels to the total protein concentration in each well.
-
Assessment of Mitochondrial Morphology by Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution images of the ultrastructure of mitochondria, allowing for the visualization of changes in size, shape, cristae organization, and membrane integrity.
-
Protocol:
-
Culture and treat cells as previously described.
-
Harvest the cells and fix them with a solution of 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.4) for 2 hours at 4°C.
-
Post-fix the cells with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Embed the samples in epoxy resin.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope.
-
Measurement of Mitochondrial Lipid Peroxidation with BODIPY 581/591 C11
-
Principle: BODIPY 581/591 C11 is a ratiometric lipid peroxidation sensor. In its reduced form, it fluoresces red. Upon oxidation by lipid hydroperoxides, its fluorescence shifts to green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Protocol:
-
Treat cells as desired.
-
After treatment, incubate the cells with 2 µM BODIPY 581/591 C11 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The green fluorescence is typically detected in the FL1 channel and the red fluorescence in the FL2 channel.
-
The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
By employing these standardized methods, researchers can robustly and reproducibly assess the mitochondrial dysfunction induced by this compound, facilitating the comparison of results across different studies and advancing our understanding of ferroptosis as a therapeutic strategy.
References
- 1. This compound induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. PGC1α is a key regulator of this compound-induced mitochondrial dysfunction during ferroptotic cell death [bmbreports.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PGC1α is a key regulator of this compound-induced mitochondrial dysfunction during ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Erastin's Efficacy in Apoptosis-Resistant Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, overcoming apoptosis resistance in cancer remains a critical challenge. Ferroptosis, an iron-dependent form of regulated cell death, offers a promising alternative therapeutic avenue. This guide provides a comprehensive comparison of erastin, a canonical ferroptosis inducer, with other therapeutic strategies for apoptosis-resistant cancers, supported by experimental data and detailed protocols.
This compound has emerged as a potent agent for inducing cell death in cancer cells that have developed resistance to traditional apoptosis-inducing therapies.[1] Its unique mechanism of action, which circumvents the classical apoptotic pathways, makes it a valuable tool in the oncologist's arsenal. This compound primarily functions by inhibiting the system Xc- cystine/glutamate antiporter, leading to the depletion of intracellular glutathione (B108866) (GSH), a crucial antioxidant.[2][3] This depletion results in the inactivation of glutathione peroxidase 4 (GPX4), an enzyme responsible for detoxifying lipid peroxides. The subsequent accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner ultimately triggers ferroptotic cell death.[1][3]
Comparative Efficacy of Ferroptosis Inducers
This compound is often compared with other ferroptosis inducers, such as RSL3, which acts through a different mechanism. While this compound is a Class I ferroptosis inducer targeting system Xc-, RSL3 is a Class II inducer that directly inhibits GPX4.[2] The choice between these inducers can depend on the specific cancer cell type and its molecular characteristics.
| Compound | Mechanism of Action | Target | Typical Effective Concentration | Reference |
| This compound | Class I Ferroptosis Inducer | System Xc- cystine/glutamate antiporter, VDACs | 1-10 µM | [1][2] |
| RSL3 | Class II Ferroptosis Inducer | Direct inhibition of GPX4 | 100-500 nM | [2] |
| Sulfasalazine | System Xc- inhibitor | System Xc- cystine/glutamate antiporter | >50 µM | [1] |
| Sorafenib | Multi-kinase inhibitor | Induces ferroptosis in some cancer cells | Varies by cell line | [4] |
This compound in Combination Therapies
The efficacy of this compound can be significantly enhanced when used in combination with other anti-cancer agents, particularly in apoptosis-resistant settings. Studies have shown that this compound can sensitize cancer cells to conventional chemotherapeutic drugs like cisplatin, doxorubicin, and temozolomide.[1] Furthermore, combining this compound with other ferroptosis inducers, such as RSL3, can lead to synergistic cell death in resistant ovarian cancer cells.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and other compounds.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound, and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[2]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).[2]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lipid ROS Measurement (BODIPY™ 581/591 C11 Assay)
This protocol measures lipid peroxidation, a key feature of ferroptosis.
Materials:
-
Cancer cell line of interest
-
Test compounds (e.g., this compound)
-
BODIPY™ 581/591 C11 dye
-
Flow cytometer
Procedure:
-
Treat cells with the desired compounds for the specified time.
-
Harvest the cells and wash them with PBS.
-
Incubate the cells with BODIPY™ 581/591 C11 dye at a final concentration of 2 µM for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Resuspend the cells in PBS and analyze them using a flow cytometer. The shift in fluorescence from red to green indicates lipid peroxidation.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits the system Xc- transporter, leading to GSH depletion, GPX4 inactivation, and subsequent ferroptosis.
Caption: RSL3 directly inhibits GPX4, leading to the accumulation of lipid ROS and ferroptosis.
Caption: A general experimental workflow for evaluating this compound's efficacy in apoptosis-resistant cancer cells.
References
- 1. The Role of this compound in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bca-protein.com [bca-protein.com]
- 4. This compound decreases radioresistance of NSCLC cells partially by inducing GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cell Death Induced by this compound in Human Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron Administration Overcomes Resistance to this compound-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Erastin
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. Handling potent, research-grade compounds like Erastin, a pioneering inducer of ferroptosis, demands rigorous adherence to safety and disposal protocols. This guide provides essential, step-by-step logistical information to ensure the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, primarily due to its acute oral toxicity.[1][2][3] While some suppliers may provide differing classifications, it is imperative to handle this compound with the highest degree of caution.[4]
Personal Protective Equipment (PPE): Always handle this compound in a designated area, such as a certified chemical fume hood. The following PPE is mandatory:
-
Gloves: Nitrile gloves should be worn. For any extensive handling, consider double-gloving.
-
Eye Protection: Chemical safety goggles are required to protect from dust particles.
-
Lab Coat: A standard lab coat should be worn to protect skin and clothing.
Safe Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]
-
Store the compound locked up, in a tightly closed container in a dry, well-ventilated place.[1][2][4]
Chemical and Hazard Profile
For quick reference, the key quantitative data for this compound is summarized below. Understanding these properties is the first step in safe handling and disposal planning.
| Property | Value | Citation(s) |
| Chemical Name | 2-[1-[4-[2-(4-chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-Quinazolinone | [5][6] |
| Molecular Formula | C₃₀H₃₁ClN₄O₄ | [4][5] |
| Molecular Weight | 547.04 g/mol | [4][5] |
| CAS Number | 571203-78-6 | [2][5] |
| Appearance | Solid, Crystalline | [2][3] |
| Primary Hazard | Acute Toxicity - Oral (Category 3), Toxic if swallowed | [1][2] |
| Other Potential Hazards | Toxic in contact with skin, Toxic if inhaled | [3] |
**Operational Plans: Disposal and Decontamination
The cardinal rule for this compound disposal is that it must not be discarded down the drain or in regular laboratory trash.[4] All this compound waste is considered hazardous and must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[1][3]
Step-by-Step this compound Waste Disposal Protocol
This protocol covers the disposal of pure this compound, contaminated labware, and solutions.
-
Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials.
-
Solid Waste: This includes contaminated gloves, pipette tips, weigh boats, and paper towels. Collect these items in a durable, sealable plastic bag or a designated solid waste container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a sealed, non-reactive (e.g., glass or polyethylene) waste container. Do not mix with other chemical waste unless approved by your institution's Environmental Health and Safety (EHS) office.
-
"Sharps" Waste: Contaminated needles or other sharps must be placed in a designated sharps container.
-
-
Packaging and Labeling:
-
Ensure all waste containers are sealed tightly to prevent leaks or spills.
-
Label every container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictogram (e.g., skull and crossbones for acute toxicity).[2] The label should also include the date and the name of the generating laboratory/researcher.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated, secure secondary containment area.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or your contracted hazardous waste disposal service to schedule a pickup.
-
Provide them with a full inventory of the waste being collected. Never leave hazardous waste unattended in hallways or loading docks.
-
Experimental Protocol: Small-Scale Spill Decontamination
This protocol details the methodology for cleaning a small spill of solid this compound powder (<100 mg) within a chemical fume hood.
-
Immediate Response:
-
Ensure the fume hood sash is at the appropriate height.
-
Alert others in the immediate area.
-
Ensure you are wearing the correct PPE (double gloves, lab coat, safety goggles).
-
-
Decontamination Procedure:
-
Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.
-
Carefully wet the paper towels with a 70% ethanol (B145695) solution to dampen the powder. Do not pour liquid directly onto the spill.
-
Wipe the spill area from the outside inwards, using fresh paper towels for each wipe.
-
Place all used cleaning materials into the designated solid hazardous waste container for this compound.
-
-
Final Cleaning:
-
Clean the spill surface with a detergent solution, followed by a rinse with clean water.
-
Dispose of these cleaning materials as hazardous waste as well.
-
-
Documentation:
-
Record the spill and the cleanup procedure in your laboratory notebook. Report the incident to your lab supervisor and EHS office as required by your institution's policies.
-
Mechanism of Action: this compound-Induced Ferroptosis
This compound triggers a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[7] Its mechanism primarily involves the inhibition of the System Xc⁻ cystine/glutamate antiporter, which sets off a cascade of oxidative stress that is lethal to certain cells, particularly specific types of cancer cells.[6][7]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | C30H31ClN4O4 | CID 11214940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. innovitaresearch.com [innovitaresearch.com]
Personal protective equipment for handling Erastin
Essential Safety and Handling Guide for Erastin
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent small molecule inducer of ferroptosis.[1] Developed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), procedural guidance, and emergency plans to ensure personnel safety and experimental integrity. Adherence to these protocols is essential to minimize exposure risk.
Hazard Identification and Classification
This compound is classified as a hazardous substance by multiple suppliers.[2][3][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While one supplier Safety Data Sheet (SDS) lists it as not hazardous, the consensus from other sources indicates significant risk, particularly acute oral toxicity.[5] Therefore, it is imperative to handle this compound with stringent safety precautions as a hazardous compound.
Table 1: Summary of this compound Hazards
| Hazard Classification | Description | Primary SDS Sources |
|---|---|---|
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. Ingestion may cause immediate medical issues. | [2][3][6] |
| Acute Toxicity, Dermal (Potential) | One source indicates "Toxic in contact with skin".[4] | [4] |
| Acute Toxicity, Inhalation (Potential) | One source indicates "Toxic if inhaled".[4] Avoid breathing dust. | [4] |
| Chemical/Physical Hazards | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition during thermal events can produce Carbon oxides, Nitrogen oxides (NOx), and Phosgene.[2] |[2] |
Mechanism of Action: Inducing Ferroptosis
This compound triggers ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the System Xc- amino acid antiporter.[7] This transporter is responsible for importing cystine, a crucial component for the synthesis of the antioxidant glutathione (B108866) (GSH).[7] By blocking cystine import, this compound leads to the depletion of GSH, which in turn inactivates the enzyme Glutathione Peroxidase 4 (GPX4).[1][7] The loss of GPX4 function results in the unchecked accumulation of lipid-based reactive oxygen species (ROS), leading to oxidative damage and cell death.[1][7]
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all procedures involving this compound. The following table details the required equipment.
Table 2: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
|---|---|---|---|
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff must extend over the gown sleeve. | Prevents skin absorption, a potential route of toxic exposure.[4] Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination.[2] Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant chemical splash goggles. A full face shield should be worn over goggles when handling the solid powder or preparing solutions. | Protects against splashes and aerosolized particles entering the eyes or face.[2][8] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[4] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory work area. |
Experimental Workflow and Standard Operating Procedures
The following workflow must be followed for all experiments involving this compound. All handling of the solid compound and preparation of concentrated stock solutions should occur within a certified chemical fume hood or other appropriate containment device.
Step-by-Step Guidance:
-
Preparation :
-
Don all required PPE as specified in Table 2.
-
Cover the work surface in the chemical fume hood with a disposable, absorbent liner.
-
Use anti-static weigh boats or weighing paper for the solid compound.
-
-
Stock Solution Preparation :
-
Carefully weigh the required amount of solid this compound.
-
Add the solvent (e.g., DMSO) to the vial containing the powder. Do not transfer the powder.
-
Ensure the container is tightly capped and vortex until fully dissolved.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date, and hazard symbols.
-
-
Cell Culture/Experimental Use :
-
Perform serial dilutions to prepare working concentrations.
-
When treating cells or animals, handle all materials (pipette tips, culture plates, tubes) as potentially contaminated.
-
-
Decontamination :
-
After use, decontaminate all non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent and then wash thoroughly.
-
Wipe down the work surface within the fume hood with a suitable cleaning agent.
-
Emergency Procedures: Spills and Exposure
Immediate action is required in the event of a spill or personnel exposure.
Table 3: Emergency Response Plan
| Event | Procedure |
|---|---|
| Personnel Exposure: Skin Contact | Immediately remove contaminated clothing and gloves.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2][4] |
| Personnel Exposure: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2] |
| Personnel Exposure: Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4] |
| Personnel Exposure: Ingestion | Do NOT induce vomiting.[4][6] Rinse mouth with water and drink plenty of water.[3][4] Immediately call a poison center or physician.[2][3] |
| Minor Spill (in Fume Hood) | Wearing full PPE, cover the spill with an absorbent material. Gently collect the material into a labeled hazardous waste container. Decontaminate the area. |
| Major Spill (outside Containment) | Evacuate the area immediately. Alert others and prevent entry. Contact your institution's Environmental Health & Safety (EH&S) department for cleanup. |
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional, local, and national regulations.[2][6] Do not mix with other waste streams.
Table 4: this compound Waste Disposal Guidelines
| Waste Type | Description | Disposal Container | Disposal Method |
|---|---|---|---|
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company.[9] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents, and media from treated cells. | Labeled, leak-proof hazardous liquid waste container.[9] DO NOT pour down the drain. | Incineration by a certified hazardous waste management company.[9] |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste.[9] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[9] |
References
- 1. This compound-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. How this compound assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
